Product packaging for Sodium Ferulate(Cat. No.:CAS No. 151109-65-8)

Sodium Ferulate

Cat. No.: B10762084
CAS No.: 151109-65-8
M. Wt: 216.17 g/mol
InChI Key: NCTHNHPAQAVBEB-WGCWOXMQSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium ferulate, the sodium salt of ferulic acid, is a significant bioactive compound derived from plants like angelica and rice bran. Its primary research value lies in its potent antioxidant and anti-inflammatory properties, making it a pivotal tool for investigating oxidative stress-related pathologies. Mechanistically, this compound is studied for its ability to directly scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase. Furthermore, it demonstrates notable anti-inflammatory effects by modulating key signaling pathways, including the suppression of NF-κB activation and subsequent reduction in pro-inflammatory cytokine production.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NaO4 B10762084 Sodium Ferulate CAS No. 151109-65-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTHNHPAQAVBEB-WGCWOXMQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1135-24-6 (Parent)
Record name Sodium ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601034731
Record name Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow solid powder; Sweet clovey phenolic aroma
Record name Sodium 3-methoxy-4-hydroxycinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water; insoluble in fats and oils, Soluble (in ethanol)
Record name Sodium 3-methoxy-4-hydroxycinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24276-84-4, 151109-65-8
Record name Sodium ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS7F1IRQK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Ferulate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of Sodium Ferulate, a compound of significant interest in pharmaceutical research. The information presented herein is intended to support research and development activities by providing essential data on its solubility, lipophilicity, stability, and spectroscopic characteristics. Detailed experimental protocols for key analytical methods are also provided, alongside visualizations of its relevant biological signaling pathways and typical experimental workflows.

Introduction to this compound

This compound is the sodium salt of ferulic acid, a phenolic compound naturally occurring in the seeds and leaves of most plants.[1] It is a compound used in traditional Chinese medicine and is being investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases, owing to its antithrombotic, platelet aggregation inhibitory, and antioxidant activities.[2]

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for designing and conducting meaningful in vitro and in vivo studies, as well as for formulation development.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₉NaO₄[3]
Molecular Weight 216.17 g/mol [3][4]
Appearance Light yellow or white to off-white crystalline powder.
CAS Number 24276-84-4
Solubility

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. This compound exhibits good solubility in aqueous solutions.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotesSource(s)
Water 100 mg/mL (462.60 mM)Ultrasonic assistance may be needed. The pH of a 50 mg/mL aqueous solution is between 6.0 and 7.5.
Ethanol Very slightly soluble-
DMSO 33.33 mg/mL (154.18 mM)Ultrasonic assistance may be needed.
Chloroform Insoluble-
Ether Insoluble-
Fats and Oils Insoluble-

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled container.

  • Equilibration: Agitate the container at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Lipophilicity

Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (Log P).

Table 3: Partition Coefficient (Log P) of this compound

ParameterValueMethodSource(s)
XLogP3 0.16390Calculated

Note: An experimentally determined Log P value for this compound was not found in the reviewed literature. The provided value is a computational prediction.

The shake-flask method is the traditional and widely accepted method for the experimental determination of the octanol-water partition coefficient.

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.

  • Equilibration: Shake the mixture for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of P.

Stability

Understanding the stability of this compound under various environmental conditions is crucial for its handling, storage, and formulation. While specific quantitative degradation data is limited, forced degradation studies are commonly employed to assess its stability profile.

Table 4: Stability of this compound under Different Conditions

ConditionObservation
pH Forced degradation studies involve hydrolysis in acidic and basic conditions to identify potential degradation products.
Temperature Thermal degradation is assessed by exposing the compound to elevated temperatures.
Light Photostability is evaluated by exposing the compound to a combination of visible and UV light, as per ICH guidelines.

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat.

    • Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

    • Oxidation: Treat a solution of this compound with hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid powder or a solution of this compound to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solid powder or a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Quantification: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Data Analysis: Quantify the amount of remaining this compound and the formation of degradation products over time to determine the degradation kinetics.

Spectroscopic Properties

Spectroscopic analysis is vital for the identification and characterization of this compound.

Table 5: Key Spectroscopic Data for this compound

TechniqueKey DataSource(s)
UV-Vis Spectroscopy λmax at 287 nm and 310 nm in aqueous solution.
Infrared (IR) Spectroscopy The infrared absorption spectrum should be consistent with that of a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Specific chemical shift data is not readily available in the public domain and would require experimental determination.-

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory Effects: NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the degradation of IκBα, it inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)->Pro-inflammatory Genes Translocates & Activates This compound This compound This compound->IκBα Inhibits degradation Nucleus Nucleus

NF-κB Signaling Pathway Inhibition by this compound.
Neuroprotective Effects: PI3K/Akt Signaling Pathway

The neuroprotective effects of this compound are partly mediated through the activation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes This compound This compound This compound->PI3K Promotes

PI3K/Akt Signaling Pathway Modulation by this compound.
Antioxidant Effects: Nrf2/HO-1 Signaling Pathway

This compound exhibits potent antioxidant activity by activating the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.

Nrf2_HO1_Pathway cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates & Binds This compound This compound This compound->Nrf2 Promotes release Nucleus Nucleus HO-1 & other Antioxidant Genes HO-1 & other Antioxidant Genes ARE->HO-1 & other Antioxidant Genes Activates transcription

Nrf2/HO-1 Signaling Pathway Activation by this compound.

Experimental Workflows

The following diagrams illustrate generalized workflows for the in vitro and in vivo evaluation of this compound.

In Vitro Evaluation Workflow

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., Neurons, Macrophages) start->cell_culture treatment Treatment with this compound cell_culture->treatment assays Cell-based Assays treatment->assays viability Cell Viability/Toxicity (MTT, LDH) assays->viability inflammation Anti-inflammatory (ELISA for cytokines) assays->inflammation oxidative_stress Antioxidant (ROS measurement) assays->oxidative_stress western_blot Mechanism of Action (Western Blot for signaling proteins) assays->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis inflammation->data_analysis oxidative_stress->data_analysis western_blot->data_analysis end End data_analysis->end

Generalized workflow for in vitro evaluation of this compound.
In Vivo Pharmacokinetic Study Workflow

In_Vivo_PK_Workflow start Start animal_model Animal Model Selection (e.g., Rats, Mice) start->animal_model dosing Administration of this compound (e.g., IV, Oral) animal_model->dosing sampling Blood Sampling at Timed Intervals dosing->sampling sample_processing Plasma/Serum Separation sampling->sample_processing bioanalysis Bioanalytical Method (LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, Half-life) bioanalysis->pk_analysis end End pk_analysis->end

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying sodium ferulate (SF) for laboratory applications. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate practical implementation by researchers in the fields of chemistry, pharmacology, and drug development. This compound, the sodium salt of ferulic acid, offers enhanced water solubility compared to its parent compound, making it a valuable molecule for various biological studies.[1][2]

Synthesis of this compound

The laboratory synthesis of this compound is most commonly achieved through two primary routes: the direct neutralization of ferulic acid or the saponification of a ferulic acid ester.

Method 1: Neutralization of Ferulic Acid

Reaction Scheme:

C₁₀H₁₀O₄ (Ferulic Acid) + NaOH → C₁₀H₉NaO₄ (this compound) + H₂O

Experimental Protocol:

  • Dissolution: Weigh 19.42 g (0.1 mol) of ferulic acid and dissolve it in 200 mL of ethanol in a 500 mL round-bottom flask. Stir the mixture at room temperature until all the ferulic acid has dissolved.

  • Base Addition: In a separate beaker, dissolve 4.00 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water. Slowly add the sodium hydroxide solution to the ferulic acid solution dropwise with continuous stirring. An alternative is to use an equimolar amount of sodium carbonate (10.6 g, 0.1 mol) dissolved in water.[4]

  • pH Adjustment & Reaction: Monitor the pH of the reaction mixture. Continue adding the base until the pH reaches a stable value between 8.0 and 9.0. Allow the reaction to stir for 1-2 hours at room temperature to ensure completion.

  • Isolation of Crude Product: After the reaction is complete, the this compound may precipitate directly, especially if the solution is concentrated. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath for 30-60 minutes to induce crystallization. If needed, the product can be precipitated by adding a non-solvent like cold ethanol or diethyl ether.

  • Filtration and Washing: Collect the precipitated white or pale-yellow crystalline powder by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted ferulic acid, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the collected solid in a vacuum oven at a low temperature (below 50°C) to a constant weight.

Method 2: Saponification of Ferulic Acid Esters

This method is particularly useful when the starting material is a ferulic acid ester, such as ethyl ferulate or naturally occurring γ-oryzanol from rice bran oil. The process involves the base-catalyzed hydrolysis of the ester bond.

Reaction Scheme (using Ethyl Ferulate):

C₁₂H₁₄O₄ (Ethyl Ferulate) + NaOH → C₁₀H₉NaO₄ (this compound) + C₂H₅OH (Ethanol)

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of the ferulic acid ester (e.g., 22.22 g, 0.1 mol of ethyl ferulate) with an alkaline solution. A typical solution consists of 1.1 molar equivalents of sodium hydroxide (4.4 g, 0.11 mol) dissolved in a mixture of ethanol and water (e.g., 200 mL of 70-80% ethanol).

  • Saponification Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain it for 6-8 hours with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize any excess base by adding a dilute acid (e.g., 1M HCl) until the pH is approximately 7.0-7.5.

  • Product Isolation: Reduce the solvent volume using a rotary evaporator. The this compound will precipitate out of the solution.

  • Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven as described in Method 1.

Purification of this compound

Purification is critical to remove unreacted starting materials, by-products, and other impurities. The standard method for purifying solid crystalline compounds like this compound is recrystallization.

Method: Recrystallization

Recrystallization refines the purity of the crude product based on differences in solubility between the desired compound and impurities. This compound is soluble in water and very slightly soluble in ethanol. This solubility profile makes a water/ethanol mixture an excellent solvent system for recrystallization.

Experimental Protocol:

  • Solvent Selection: Prepare a solvent mixture, for example, 90:10 water:ethanol. The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collection and Drying: Collect the purified crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent, followed by a final rinse with a volatile solvent like diethyl ether. Dry the crystals under vacuum.

  • Purity Assessment: The purity of the final product should be assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC₁₀H₉NaO₄
Molar Mass216.17 g/mol
AppearanceWhite to pale yellow crystalline powder
IUPAC NameSodium (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
SolubilitySoluble in water; very slightly soluble in ethanol; insoluble in fats, oils, chloroform, or ether
Table 2: Synthesis Methodologies Overview
ParameterMethod 1: NeutralizationMethod 2: Saponification
Starting Material Ferulic AcidFerulic Acid Ester
Primary Reagent Sodium Hydroxide or Sodium CarbonateSodium Hydroxide
Solvent Ethanol/WaterEthanol/Water
Temperature Room TemperatureReflux (80-90°C)
Reaction Time 1-2 hours6-8 hours
Purity (Post-Purification) ≥ 99% (HPLC)≥ 99% (HPLC)
Table 3: Analytical HPLC Conditions for Purity Assessment
ParameterConditionReference
Column C18 reverse-phase
Mobile Phase Methanol-Water-Acetic Acid (30:69:1.5, v/v/v)
Detection Wavelength 322 nm
Flow Rate 1.0 mL/min
Theoretical Plates ≥ 2000

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Ferulic Acid or Ester react Reaction: Neutralization or Saponification start->react Add Base (NaOH / Na2CO3) isolate Isolate Crude Product (Filtration) react->isolate recrystal Recrystallization (Water/Ethanol) isolate->recrystal dry Dry Under Vacuum recrystal->dry hplc Purity Analysis (HPLC) dry->hplc product Final Product: Pure this compound hplc->product

Caption: Workflow for the synthesis and purification of this compound.

Antioxidant Mechanism of Action

G SF This compound (Phenolic Structure) Neutral Neutralization Reaction (H• Donation) SF->Neutral donates hydrogen atom ROS Reactive Oxygen Species (ROS, e.g., •OH) Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Damage causes ROS->Neutral Neutral->Damage prevents Stable Stable SF Radical + Non-Reactive Species Neutral->Stable G cluster_pathway Pro-Fibrotic Signaling Cascade NALP3 NALP3 Inflammasome TGF TGF-β1 NALP3->TGF activates SMA α-SMA Expression TGF->SMA induces Fibrosis Fibroblast Proliferation & Fibrosis SMA->Fibrosis SF This compound SF->NALP3 inhibits SF->TGF inhibits

References

An In-depth Technical Guide on the Biological Activities and Pharmacological Effects of Sodium Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Ferulate (SF), the sodium salt of ferulic acid, is a compound of significant interest in the pharmaceutical and biomedical fields. Derived from various plant sources and also synthetically accessible, SF exhibits a wide spectrum of biological activities and pharmacological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. Detailed experimental protocols for assessing these activities are provided, along with a systematic presentation of quantitative data from preclinical studies. Furthermore, key signaling pathways modulated by this compound are elucidated through detailed diagrams to provide a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound (SF) is a derivative of ferulic acid, a ubiquitous phenolic compound found in the seeds and leaves of most plants.[1] It has long been used in traditional Chinese medicine and is an active component of several medicinal herbs.[1] Compared to ferulic acid, this compound offers the advantages of higher stability and water solubility, enhancing its bioavailability and therapeutic potential. Preclinical and clinical studies have demonstrated a range of beneficial pharmacological effects, positioning SF as a promising candidate for the treatment of various pathologies characterized by oxidative stress and inflammation.[1] This guide will delve into the core biological activities of this compound, presenting the underlying molecular mechanisms, quantitative efficacy data, and the experimental methodologies used to elucidate these properties.

Biological Activities and Pharmacological Effects

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its therapeutic potential, primarily attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This free radical scavenging activity protects cellular components from oxidative damage.

Quantitative Data on Antioxidant Effects:

ParameterModel/AssayTreatmentResultReference
SOD ActivityDiabetic Rat MyocardiumSF (110mg/kg/day for 12 weeks)Significantly higher than diabetic control[2]
MDA LevelsDiabetic Rat MyocardiumSF (110mg/kg/day for 12 weeks)Significantly lower than diabetic control[2]
SOD, GSH-Px, Catalase ActivitiesIron-overloaded mouse hepatic tissueSF treatment (15 weeks)Significant increase compared to iron-overload group
MDA LevelIron-overloaded mouse hepatic tissueSF treatment (15 weeks)Significant decrease compared to iron-overload group
ROS ProductionIron-overloaded mouse hepatocytesSF treatmentDecreased ROS production

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common in vitro method to assess the free radical scavenging capacity of a compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Materials:

    • This compound (test sample)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test sample or positive control to the wells. A blank containing only the solvent and DPPH is also prepared.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects:

ParameterModel/AssayTreatmentResultReference
Paw EdemaCarrageenan-induced paw edema in miceFerulic Acid (100 mg/kg)28% inhibition at 6 hours
Paw EdemaCarrageenan-induced paw edema in miceFerulic Acid (200 mg/kg)37.5% inhibition at 6 hours
Paw EdemaFormalin-induced paw edema in miceFerulic Acid (100 mg/kg)31.4% inhibition on day 6
Paw EdemaFormalin-induced paw edema in miceFerulic Acid (200 mg/kg)46.87% inhibition on day 6
IL-1β SecretionH2O2-stimulated A549 cellsSF (400 μg/mL)Reduced secretion of IL-1β

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

  • Materials:

    • This compound (test substance)

    • Carrageenan (lambda, Type IV)

    • Indomethacin or Diclofenac Sodium (positive control)

    • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

    • Plethysmometer or digital calipers

    • Rats or mice

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • Animals are randomly divided into groups: vehicle control, positive control, and this compound treatment groups (at various doses).

    • The test substance, positive control, or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Neuroprotective Effects

This compound has shown promise in protecting neurons from various insults, including oxidative stress, excitotoxicity, and inflammation, making it a potential therapeutic agent for neurodegenerative diseases and ischemic stroke.

Quantitative Data on Neuroprotective Effects:

ParameterModel/AssayTreatmentResultReference
Infarct VolumeTransient focal cerebral ischemia (MCAO) in ratsSF group61.5 mm³ ± 28.7 mm³ (vs. 168.1 mm³ ± 42.2 mm³ in control)
Neurological Deficit ScoreTransient focal cerebral ischemia (MCAO) in ratsSF groupSignificantly decreased compared to control
Apoptosis (TUNEL-positive hepatocytes)Iron-overloaded miceSF treatment (15 weeks)Significant decrease in TUNEL-positive cells

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This is a common animal model used to mimic ischemic stroke and evaluate the efficacy of neuroprotective agents.

  • Principle: The middle cerebral artery is temporarily or permanently occluded, leading to a focal ischemic injury in the brain. The extent of brain damage (infarct volume) and the resulting neurological deficits are assessed to determine the neuroprotective effect of a test compound.

  • Materials:

    • This compound

    • Anesthetics

    • Surgical instruments

    • Nylon monofilament suture

    • 2,3,5-triphenyltetrazolium chloride (TTC) for staining

  • Procedure:

    • The animal is anesthetized.

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and cut.

    • A nylon monofilament suture with a rounded tip is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery.

    • After a specific period of occlusion (e.g., 60-90 minutes), the suture is withdrawn to allow for reperfusion.

    • The animal is allowed to recover, and neurological deficit scores are assessed at various time points.

    • At the end of the experiment (e.g., 24 hours post-reperfusion), the animal is euthanized, and the brain is removed.

    • The brain is sectioned and stained with TTC, which stains viable tissue red, leaving the infarcted tissue white.

  • Data Analysis:

    • Infarct Volume: The area of infarction in each brain slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction formulas are often applied.

    • Neurological Deficit Score: A standardized scoring system is used to evaluate motor and sensory deficits.

Cardioprotective Effects

This compound has been shown to protect the heart from various injuries, including those induced by diabetes and hypertension. Its cardioprotective effects are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate specific signaling pathways involved in cardiac hypertrophy and fibrosis.

Quantitative Data on Cardioprotective Effects:

ParameterModel/AssayTreatmentResultReference
ANP and β-MHC mRNA levelsMyocardium of spontaneously hypertensive rats (SHRs)SF (80 mg/kg)Significant downregulation
ANP and β-MHC protein expressionMyocardium of SHRsSF (80 mg/kg)Significant downregulation
Systolic Blood PressureSHRsSF (80 mg/kg)Decreased to approx. 175 mmHg (from ~197 mmHg)
Diastolic Blood PressureSHRsSF (80 mg/kg)Decreased to approx. 130 mmHg (from ~151 mmHg)

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of this compound are mediated through its interaction with multiple cellular signaling pathways.

Antioxidant and Cytoprotective Signaling

This compound enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like SF, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This includes enzymes like Heme oxygenase-1 (HO-1) and Superoxide Dismutase (SOD) .

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SF This compound ROS ROS SF->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Nrf2_cyto Sequesters & Promotes Degradation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Antioxidant_Genes Promotes Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto IkB_degradation IκB Degradation IkB_NFkB->IkB_degradation IkB IκB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation SF This compound SF->IkB_degradation Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nuc->Proinflammatory_Genes Promotes Transcription MAPK_Signaling cluster_ERK ERK Pathway cluster_JNK JNK Pathway Growth_Factors Growth Factors/ Survival Signals Raf1 Raf-1 Growth_Factors->Raf1 Stress_Stimuli Stress/Inflammatory Stimuli MKK4 MKK4 Stress_Stimuli->MKK4 SF This compound ERK ERK1/2 SF->ERK Upregulates JNK JNK SF->JNK Suppresses MEK MEK Raf1->MEK MEK->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival MKK4->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Mechanism of Action Analysis Antioxidant_Assays Antioxidant Assays (DPPH, SOD activity) Anti_inflammatory_Model Anti-inflammatory Model (Carrageenan-induced paw edema) Antioxidant_Assays->Anti_inflammatory_Model Anti_inflammatory_Assays Anti-inflammatory Assays (LPS-stimulated macrophages) Anti_inflammatory_Assays->Anti_inflammatory_Model Neuroprotection_Assays Neuroprotection Assays (H2O2-induced neuronal cell death) Neuroprotection_Model Neuroprotection Model (MCAO stroke model) Neuroprotection_Assays->Neuroprotection_Model Cardioprotection_Assays Cardioprotection Assays (Ang II-induced cardiomyocyte hypertrophy) Cardioprotection_Model Cardioprotection Model (Spontaneously hypertensive rats) Cardioprotection_Assays->Cardioprotection_Model Western_Blot Western Blot (NF-κB, p-ERK, Nrf2) Anti_inflammatory_Model->Western_Blot ELISA ELISA (TNF-α, IL-6) Anti_inflammatory_Model->ELISA Neuroprotection_Model->Western_Blot Histology Histology/Immunohistochemistry (TUNEL, TTC staining) Neuroprotection_Model->Histology Cardioprotection_Model->Western_Blot Cardioprotection_Model->Histology start This compound start->Antioxidant_Assays start->Anti_inflammatory_Assays start->Neuroprotection_Assays start->Cardioprotection_Assays

References

In Vitro Antioxidant Capacity of Sodium Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ferulate, the sodium salt of ferulic acid, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. Ferulic acid, a phenolic compound ubiquitously found in plants, is known for its ability to neutralize free radicals. The sodium salt form enhances its stability and solubility, making it a promising candidate for various therapeutic applications. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing its mechanisms of action, summarizing quantitative data from key antioxidant assays, and outlining the experimental protocols for these assays.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant signaling pathways.

Direct Radical Scavenging: The phenolic hydroxyl group in the structure of this compound can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action protects vital cellular components like DNA, proteins, and lipids from oxidative damage.

Modulation of Signaling Pathways: this compound has been shown to influence key signaling pathways involved in the cellular stress response, notably the NF-κB and Nrf2 pathways.

  • Inhibition of the NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. It has been shown to reduce the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of the p65 subunit of NF-κB into the nucleus. This inhibition reduces the expression of pro-inflammatory genes.[1]

  • Activation of the Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of various antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1).[2]

Quantitative In Vitro Antioxidant Capacity

The antioxidant capacity of a compound can be quantified using various in vitro assays. Each assay is based on a different chemical principle, and therefore, a combination of assays is often used to provide a comprehensive assessment. While specific quantitative data for this compound is limited in publicly available literature, data for its parent compound, ferulic acid, provides a strong indication of its potential antioxidant efficacy. The following tables summarize the antioxidant capacity of ferulic acid and its derivatives from various studies, which can be considered as a close proxy for this compound.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference
Ferulic Acid26.00 ± 0.10[3]

IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity (TEAC Values)

CompoundTEAC (Trolox Equivalents)Reference
Ferulic Acid1.83 ± 0.02[4]

TEAC: Trolox Equivalent Antioxidant Capacity, a measure of antioxidant strength relative to Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay (TEAC Values)

CompoundFRAP Value (mmol Fe2+/mol)Reference
Ferulic Acid1.63 ± 0.03[4]

FRAP values represent the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Assay (TEAC Values)

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or water).

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the this compound solutions of different concentrations. A control well should contain the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in color.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, resulting in the formation of a colored complex.

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add the FRAP reagent to a test tube and warm it to 37°C. Add the this compound solution and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the colored solution at 593 nm.

  • Calculation: Determine the FRAP value by comparing the absorbance change with a standard curve prepared with known concentrations of FeSO₄·7H₂O or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and a standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Preparation: Prepare various concentrations of this compound in the same buffer.

  • Reaction Mixture: In a black 96-well microplate, add the fluorescent probe and either the this compound solution, Trolox standard, or buffer (for the blank).

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.

  • Measurement: Immediately begin recording the fluorescence decay kinetically over a period of time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is then expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.

Mandatory Visualizations

Signaling Pathways

NF_kappa_B_Inhibition cluster_nucleus Nucleus SF This compound IKK IKK Complex SF->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for Degradation p65_p50_IkBa p65/p50-IκBα (Inactive Complex) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates to p65_p50_IkBa->p65_p50 Releases Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression p65_p50_nuc->Inflammation Induces Nrf2_Activation cluster_nucleus Nucleus SF This compound Keap1 Keap1 SF->Keap1 Modifies Cysteine Residues? Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Leads to Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Antioxidant_Assay_Workflow start Start prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP, ORAC) start->prep_reagents prep_samples Prepare this compound Samples (Serial Dilutions) start->prep_samples mix Mix Reagents and Samples in 96-well plate prep_reagents->mix prep_samples->mix incubate Incubate (Specific time and temperature) mix->incubate measure Measure Absorbance or Fluorescence (Spectrophotometer/Fluorometer) incubate->measure calculate Calculate % Inhibition or AUC measure->calculate determine Determine IC50 or TEAC values calculate->determine end End determine->end

References

Cellular Uptake and Metabolism of Sodium Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ferulate, the sodium salt of ferulic acid, is a compound that has garnered significant interest in the pharmaceutical and nutraceutical fields for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its cellular uptake and subsequent metabolic fate is crucial for evaluating its efficacy and developing targeted therapeutic applications. This technical guide provides a comprehensive overview of the cellular transport and metabolism of this compound in key in vitro models, Caco-2 and HepG2 cell lines, which represent the intestinal epithelium and the liver, respectively.

Cellular Uptake of this compound in Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for studying the intestinal absorption of drugs and nutrients. When cultured, these cells differentiate to form a monolayer with morphological and functional characteristics similar to the enterocytes of the small intestine.

Transport Mechanisms

The transport of ferulic acid, the active component of this compound, across the intestinal epithelium is a complex process involving both passive diffusion and carrier-mediated transport. In Caco-2 cell monolayers, the primary active transport mechanism has been identified as the Monocarboxylic Acid Transporter (MCT). This transport is pH-dependent and occurs in a vectorial way from the apical (intestinal lumen side) to the basolateral (blood side) direction[1]. The transport of ferulic acid is saturable, indicating the involvement of a carrier protein[1]. Various substrates for MCTs, such as benzoic acid and acetic acid, have been shown to strongly inhibit the permeation of ferulic acid, further confirming its transport via MCT[1].

Quantitative Uptake Data

The following table summarizes the kinetic parameters for the uptake of ferulic acid in Caco-2 cell monolayers.

ParameterValueCell LineReference
Michaelis Constant (Km) 16.2 mMCaco-2[1]
Maximum Velocity (Vmax) 220.4 nmol/min/mg proteinCaco-2[1]
Cellular Uptake (after 4h) 0.2% of initial concentrationCaco-2

Metabolism of this compound in Cell Lines

Following absorption, this compound undergoes metabolism primarily in the liver. The HepG2 cell line, a human liver cancer cell line, is a widely used in vitro model to study hepatic metabolism. Additionally, Caco-2 cells themselves have been shown to metabolize ferulic acid.

Metabolites Identified

In both Caco-2 and HepG2 cells, this compound is metabolized into several phase II conjugation products. The primary metabolites identified are:

  • Ferulic acid glucuronide

  • Ferulic acid sulfate

  • Dihydroferulic acid

In HepG2 cells, ferulic acid is primarily metabolized into glucuronides. After 18 hours of incubation, a significant portion of the free, non-metabolized ferulic acid can still be detected in the culture medium, suggesting a relatively slow metabolism rate in this cell line. Caco-2 cells are also capable of metabolizing ferulic acid, producing glucuronide, sulfate, and dihydroferulic acid metabolites.

Quantitative Metabolic Data

The table below presents the concentration of ferulic acid metabolites detected in Caco-2 cells after incubation with 500 µM ferulic acid.

MetaboliteApical Concentration (µM)Basolateral Concentration (µM)Cell Lysate Concentration (µM)Cell LineReference
Ferulic acid glucuronide ~1.5~0.5~0.1Caco-2
Ferulic acid sulfate ~0.8~0.2~0.05Caco-2
Dihydroferulic acid ~0.2~0.1Not reportedCaco-2

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol outlines the general steps to assess the permeability of this compound across Caco-2 cell monolayers.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or [14C]-mannitol.

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specific pH (e.g., pH 6.0 on the apical side and pH 7.4 on the basolateral side to mimic intestinal conditions).

    • This compound is added to the apical (donor) chamber.

    • At specific time intervals, samples are collected from the basolateral (receiver) chamber and the apical chamber.

  • Sample Analysis: The concentration of this compound and its metabolites in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

In Vitro Metabolism in HepG2 Cells

This protocol describes a general procedure to study the metabolism of this compound in HepG2 cells.

  • Cell Culture: HepG2 cells are cultured in appropriate flasks or multi-well plates until they reach a desired confluency.

  • Incubation: The culture medium is replaced with a medium containing a known concentration of this compound. The cells are then incubated for a specific period (e.g., 2 and 18 hours).

  • Sample Collection: At the end of the incubation period, the culture medium and the cells are collected separately.

  • Sample Preparation:

    • Medium: The medium can be directly analyzed or subjected to extraction procedures to concentrate the metabolites.

    • Cells: The cells are washed and then lysed. The cell lysate is then processed to extract the intracellular compounds.

  • Metabolite Analysis: The parent compound and its metabolites in the medium and cell lysate are identified and quantified using LC-MS/MS.

Visualization of Pathways and Workflows

Cellular_Uptake_Metabolism cluster_apical Apical Side (Intestinal Lumen) cluster_cell Caco-2 Enterocyte cluster_basolateral Basolateral Side (Bloodstream) This compound This compound Ferulate Ferulate This compound->Ferulate Dissociation MCT1 MCT1 Ferulate->MCT1 pH-dependent transport Metabolism Metabolism MCT1->Metabolism Intracellular Ferulate_transported Ferulate MCT1->Ferulate_transported Metabolites Ferulic acid glucuronide Ferulic acid sulfate Dihydroferulic acid Metabolism->Metabolites Metabolites_transported Metabolites Metabolites->Metabolites_transported

Caption: Cellular uptake and metabolism of this compound in Caco-2 cells.

Experimental_Workflow cluster_uptake Caco-2 Permeability Assay cluster_metabolism HepG2 Metabolism Study A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days (Differentiation) A1->A2 A3 Measure TEER (Monolayer Integrity) A2->A3 A4 Add this compound to Apical side A3->A4 A5 Sample from Basolateral side at time intervals A4->A5 A6 Quantify by HPLC or LC-MS/MS A5->A6 A7 Calculate Papp A6->A7 B1 Culture HepG2 cells B2 Incubate with This compound B1->B2 B3 Collect cells and medium B2->B3 B4 Prepare cell lysate and medium samples B3->B4 B5 Identify & Quantify Metabolites by LC-MS/MS B4->B5

Caption: Experimental workflows for studying uptake and metabolism.

Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified signaling pathway affected by this compound.

References

Key Differences Between Sodium Ferulate and Ferulic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, and its sodium salt, sodium ferulate, are both recognized for their significant therapeutic potential, primarily attributed to their potent antioxidant and anti-inflammatory properties. While structurally similar, the conversion of the carboxylic acid group in ferulic acid to a sodium salt in this compound results in critical differences in their physicochemical properties and, consequently, their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the core distinctions between these two molecules, focusing on their chemical and physical properties, stability, bioavailability, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. The enhanced aqueous solubility and stability of this compound present distinct advantages in formulation and drug delivery, potentially leading to improved therapeutic efficacy in various applications, from pharmaceuticals to dermocosmetics.

Introduction

Ferulic acid (FA), chemically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid. It is abundant in the cell walls of plants, where it is cross-linked to polysaccharides and lignin[1]. Its biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, have been extensively studied[2][3]. However, the therapeutic application of ferulic acid is often hampered by its low water solubility and stability[2][4].

This compound (SF), the sodium salt of ferulic acid, has been developed to overcome these limitations. By converting the carboxylic acid to its sodium salt, the molecule's polarity is increased, leading to significant changes in its physicochemical properties. This guide will delve into the key differences between FA and SF, providing a technical foundation for researchers and drug development professionals to make informed decisions in their work.

Physicochemical Properties: A Comparative Analysis

The primary distinction between this compound and ferulic acid lies in their physicochemical properties, which are summarized in the table below. The most notable difference is their solubility in water.

PropertyFerulic AcidThis compoundReference(s)
Molecular Formula C₁₀H₁₀O₄C₁₀H₉NaO₄
Molecular Weight 194.18 g/mol 216.17 g/mol
Appearance White to pale yellow crystalline powderWhite or off-white crystalline powder
Water Solubility Sparingly soluble • 0.332 g/100 mL (25 °C) • 0.78 g/100 mL (32 °C)Soluble • 100 mg/mL (10 g/100 mL)
Solubility in Organic Solvents Soluble in ethanol, DMSO, and DMFVery slightly soluble in ethanol; insoluble in chloroform or ether
pKa 4.61Not applicable (salt form)

The significantly higher water solubility of this compound is a critical factor in its formulation potential, allowing for the development of aqueous-based delivery systems for various administration routes.

Stability Profile

While both molecules are susceptible to degradation, particularly through isomerization from the more stable trans-isomer to the cis-isomer upon exposure to light and heat, this compound is generally considered to be more stable, especially in aqueous solutions.

Comparative Stability Insights:

  • Ferulic Acid: Prone to degradation in aqueous solutions and when exposed to UV radiation and higher temperatures. Forced degradation studies have shown that isomerization is a primary degradation pathway.

  • This compound: As a salt, it exhibits greater stability in aqueous formulations compared to its parent acid. This enhanced stability is advantageous for developing liquid dosage forms with a longer shelf life.

Bioavailability and Pharmacokinetics

The difference in solubility between ferulic acid and this compound is expected to influence their oral bioavailability. While direct comparative studies are limited, available data suggests that the salt form may lead to more consistent absorption.

ParameterFerulic Acid (in rats)This compound (in humans)Reference(s)
Absorption Rapidly absorbed from the stomachData suggests good absorption
Bioavailability Highly dependent on the food matrix; can be low when bound to fiber. Approximately 50% of an ingested dose of free FA was recovered in urine in one rat study.Expected to be higher and more consistent than FA due to enhanced solubility, though direct comparative data is lacking.
Metabolism Undergoes extensive first-pass metabolism, primarily in the liver, to form conjugated metabolites (sulfates and glucuronides).Expected to be metabolized similarly to ferulic acid following absorption.

The poor water solubility of ferulic acid is a limiting factor for its absorption, and its bioavailability can be significantly influenced by the food matrix it is consumed with. The enhanced water solubility of this compound suggests a potential for more rapid and complete dissolution in the gastrointestinal tract, which may lead to improved and more consistent bioavailability.

Biological Activity and Mechanisms of Action

Both this compound and ferulic acid derive their biological activity from the ferulate anion. Their antioxidant and anti-inflammatory effects are well-documented. However, subtle differences in their interactions with cellular pathways have been reported.

Antioxidant Activity

The antioxidant activity of the ferulate molecule is attributed to its phenolic hydroxyl group and the extended conjugation of its side chain, which allows for the donation of a hydrogen atom to scavenge free radicals, forming a stable phenoxy radical.

AssayFerulic Acid (IC₅₀/EC₅₀)This compound (IC₅₀/EC₅₀)Reference(s)
DPPH Radical Scavenging 26.00 ± 0.10 µM (EC₅₀)Data not available in comparative studies
Nitric Oxide (NO) Inhibition Potent inhibition observed, though specific IC₅₀ values vary between studies.Potent inhibition observed, though specific IC₅₀ values vary between studies.
Anti-inflammatory Activity and Signaling Pathways

Both molecules have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways.

  • This compound and the NF-κB Pathway: this compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

  • Ferulic Acid and the Nrf2 Pathway: Ferulic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By promoting the nuclear translocation of Nrf2, ferulic acid upregulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). There is also evidence that ferulic acid can inhibit the NF-κB pathway.

The following diagrams illustrate these key signaling pathways.

NF_kappa_B_Inhibition_by_Sodium_Ferulate cluster_complex SF This compound IKK IKK SF->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα NFkB_IkBa NF-κB-IκBα Complex p_IkBa->NFkB_IkBa Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Figure 1: Simplified signaling pathway for the inhibition of NF-κB by this compound.

Nrf2_Activation_by_Ferulic_Acid cluster_complex FA Ferulic Acid Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2->Nrf2 Releases ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates

Figure 2: Simplified signaling pathway for the activation of Nrf2 by Ferulic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparison of this compound and ferulic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from methodologies for determining the solubility of phenolic compounds.

Objective: To quantify and compare the aqueous solubility of this compound and ferulic acid.

Materials:

  • This compound

  • Ferulic Acid

  • Deionized water

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Prepare supersaturated solutions by adding an excess amount of either this compound or ferulic acid to a known volume of deionized water in separate sealed containers.

  • Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspensions at a high speed to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a known volume of deionized water to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for ferulic acid (around 320 nm).

  • Calculate the concentration of the dissolved compound using a pre-established calibration curve of known concentrations versus absorbance.

  • Determine the solubility in g/100 mL.

Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol is based on established stability-indicating HPLC methods for ferulic acid and can be adapted for a comparative study.

Objective: To compare the stability of this compound and ferulic acid under various stress conditions.

Materials:

  • This compound and Ferulic Acid standards

  • HPLC system with a DAD or UV detector

  • C18 reverse-phase HPLC column

  • Methanol, acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation

  • UV lamp for photostability testing

  • Oven for thermal stress testing

Procedure:

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient or isocratic mixture of methanol/acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 320 nm.

    • Column Temperature: 25-30 °C.

  • Standard and Sample Preparation: Prepare stock solutions of this compound and ferulic acid in a suitable solvent (e.g., methanol or water for SF).

  • Forced Degradation:

    • Acid/Base Hydrolysis: Treat solutions of each compound with HCl and NaOH at elevated temperatures. Neutralize the solutions before injection.

    • Oxidative Degradation: Treat solutions with H₂O₂.

    • Thermal Degradation: Expose solid samples and solutions to elevated temperatures.

    • Photodegradation: Expose solutions to UV light.

  • Analysis: Inject the stressed samples into the HPLC system. Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound over time.

  • Data Analysis: Calculate the percentage degradation of each compound under each stress condition. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for a comparative oral bioavailability study.

Objective: To compare the pharmacokinetic profiles and oral bioavailability of this compound and ferulic acid.

Materials:

  • Sprague-Dawley or Wistar rats

  • This compound and Ferulic Acid

  • Appropriate vehicle for oral and intravenous administration

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Dosing:

    • Divide rats into groups for oral and intravenous administration of each compound.

    • For oral administration, administer a defined dose of either this compound or ferulic acid suspended/dissolved in a suitable vehicle via oral gavage.

    • For intravenous administration, administer a lower dose of each compound via tail vein injection to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the parent compound and its major metabolites in plasma.

    • Analyze the plasma samples to determine the concentration-time profiles.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t₁/₂).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100.

Figure 3: General experimental workflow for an in vivo oral bioavailability study.

Conclusion

The primary difference between this compound and ferulic acid lies in the transformation of the carboxylic acid group into a sodium salt, which confers significantly enhanced aqueous solubility and improved stability to this compound. These physicochemical advantages have profound implications for drug development, facilitating the formulation of aqueous-based delivery systems and potentially leading to improved oral bioavailability and more consistent therapeutic effects. While both compounds exhibit potent antioxidant and anti-inflammatory activities, their modulation of distinct, albeit interconnected, signaling pathways (NF-κB for this compound and Nrf2 for ferulic acid) suggests that their therapeutic applications could be tailored to specific pathological conditions. For researchers and drug development professionals, the choice between ferulic acid and this compound will depend on the desired formulation characteristics, route of administration, and the specific biological target. The information provided in this technical guide serves as a foundational resource for navigating these considerations and advancing the therapeutic development of these promising natural compounds.

References

A Technical Guide to the Natural Sources and Extraction of Sodium Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of sodium ferulate, the sodium salt of the potent antioxidant ferulic acid. It details various methodologies for its extraction and purification from plant biomass, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and biological pathways. This document is intended to serve as a valuable resource for professionals engaged in phytochemical research, natural product chemistry, and the development of pharmaceutical and nutraceutical applications.

Natural Sources of this compound

This compound is the sodium salt of ferulic acid, a phenolic compound abundantly found throughout the plant kingdom.[1][2][3] Ferulic acid rarely exists in a free state; it is typically found ester-linked to polysaccharides such as arabinoxylans and pectin, or to lignin and other biopolymers within the plant cell wall.[4][5] Its extraction, therefore, necessitates the cleavage of these ester bonds.

The primary natural sources are concentrated in the seeds and leaves of various plants. Agro-industrial by-products are particularly rich and economically viable sources. Key traditional Chinese medicine herbs are also notable for their high content of ferulic acid and its derivatives.

Table 1: Prominent Natural Sources of Ferulic Acid

Source CategorySpecific SourceTypical Ferulic Acid ContentReference(s)
Agro-Industrial By-products Rice BranUp to 9 g/kg; a primary commercial source.
Wheat BranUp to 5 g/kg.
Corn Kernel/BranUp to 50 g/kg in corn kernel.
Sugar Beet PulpUp to 9 g/kg.
Sugarcane BagasseA significant agricultural waste source.
Brewer's Spent GrainYields of ~145 mg/L from alkaline hydrolysis.
Traditional Chinese Herbs Angelica sinensis (Dong Quai)A well-established source used in traditional medicine.
Ligusticum chuanxiong (Chuanxiong)A key source for ferulic acid derivatives.
Cimicifuga heracleifoliaAn active principle is this compound.
Other Plant Sources Oats, Pineapple, Coffee, NutsGenerally contain ferulic acid.

Extraction Methodologies

The extraction of ferulic acid from plant biomass is the preliminary step to producing this compound. The process generally involves a pre-treatment, extraction/hydrolysis, and subsequent purification stages. The sodium salt is typically formed in the final steps by reacting the purified ferulic acid with a sodium base.

Extraction_Workflow General Workflow for this compound Extraction A Plant Biomass (e.g., Rice Bran, Angelica sinensis) B Pre-treatment (Grinding, Defatting) A->B C Hydrolysis / Extraction (Cleavage of Ester Bonds) B->C D Alkaline Hydrolysis (NaOH, KOH) C->D E Enzymatic Hydrolysis (Feruloyl Esterases, Xylanases) C->E F Assisted Extraction (Ultrasound, Microwave) C->F G Crude Extract (Ferulic Acid, Hemicellulose, Lignin) D->G E->G F->G H Purification G->H I Precipitation (Ethanol Addition) H->I J Filtration / Centrifugation H->J I->J K Purified Ferulic Acid J->K L Conversion to Sodium Salt (Reaction with NaOH) K->L M This compound L->M N Analysis (HPLC, FT-IR) M->N

General workflow for this compound extraction.
Alkaline Hydrolysis

Alkaline hydrolysis is the most conventional and widely documented method for releasing ferulic acid. It employs alkaline solutions, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to saponify the ester bonds linking ferulic acid to the plant cell wall matrix.

Experimental Protocol: Alkaline Hydrolysis of Sugarcane Bagasse

  • Preparation : Weigh 5 g of dried sugarcane bagasse (SCB) powder.

  • Hydrolysis : Mix the SCB powder with 150 mL of 1 M NaOH in an Erlenmeyer flask.

  • Incubation : Place the flask in a water bath shaker set to 60°C and 200 rpm for 4 hours to ensure complete hydrolysis.

  • Neutralization : After incubation, cool the hydrolysate to room temperature (approx. 20°C) and filter it. Neutralize the filtrate using 6 M hydrochloric acid (HCl).

  • Purification (Precipitation) : Add 95% ethanol to the neutralized filtrate, corresponding to three times the original volume. This step precipitates hemicelluloses and other polysaccharides.

  • Separation : Separate the precipitate by centrifugation. The supernatant contains the ferulic acid.

  • Concentration : Remove the excess ethanol from the supernatant using a rotary vacuum evaporator to yield a concentrated brown extract containing ferulic acid.

  • Final Filtration : Pass the extract through a 0.45-µm filter before analysis (e.g., HPLC) or conversion to this compound.

Enzymatic Hydrolysis

Enzymatic hydrolysis presents a greener alternative to harsh chemical methods. This technique uses specific enzymes, primarily feruloyl esterases, often in combination with other cell-wall-degrading enzymes like xylanases and cellulases, to selectively cleave the ester linkages.

Experimental Protocol: Enzymatic Release of Ferulic Acid from Rye Bran

  • Preparation : Weigh 100 µg of rye bran sample.

  • Enzyme Solution : Prepare a multi-enzyme complex solution (e.g., Viscozyme® L) at a concentration of 10 AGU (Alpha-Glucanase Units) per mL in 0.1 M sodium citrate buffer (pH 4.6).

  • Hydrolysis : Mix the bran sample with 1.0 mL of the enzyme solution.

  • Incubation : Incubate the mixture in a water bath at 55°C for up to 24 hours with constant agitation (85 rpm).

  • Reaction Termination : Terminate the enzymatic reaction by subjecting the slurry to ultrasonication (42 kHz) for 10 minutes at 25°C.

  • Sample Preparation : Collect a 300 µL aliquot and centrifuge at 20,160 x g for 10 minutes at 25°C.

  • Filtration : Filter the resulting supernatant through a 0.22 µm PVDF membrane filter prior to HPLC analysis.

Advanced Extraction Techniques

To enhance efficiency, reduce solvent consumption, and shorten extraction times, modern techniques are often employed, either alone or in combination with hydrolysis methods.

  • Ultrasound-Assisted Extraction (UAE) : This method utilizes acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and mass transfer, leading to higher yields in shorter times. UAE can be used with various solvents, including green solvents like natural deep eutectic solvents (NADES).

  • Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to generate heat within the plant material, causing cell rupture due to increased internal pressure. This rapid, localized heating significantly accelerates the extraction process.

Experimental Protocol: Ultrasound-Assisted Extraction (General)

  • Preparation : Mix 2 g of dried, ground plant material with 40 mL of solvent (e.g., 70:30 ethanol:water, v/v) in an extraction vessel.

  • Sonication : Submerge the vessel in an ultrasonic bath or use a probe sonicator. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power (e.g., 50 W) for a defined period (e.g., 10-20 minutes). Maintain a constant temperature (e.g., 25-50°C).

  • Post-Extraction : After sonication, centrifuge the mixture at 5000 rpm for 10 minutes.

  • Collection : Collect the supernatant for analysis or further purification.

Quantitative Extraction Yields

The yield of ferulic acid is highly dependent on the natural source, pre-treatment, and the extraction method employed. Alkaline hydrolysis is effective, but optimized enzymatic and assisted extraction methods can achieve comparable or superior results under milder conditions.

Table 2: Comparative Yields of Ferulic Acid from Various Sources and Methods

Natural SourceExtraction MethodKey ParametersYieldReference(s)
Brewer's Spent GrainAlkaline Hydrolysis2% NaOH, 120°C, 90 min145.3 mg/L
Sugar Beet PulpAlkaline Hydrolysis2 M NaOH, 41°C, 12 hours758.6 mg GAE/100g db
Rye BranEnzymatic HydrolysisViscozyme® L, 24 h11.3 g/kg
Wheat BranEnzymatic HydrolysisViscozyme® L, 24 h8.6 g/kg
Rice Bran Oil SoapstockHomogenous HydrolysisKOH/γ-oryzanol (10/1), 75°C, 4 h80%
Rice Bran Oil SoapstockUltrasound-Assisted Hydrolysis78-130 kHz90%
Defatted Rice BranNADES-UAE50 W, 50°C, 16 min9.34 mg/g
Corn FiberEthanolic NaOH0.16 N NaOH, 87% EtOH, 100°C1.03% (FA + Ethyl Ferulate)

GAE: Gallic Acid Equivalents; db: dry basis; NADES-UAE: Natural Deep Eutectic Solvent-Ultrasound-Assisted Extraction.

Biological Context and Signaling Pathways

This compound is recognized for its potent antioxidant and anti-inflammatory activities, which are central to its therapeutic applications, particularly in cardiovascular and cerebrovascular diseases. Its antioxidant effect is attributed to its phenolic structure, which can readily scavenge free radicals like reactive oxygen species (ROS).

Its anti-inflammatory action involves the modulation of key signaling pathways. For instance, this compound can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, it suppresses the transcription of genes encoding inflammatory mediators like cytokines and prostaglandins.

NFkB_Pathway Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SF This compound IKK IKK Complex SF->IKK inhibits IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases ProInflammatory Pro-inflammatory Stimuli ProInflammatory->IKK activates DNA DNA NFkB_n->DNA binds to Genes Transcription of Pro-inflammatory Genes (Cytokines, Prostaglandins) DNA->Genes

This compound's anti-inflammatory mechanism.

References

An In-Depth Technical Guide to the Chemical Structure and Stability of Sodium Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stability, and relevant experimental protocols for sodium ferulate. The information is intended to support research and development activities by providing detailed methodologies and quantitative data in a structured format.

Chemical Structure and Properties

This compound is the sodium salt of ferulic acid, a ubiquitous phenolic compound found in the cell walls of plants. The salt form enhances the aqueous solubility and stability of the parent compound, making it more suitable for pharmaceutical and nutraceutical applications.

Chemical Name: Sodium (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate Molecular Formula: C₁₀H₉NaO₄ Molecular Weight: 216.17 g/mol

Below is a table summarizing the key chemical properties of this compound.

PropertyValueReference
Appearance White or off-white crystalline powder[1]
Solubility Soluble in water[2][3]
pH (50 mg/mL solution) 6.0 - 7.5[1]
UV max (in water) 287 nm, 310 nm[1]

Stability Profile of this compound

The stability of this compound is a critical parameter for its formulation and storage. While generally more stable than ferulic acid, it is susceptible to degradation under certain conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify the drug and its degradation products.

A forced degradation study on the related compound, ferulic acid, provides insights into the potential stability of this compound under various stress conditions. The following table summarizes the degradation of ferulic acid under acidic, basic, and photolytic stress.

Stress ConditionTime% Degradation of Ferulic AcidReference
0.1 M HCl (Acidic)1 hNot specified, but degradation products observed
0.1 M NaOH (Basic)1 hNot specified, but degradation products observed
Photolytic (in Methanol)6 hDegradation observed and kinetics determined

Note: Specific quantitative degradation data for this compound under these exact conditions was not available in the cited literature. The data for ferulic acid is presented as a surrogate to indicate potential degradation pathways.

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and activity assessment of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ferulic acid with a sodium base.

Protocol: Synthesis from Ferulic Acid and Sodium Bicarbonate

StepParameterDescriptionReference
1. Reactants Ferulic Acid, Sodium Bicarbonate, WaterDissolve sodium bicarbonate in water.
2. Reaction Add ferulic acid to the sodium bicarbonate solution and stir in a boiling water bath until dissolved.This reaction forms the sodium salt of ferulic acid.
3. Filtration Filter the hot solution.This step removes any insoluble impurities.
4. Crystallization Allow the filtrate to cool to precipitate this compound crystals.The decrease in temperature reduces the solubility of this compound, leading to crystallization.
5. Isolation Filter the crystals and wash with ethanol.Ethanol is used to wash away any remaining impurities that are soluble in it.
6. Drying Dry the crystals below 50 °C.This removes residual solvent to yield the final product.
Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Protocol: HPLC-UV Analysis

ParameterSpecificationReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water : Acetic Acid (48:52:1.5, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 320 nm
Internal Standard Tinidazole (for plasma samples)

Protocol: NMR Spectroscopy

¹H NMR (DMSO-d₆):

  • δ 12.1 (s, 1H, -COOH), 9.5 (s, 1H, -OH), 7.5 (d, 1H, J=15.9 Hz, Ar-CH=), 7.3 (d, 1H, J=1.8 Hz, Ar-H), 7.1 (dd, 1H, J=8.1, 1.8 Hz, Ar-H), 6.8 (d, 1H, J=8.1 Hz, Ar-H), 6.4 (d, 1H, J=15.9 Hz, =CH-COOH), 3.8 (s, 3H, -OCH₃).

¹³C NMR (DMSO-d₆):

  • δ 168.4, 149.5, 148.3, 144.9, 126.2, 123.3, 116.0, 115.9, 111.5, 56.1.

Antioxidant Activity Assay

The antioxidant capacity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

StepParameterDescriptionReference
1. Reagents DPPH solution in methanol, this compound solutions of varying concentrations, Methanol (as blank)Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound.
2. Reaction Mix the this compound solution with the DPPH solution.The antioxidant (this compound) donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.
3. Incubation Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).The incubation allows the reaction to reach completion.
4. Measurement Measure the absorbance of the solution at 517 nm using a spectrophotometer.The decrease in absorbance is proportional to the radical scavenging activity.
5. Calculation Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

Signaling Pathways

This compound exerts its biological effects, particularly its antioxidant and anti-inflammatory activities, by modulating key signaling pathways.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65)n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)n translocates This compound This compound This compound->IKK Complex inhibits Inflammatory Genes Inflammatory Genes NF-κB (p50/p65)n->Inflammatory Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Signaling Pathway: Nrf2 Activation

This compound can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of the antioxidant response.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nrf2n Nrf2 Nrf2->Nrf2n translocates This compound This compound This compound->Keap1 modulates ARE Antioxidant Response Element Nrf2n->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound using a stability-indicating HPLC method is outlined below.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis DrugSubstance This compound (Bulk Drug) Acid Acidic (e.g., 0.1M HCl) DrugSubstance->Acid Base Basic (e.g., 0.1M NaOH) DrugSubstance->Base Oxidative Oxidative (e.g., 3% H₂O₂) DrugSubstance->Oxidative Thermal Thermal (e.g., 60°C) DrugSubstance->Thermal Photolytic Photolytic (e.g., UV light) DrugSubstance->Photolytic HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Quantify Parent Drug & Degradation Products HPLC->Data

Caption: Workflow for forced degradation stability testing of this compound.

References

Potential Therapeutic Targets of Sodium Ferulate in Molecular Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ferulate (SF), the sodium salt of ferulic acid, is a compound derived from various plants, including the traditional Chinese medicine Angelica sinensis. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1] This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound, offering insights into its potential therapeutic targets. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this promising compound.

Core Molecular Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting several key signaling pathways implicated in the pathogenesis of various diseases. These include pathways central to inflammation, oxidative stress, cell survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.[1] In human lung epithelial (A549) cells under oxidative stress, this compound (400 µg/mL) significantly decreased the mRNA expression of NF-κB (p65) and reduced the degradation of its inhibitor, IκBα. This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators.[1] Furthermore, in a model of influenza virus infection, this compound was found to inhibit the NF-κB pathway by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., H₂O₂, Virus) IKK IKK Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation SF This compound SF->IKK Inhibits SF->NFkB Inhibits Translocation Genes Pro-inflammatory Gene Transcription (e.g., IL-1β, NALP3) NFkB_n->Genes Induces

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been demonstrated to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, thereby protecting cells from oxidative damage. In a study using high-glucose-treated HT22 hippocampal cells, this compound (50 and 100 µM) significantly upregulated the mRNA and protein expression of Nrf2 and HO-1. This activation of the Nrf2 pathway contributes to the neuroprotective effects of this compound by enhancing the cellular antioxidant defense mechanisms.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SF This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) SF->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., High Glucose) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Genes Induces

PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to modulate this pathway to exert its neuroprotective effects. In a model of glutamate-induced neurotoxicity in cortical neurons, this compound prevented the decrease in the activity of the PI3K/Akt/p70S6K pathway. This protective effect was partly abrogated by PI3K inhibitors, confirming the pathway's involvement.

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including stress responses, apoptosis, and inflammation. This compound exhibits differential effects on these pathways. It has been shown to upregulate the pro-survival MEK/ERK1/2 pathway while suppressing the pro-apoptotic JNK and p38 MAPK pathways. For instance, in aged rat hippocampi, this compound treatment prevented the age-related increase in the IL-1β-induced JNK signaling pathway and upregulated the MEK/ERK1/2 survival pathway.

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway Stimuli Cellular Stress / Growth Factors MEK MEK1/2 Stimuli->MEK MKK4 MKK4 Stimuli->MKK4 MKK36 MKK3/6 Stimuli->MKK36 SF This compound ERK ERK1/2 SF->ERK Activates JNK JNK SF->JNK Inhibits p38 p38 SF->p38 Inhibits MEK->ERK Survival Cell Survival & Proliferation ERK->Survival MKK4->JNK Apoptosis_JNK Apoptosis & Inflammation JNK->Apoptosis_JNK MKK36->p38 Apoptosis_p38 Apoptosis & Inflammation p38->Apoptosis_p38

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on various molecular targets.

Table 1: Effects of this compound on NF-κB and Nrf2 Pathways

Cell LineTreatment ConditionThis compound ConcentrationTargetEffectSignificance
A549 (Human Lung Epithelial)H₂O₂ (100µmol/L)400µg/mLNALP3 mRNADecreasedP<0.05
A549 (Human Lung Epithelial)H₂O₂ (100µmol/L)400µg/mLNF-κB (p65) mRNADecreasedP<0.05
A549 (Human Lung Epithelial)H₂O₂ (100µmol/L)400µg/mLIκBα proteinReduced degradationP<0.05
A549 (Human Lung Epithelial)H₂O₂ (100µmol/L)400µg/mLIL-1β secretionDecreasedP<0.05
HT22 (Mouse Hippocampal)High Glucose (50 mM)50, 100, 250, 500 µMNrf2 mRNAIncreasedP<0.01
HT22 (Mouse Hippocampal)High Glucose (50 mM)50, 100, 250, 500 µMNrf2 proteinIncreasedP<0.01
HT22 (Mouse Hippocampal)High Glucose (50 mM)50, 100, 250, 500 µMNF-κB mRNADecreased (concentration-dependent)P<0.01

Table 2: Effects of this compound on PI3K/Akt and MAPK Pathways

Model SystemTreatment ConditionThis compound Concentration/DoseTarget PathwayEffect
Cultured Cortical NeuronsGlutamate (50 µmol/L)100, 200, 500 µmol/LPI3K/Akt/p70S6KPrevented decrease in activity
Cultured Cortical NeuronsGlutamate (50 µmol/L)100, 200, 500 µmol/LMEK/ERK1/2Prevented decrease in activity
Aged RatsAging100, 200 mg/kg per dayJNKSuppressed age-related increase
Aged RatsAging100, 200 mg/kg per dayMEK/ERK1/2Upregulated
Aged RatsAging100, 200 mg/kg per dayAkt/p70S6KUpregulated
Rat HippocampusAmyloid-betaNot specifiedp38 MAPKSuppressed activation
Rat HippocampusAmyloid-betaNot specifiedERK-1/2Upregulated
Rat HippocampusAmyloid-betaNot specifiedAkt/PKBUpregulated

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Western Blotting for Protein Expression and Phosphorylation

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis, Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) B->C D 4. Blocking (e.g., 5% BSA in TBST for phospho-proteins) C->D E 5. Primary Antibody Incubation (e.g., anti-p-p65, anti-Nrf2) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

  • Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is often preferred.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, Nrf2, p-Akt, total Akt) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and visualized using an imaging system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
  • RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The qPCR reaction is performed using a SYBR Green master mix and specific primers for the target genes (e.g., NFKB1, NFE2L2, HMOX1, NALP3) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β).

  • Sample Incubation: Cell culture supernatants or serum samples are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody is added, followed by streptavidin-HRP.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

  • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration is determined by comparison to a standard curve.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of this compound and/or an inducing agent (e.g., high glucose).

  • CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.

  • Measurement: The absorbance is measured at 450 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a multi-target compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival, such as NF-κB, Nrf2/HO-1, PI3K/Akt, and MAPK, underscores its relevance in the development of novel treatments for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This technical guide provides a foundational understanding of the molecular mechanisms of this compound, which can aid in the design of future preclinical and clinical investigations. Further research is warranted to fully elucidate its therapeutic applications and to translate these promising preclinical findings into clinical practice.

References

Methodological & Application

Application Notes and Protocols for the Dissolution and Use of Sodium Ferulate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ferulate, the sodium salt of ferulic acid, is a compound derived from the roots of plants such as Angelica sinensis and Ligusticum chuanxiong. It is recognized for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][2][3] Its enhanced water solubility compared to ferulic acid makes it a more bioavailable and effective compound for in vitro studies.[4] These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments, including recommended working concentrations and insights into its molecular mechanisms.

Product Information

  • Name: this compound

  • Molecular Formula: C₁₀H₉NaO₄

  • Molecular Weight: 216.17 g/mol [4]

  • Appearance: White to light yellow crystalline powder

  • Solubility: Soluble in water and DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of this compound in cell culture experiments.

ParameterValueCell Line/ContextReference
Solubility in DMSO Up to 43 mg/mL (198.91 mM)General
Working Concentration 0.04, 0.1, 0.18, 0.28 mg/mLMouse Pulmonary Fibroblasts
Working Concentration 50, 100, 200 µmol/LVascular Smooth Muscle Cells (VSMCs)
Working Concentration 50, 100, 250, 500 µMHT22 Mouse Hippocampal Cells
Working Concentration 10, 20, 40 µMSaOS-2 and MG63 Osteosarcoma Cells
IC₅₀ (FGFR1) 3.78 µMEnzyme Assay
IC₅₀ (FGFR2) 12.5 µMEnzyme Assay

Experimental Protocols

Preparation of a Sterile Stock Solution of this compound

This protocol describes the preparation of a 100 mM stock solution of this compound in sterile phosphate-buffered saline (PBS).

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (1 mL or 5 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out 21.62 mg of this compound powder to prepare 1 mL of a 100 mM stock solution.

  • Dissolution: Add 1 mL of sterile PBS to the tube containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile microcentrifuge tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.

Materials:

  • Sterile 100 mM this compound stock solution

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile pipettes and tips

Procedure:

  • Thawing: Thaw a frozen aliquot of the 100 mM this compound stock solution at room temperature or on ice.

  • Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final working concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution:

    • Add 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium.

  • Preparation: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed complete cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Signaling Pathways and Experimental Workflow Diagrams

This compound Preparation Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile PBS weigh->dissolve vortex Vortex to Mix dissolve->vortex sterilize Filter-Sterilize (0.22 µm) vortex->sterilize store Aliquot and Store at -20°C sterilize->store thaw Thaw Stock Solution store->thaw dilute Dilute in Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix treat Treat Cells mix->treat

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound in Fibrosis

SF This compound NALP3 NALP3 SF->NALP3 inhibits TGFB1 TGF-β1 NALP3->TGFB1 alphaSMA α-SMA TGFB1->alphaSMA Fibrosis Fibrosis alphaSMA->Fibrosis

Caption: this compound inhibits the NALP3/TGF-β1/α-SMA pathway.

Antioxidant Signaling Pathway of this compound

SF This compound Nrf2_Keap1 Nrf2-Keap1 Complex SF->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to HO1 HO-1 ARE->HO1 activates transcription of Antioxidant Antioxidant Response HO1->Antioxidant

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

References

Application Notes and Protocols for Sodium Ferulate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ferulate (SF), the sodium salt of ferulic acid, is a compound derived from various plants, including the traditional Chinese medicine Dong Quai (Angelica sinensis). It is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties. These characteristics have led to its investigation in a variety of preclinical animal models for a range of diseases. This document provides detailed application notes and standardized protocols for the administration of this compound in several key animal models, along with summaries of quantitative data and visualizations of associated signaling pathways.

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize the administration protocols and key quantitative outcomes of this compound treatment in various animal models.

Table 1: this compound Administration in a Rat Model of Acetic Acid-Induced Colitis

ParameterDetailsReference
Animal Model Sprague-Dawley rats[1][2]
Disease Induction Intracolonic enema with 8% (V/V) acetic acid[1][2]
This compound Dose 200, 400, and 800 mg/kg[1]
Route of Administration Intracolonic
Treatment Frequency Daily for 7 days, starting 24h after colitis induction
Key Outcomes - Dose-dependent reduction in Colon Mucosa Damage Index (CMDI) and Histopathological Score (HS).- Significant decrease in myeloperoxidase (MPO) activity, and malondialdehyde (MDA), nitric oxide (NO), prostaglandin E2 (PGE2), and thromboxane B2 (TXB2) levels.- Downregulation of iNOS, COX-2, and NF-κB p65 protein expression.- Increased superoxide dismutase (SOD) activity.

Table 2: this compound Administration in a Rat Model of Age-Related Neurodegeneration

ParameterDetailsReference
Animal Model Aged rats
This compound Dose 100 and 200 mg/kg per day
Route of Administration Dietary (enriched diet)
Treatment Duration 4 weeks
Key Outcomes - Prevention of age-related increase in IL-1β and IL-1β-induced JNK signaling.- Upregulation of MEK/ERK1/2 and Akt/p70S6K survival pathways.- Suppression of activated caspase-3, indicating reduced apoptosis.- Improved morphological changes in the hippocampal CA1 region.

Table 3: this compound Administration in a Mouse Model of Silicosis-Induced Pulmonary Fibrosis

ParameterDetailsReference
Animal Model Kunming mice
Disease Induction Bronchial infusion of a silicon dioxide (SiO₂) suspension (200 mg/kg)
This compound Dose 100 mg/kg
Route of Administration Bronchial infusion
Treatment Regimen Infusion for 4 weeks, following a 4-week disease induction period.
Key Outcomes - Reduced lung lesions and pulmonary fibrosis.- Inhibition of vimentin expression.- Downregulation of NALP3, TGF-β1, collagen-1, and α-SMA expression.- Inhibition of lung fibroblast proliferation.

Table 4: this compound Administration in a Mouse Model of Influenza Virus Infection

ParameterDetailsReference
Animal Model BALB/c mice
Disease Induction Intranasal inoculation with influenza A virus (A/FM/1/47(H1N1))
This compound Dose Not explicitly stated in the abstract, but protective effects were observed.
Route of Administration Not explicitly stated in the abstract.
Treatment Regimen Not explicitly stated in the abstract.
Key Outcomes - Improved survival and mitigated weight loss.- Inhibition of influenza virus replication.- Activation of TLR7 and TLR9, leading to increased production of type I interferons.- Inhibition of the NF-κB pathway by preventing p65 translocation.

Table 5: this compound Administration in a Mouse Model of Iron-Overload Induced Liver Damage

ParameterDetailsReference
Animal Model Mice
Disease Induction Dietary iron overload (ferrocene 0.2% for 90 days, then 0.4% for 30 days)
This compound Dose Not explicitly stated, but compared to taurine as a standard antioxidant.
Route of Administration Dietary supplementation
Treatment Duration 15 weeks
Key Outcomes - Significant reduction in liver-to-body weight ratio.- Attenuation of elevated transaminase levels and hepatocyte apoptosis.- Decreased ROS production and prevention of mitochondrial swelling and dissipation of mitochondrial membrane potential.

Experimental Protocols

Protocol for Acetic Acid-Induced Colitis and this compound Treatment in Rats

Objective: To induce acute colitis in rats and assess the therapeutic effects of intracolonic administration of this compound.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Acetic acid solution (8% v/v in sterile saline)

  • This compound (200, 400, 800 mg/kg)

  • 5-Aminosalicylic acid (5-ASA) as a positive control (100 mg/kg)

  • Normal saline

  • Soft catheter (8 cm)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the rats for 24 hours with free access to water before colitis induction.

  • Induction of Colitis:

    • Anesthetize the rats lightly (e.g., with isoflurane).

    • Gently insert a soft catheter into the colon via the anus to a depth of 8 cm.

    • Slowly instill 1 mL of 8% acetic acid solution into the colon.

    • Keep the rat in a head-down position for 30 seconds to prevent leakage.

  • Animal Grouping: 24 hours after induction, randomly divide the animals into the following groups (n=8-10 per group):

    • Normal Control (no induction, saline administration)

    • Model Control (colitis induction, saline administration)

    • SF Treatment Groups (colitis induction, 200, 400, or 800 mg/kg SF administration)

    • Positive Control (colitis induction, 100 mg/kg 5-ASA administration)

  • This compound Administration:

    • Prepare fresh solutions of this compound and 5-ASA in normal saline daily.

    • Administer the respective treatments intracolonically once daily at the same time (e.g., 8:00 am) for 7 consecutive days.

  • Monitoring and Endpoint:

    • Monitor the animals daily for clinical signs of colitis (body weight loss, stool consistency, rectal bleeding).

    • At the end of the 7-day treatment period, euthanize the animals.

    • Collect the colon for macroscopic scoring (Colon Mucosa Damage Index - CMDI), histopathological analysis (Histopathological Score - HS), and biochemical assays (MPO, MDA, NO, PGE2, TXB2, SOD, iNOS, COX-2, NF-κB).

Protocol for Age-Related Neurodegeneration and this compound Treatment in Rats

Objective: To investigate the neuroprotective effects of dietary this compound supplementation in aged rats.

Materials:

  • Aged rats (e.g., 20-24 months old) and young control rats (e.g., 3-4 months old)

  • Standard rat chow

  • This compound

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week.

    • Divide the aged rats into three groups (n=8-10 per group):

      • Aged Control (standard diet)

      • SF Treatment Group 1 (diet enriched with 100 mg/kg/day SF)

      • SF Treatment Group 2 (diet enriched with 200 mg/kg/day SF)

    • Include a group of young rats on a standard diet as a baseline control.

  • Diet Preparation and Administration:

    • Calculate the daily food intake per rat.

    • Incorporate the calculated daily dose of this compound into the standard rat chow for the treatment groups. Ensure homogenous mixing.

    • Provide the respective diets and water ad libitum for 4 weeks.

  • Endpoint and Analysis:

    • At the end of the 4-week period, euthanize the animals.

    • Isolate the hippocampus from the brain.

    • Perform Western blotting to analyze the expression of proteins in the IL-1β/JNK and MEK/ERK1/2, Akt/p70S6K signaling pathways.

    • Conduct Nissl staining to observe morphological changes in the hippocampal CA1 region.

    • Use immunohistochemistry for markers of astrocyte and microglia activation (e.g., GFAP and OX-42).

Protocol for Silicosis-Induced Pulmonary Fibrosis and this compound Treatment in Mice

Objective: To induce pulmonary fibrosis in mice using silicon dioxide and evaluate the therapeutic potential of this compound.

Materials:

  • Kunming mice (male, 20-22 g)

  • Silicon dioxide (SiO₂) suspension

  • This compound (100 mg/kg)

  • Pentobarbital sodium for anesthesia

  • Sterile physiological saline

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week.

  • Induction of Silicosis:

    • Anesthetize mice with an intraperitoneal injection of 1% pentobarbital sodium (0.2 mL).

    • Perform a non-invasive intratracheal instillation of the SiO₂ suspension (200 mg/kg) to induce silicosis.

  • Animal Grouping and Treatment:

    • Divide the animals into four groups (n=10 per group):

      • Control: Bronchial infusion of sterile saline for 8 weeks.

      • SF Control: Bronchial infusion of saline for 4 weeks, followed by 100 mg/kg SF for 4 weeks.

      • Silicosis Model: Bronchial infusion of SiO₂ for 4 weeks, followed by saline for 4 weeks.

      • SF Treatment: Bronchial infusion of SiO₂ for 4 weeks, followed by 100 mg/kg SF for 4 weeks.

  • Monitoring and Endpoint:

    • Monitor the body weight of the mice every 2 days for the 8-week duration.

    • At the end of the experiment, euthanize the mice.

    • Collect lung tissue for hematoxylin-eosin (H&E) and Masson's trichrome staining to assess lung injury and fibrosis.

    • Perform Western blotting and qRT-PCR to analyze the expression of fibrosis-related proteins and genes (vimentin, NALP3, TGF-β1, collagen-1, α-SMA).

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways influenced by this compound in the described animal models.

G cluster_aging Neuroprotection in Aging Aging Aging IL-1beta IL-1beta Aging->IL-1beta Upregulates JNK Pathway JNK Pathway IL-1beta->JNK Pathway Activates Apoptosis Apoptosis JNK Pathway->Apoptosis Promotes MEK/ERK Pathway MEK/ERK Pathway Neuronal Survival Neuronal Survival MEK/ERK Pathway->Neuronal Survival Promotes Akt/p70S6K Pathway Akt/p70S6K Pathway Akt/p70S6K Pathway->Neuronal Survival Promotes Sodium Ferulate_aging This compound Sodium Ferulate_aging->IL-1beta Inhibits Sodium Ferulate_aging->JNK Pathway Inhibits Sodium Ferulate_aging->MEK/ERK Pathway Activates Sodium Ferulate_aging->Akt/p70S6K Pathway Activates

Caption: Neuroprotective signaling pathways of this compound in aging.

G cluster_fibrosis Anti-Fibrotic Effect in Silicosis Silica Silica NALP3 Inflammasome NALP3 Inflammasome Silica->NALP3 Inflammasome Activates TGF-beta1 TGF-beta1 NALP3 Inflammasome->TGF-beta1 Upregulates alpha-SMA alpha-SMA TGF-beta1->alpha-SMA Upregulates Fibrosis Fibrosis alpha-SMA->Fibrosis Sodium Ferulate_fibrosis This compound Sodium Ferulate_fibrosis->NALP3 Inflammasome Inhibits Sodium Ferulate_fibrosis->TGF-beta1 Inhibits Sodium Ferulate_fibrosis->alpha-SMA Inhibits

Caption: Anti-fibrotic signaling pathway of this compound in silicosis.

G cluster_inflammation Anti-Inflammatory Effect in Colitis Acetic Acid Acetic Acid NF-kappaB NF-kappaB Acetic Acid->NF-kappaB Activates Pro-inflammatory Mediators\n(iNOS, COX-2) Pro-inflammatory Mediators (iNOS, COX-2) NF-kappaB->Pro-inflammatory Mediators\n(iNOS, COX-2) Upregulates Inflammation Inflammation Pro-inflammatory Mediators\n(iNOS, COX-2)->Inflammation Sodium Ferulate_inflammation This compound Sodium Ferulate_inflammation->NF-kappaB Inhibits G cluster_workflow General Experimental Workflow A Animal Acclimatization B Disease Model Induction A->B C Randomization and Grouping B->C D This compound Administration C->D E Monitoring (Clinical Signs, Body Weight) D->E F Endpoint and Sample Collection E->F G Data Analysis (Histology, Biochemical Assays, Molecular Biology) F->G H Results and Interpretation G->H

References

Application Notes and Protocols for In Vivo Efficacy Studies of Sodium Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies to evaluate the efficacy of Sodium Ferulate (SF). The protocols detailed below cover various disease models, including cerebral ischemia, Alzheimer's disease, and liver fibrosis, reflecting the broad therapeutic potential of this compound.

Overview of this compound's In Vivo Efficacy

This compound, the sodium salt of ferulic acid, is a compound derived from various traditional Chinese medicines and has demonstrated a range of pharmacological activities.[1] In vivo studies have substantiated its efficacy in multiple disease models, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-fibrotic properties. These effects are mediated through the modulation of key signaling pathways, making it a promising candidate for further drug development.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various in vivo studies, providing a clear comparison of this compound's efficacy across different models and dosages.

Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Cerebral Ischemia (MCAO)

ParameterControl GroupThis compound GroupPercentage ImprovementReference
**Infarct Volume (mm³) **168.1 ± 42.261.5 ± 28.7~63%[2]
Neurological Deficit Score Significantly higherSubstantially decreased (P<0.05)-[2]

Table 2: Neuroprotective Effects of this compound in Aged Rats

ParameterAged Control GroupSF (100 mg/kg/day)SF (200 mg/kg/day)Reference
IL-1β Protein Levels Significantly enhancedPrevented age-related increasePrevented age-related increase[3][4]
Phospho-JNK1/2 Levels Significantly enhancedPrevented age-related increasePrevented age-related increase
Phospho-ERK1/2 Levels DownregulatedPrevented age-related changePrevented age-related change
Phospho-Akt Levels DownregulatedPrevented age-related changePrevented age-related change

Table 3: Anti-fibrotic Efficacy of this compound in a Rat Model of Liver Fibrosis (CCl₄-induced)

ParameterCCl₄ GroupFerulic Acid + CCl₄ GroupEffectReference
Plasma ALT Levels UpregulatedAttenuatedP<0.05
Plasma AST Levels UpregulatedAttenuatedP<0.05
Liver Hydroxyproline (Hyp) UpregulatedAttenuatedP<0.05
p-Smad2 Protein Levels Significantly upregulatedReturned to normalP<0.05
p-Smad3 Protein Levels Significantly upregulatedReturned to normalP<0.05

Experimental Protocols

Cerebral Ischemia Efficacy Study

Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To evaluate the neuroprotective effects of this compound against focal cerebral ischemic injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (dissolved in sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Intraluminal filament for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Materials for Western blotting and immunohistochemistry

Protocol:

  • Animal Grouping: Randomly divide rats into a sham-operated group, a control (MCAO + vehicle) group, and an SF-treated (MCAO + SF) group.

  • MCAO Surgery: Anesthetize the rats. Perform the MCAO using the intraluminal filament technique to occlude the middle cerebral artery for a specified duration (e.g., 2 hours), followed by reperfusion.

  • Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal injection at a predetermined dose (e.g., 100 mg/kg) at the onset of reperfusion.

  • Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: Sacrifice the animals and perfuse the brains. Section the brains and stain with TTC. Calculate the infarct volume as a percentage of the total brain volume.

  • Molecular Analysis: Homogenize brain tissue from the ischemic hemisphere to analyze protein expression levels of relevant markers (e.g., PSD-95, ERK, Akt) via Western blotting.

Alzheimer's Disease Efficacy Study

Model: Transgenic Mouse Model of Alzheimer's Disease (e.g., PSAPP mice)

Objective: To assess the efficacy of this compound in mitigating Alzheimer's-like pathology and cognitive deficits.

Materials:

  • Transgenic mice expressing human APP and PSEN1 mutations (e.g., PSAPP) and wild-type littermates.

  • This compound (incorporated into the diet or for oral gavage)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Reagents for immunohistochemistry (e.g., anti-Aβ antibodies) and ELISA.

Protocol:

  • Animal Grouping and Treatment: Group transgenic mice into a vehicle-treated group and an SF-treated group. Administer SF orally (e.g., mixed in chow at 0.5% or via gavage) for an extended period (e.g., 6-10 months).

  • Behavioral Testing: After the treatment period, conduct a battery of behavioral tests to assess cognitive function, including spatial learning and memory (Morris water maze) and working memory (Y-maze).

  • Tissue Collection: Following behavioral testing, sacrifice the mice and collect brain tissue.

  • Pathological Analysis:

    • Aβ Plaque Load: Perform immunohistochemistry on brain sections using antibodies against Aβ to quantify the area and number of amyloid plaques.

    • Aβ Levels: Measure the levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42) in brain homogenates using ELISA.

  • Biochemical Analysis: Analyze brain homogenates for markers of oxidative stress, neuroinflammation, and key signaling molecules via Western blotting or other appropriate assays.

Liver Fibrosis Efficacy Study

Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats

Objective: To determine the anti-fibrotic effects of this compound.

Materials:

  • Male Wistar rats (180-220g)

  • Carbon tetrachloride (CCl₄)

  • Olive oil (as a vehicle for CCl₄)

  • This compound (for oral administration)

  • Kits for measuring liver function enzymes (ALT, AST) and hydroxyproline content.

  • Reagents for Western blotting and histological staining (H&E, Masson's trichrome).

Protocol:

  • Animal Grouping: Divide rats into a control group, a CCl₄ model group, and an SF + CCl₄ treatment group.

  • Induction of Fibrosis: Induce liver fibrosis by intraperitoneal injection of CCl₄ (e.g., 1 ml/kg, 1:1 in olive oil) twice a week for a period of 4-8 weeks.

  • Drug Administration: Administer this compound orally on days when CCl₄ is not injected.

  • Sample Collection: At the end of the treatment period, collect blood samples for serum analysis and excise the liver for histological and biochemical analysis.

  • Biochemical Analysis: Measure serum levels of ALT and AST. Determine the hydroxyproline content in liver tissue as an indicator of collagen deposition.

  • Histological Analysis: Fix liver tissue sections and stain with H&E to assess liver architecture and with Masson's trichrome to visualize collagen deposition and the extent of fibrosis.

  • Molecular Analysis: Prepare liver tissue lysates to analyze the expression of key fibrotic markers (e.g., α-SMA, Collagen I) and signaling proteins (e.g., p-Smad2, p-Smad3) by Western blotting.

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathways of this compound

This compound exerts its neuroprotective effects by modulating multiple signaling pathways. In the context of aging and neurodegeneration, SF has been shown to suppress pro-inflammatory and apoptotic pathways while upregulating cell survival signals.

Neuroprotection_Pathway SF This compound IL1b IL-1β SF->IL1b MEK_ERK_pathway MEK/ERK1/2 Pathway SF->MEK_ERK_pathway Akt_pathway Akt/p70S6K Pathway SF->Akt_pathway JNK_pathway JNK Signaling (MKK4, JNK, c-Jun) IL1b->JNK_pathway Apoptosis Apoptosis (Caspase-3 activation) JNK_pathway->Apoptosis Cell_Survival Cell Survival & Neuroprotection MEK_ERK_pathway->Cell_Survival Akt_pathway->Cell_Survival Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Oxidative Stress) IKK IKK Complex Inflammatory_Stimuli->IKK activates SF This compound SF->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Anti_fibrotic_Pathway TGFb1 TGF-β1 TGFb_Receptor TGF-β Receptor TGFb1->TGFb_Receptor binds SF This compound Smad2_3 p-Smad2/3 SF->Smad2_3 inhibits phosphorylation TGFb_Receptor->Smad2_3 phosphorylates Smad_complex Smad Complex Smad2_3->Smad_complex forms complex with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Fibrosis_Genes Fibrosis-related Gene Expression (α-SMA, Collagen) Nucleus->Fibrosis_Genes induces Experimental_Workflow start Study Design & Animal Model Selection grouping Animal Grouping & Randomization start->grouping induction Disease Model Induction (e.g., MCAO, CCl4, Transgenic) grouping->induction treatment This compound Administration induction->treatment monitoring In-life Monitoring & Behavioral Assessment treatment->monitoring endpoint Endpoint Sample Collection (Blood, Tissues) monitoring->endpoint analysis Data Analysis (Histology, Biochemistry, Molecular Biology) endpoint->analysis results Results Interpretation & Conclusion analysis->results

References

Application Notes and Protocols for Quantification of Sodium Ferulate in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Sodium Ferulate (SF), the sodium salt of ferulic acid, in various biological matrices using High-Performance Liquid Chromatography (HPLC). These methods are crucial for pharmacokinetic, bioavailability, and bioequivalence studies.

Overview of Analytical Methods

The quantification of this compound, which exists as ferulic acid in biological systems, is commonly achieved using reversed-phase HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The choice of method depends on the required sensitivity and the complexity of the biological matrix. Key steps in the analytical workflow include sample preparation to remove interfering substances, chromatographic separation, and detection.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Plasma

This protocol is adapted from a validated method for the determination of this compound in beagle dog plasma and is suitable for pharmacokinetic studies.[1]

2.1.1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., caffeic acid at 100 µg/mL or tinidazole).[1][2]

  • Add 200 µL of methanol to precipitate plasma proteins.[2]

  • Vortex the mixture for 15 minutes.[2]

  • Centrifuge at 1,500 x g for 15 minutes.

  • Collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 100 µL of the filtrate into the HPLC system.

2.1.2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (80:20, v/v). Alternatively, a mixture of methanol and water (45:55 v/v) adjusted to pH 2.8 can be used.

  • Flow Rate: 0.7 mL/min.

  • Detection Wavelength: 320 nm or 325 nm.

  • Column Temperature: Ambient or controlled at 25 ± 2°C.

  • Injection Volume: 10-100 µL.

2.1.3. Method Validation Parameters

  • Linearity: The method should be linear over a concentration range of 0.05 to 10 µg/mL.

  • Limit of Quantification (LOQ): A typical LOQ is around 50 ng/mL.

Protocol 2: HPLC-ESI-MS Method for High-Sensitivity Quantification in Human Plasma

This protocol is based on a highly sensitive method using liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) for human plasma analysis.

2.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add an appropriate internal standard.

  • Add an extraction solvent such as ethyl ether or acetic ether.

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC-MS system.

2.2.2. HPLC-MS Conditions

  • Column: Agilent ZORBAX SB-C18 (3.5 µm, 100 mm x 3.0 mm).

  • Mobile Phase: Methanol and 0.05% acetic acid (40:60, v/v).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte and mobile phase.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

2.2.3. Method Validation Parameters

  • Linearity: The calibration curve is typically linear over a range of 0.007 to 4.63 nM/mL.

  • Lower Limit of Quantification (LLOQ): A highly sensitive method can achieve an LLOQ of 0.007 nM/mL.

Data Presentation

The following tables summarize the quantitative data from various published HPLC methods for this compound (ferulic acid) analysis in biological samples.

Table 1: HPLC-UV Methods for this compound Quantification

ParameterMethod 1 (Plasma)Method 2 (Plasma, Bile, Urine, Tissue)
Biological Matrix Beagle Dog PlasmaRat Plasma, Bile, Urine, Tissue Homogenates
Column C18Luna C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase 0.5% Acetic Acid:Acetonitrile (80:20, v/v)Methanol:Water (45:55, v/v), pH 2.8
Flow Rate Not Specified0.7 mL/min
Detection Wavelength 320 nm325 nm
Linearity Range 0.05 - 10 µg/mL0.05 - 100 µg/mL
LOQ 51.4 ng/mL0.05 µg/mL
Internal Standard TinidazoleCaffeic Acid

Table 2: HPLC-MS Methods for this compound Quantification

ParameterMethod 1 (Human Plasma)Method 2 (Human Plasma)
Biological Matrix Human PlasmaHuman Plasma
Column Agilent ZORBAX SB-C18 (3.5 µm, 100 mm x 3.0 mm)Hedera ODS-2
Mobile Phase Methanol:0.05% Acetic Acid (40:60, v/v)Methanol:5 mmol·L(-1) Ammonium Acetate with 0.05% Acetic Acid (34:66, v/v)
Flow Rate Not Specified0.4 mL/min
Detection ESI-MSESI-MS/MS (MRM)
Linearity Range 0.007 - 4.63 nM/mL0.1 - 5 ng/mL
LLOQ 0.007 nM/mLNot Specified
Internal Standard Not SpecifiedNot Specified

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described HPLC methods.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.45 µm) Collect_Supernatant->Filter HPLC_System HPLC System Filter->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (320 nm) C18_Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition

Caption: Workflow for HPLC-UV quantification of this compound.

HPLC_MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_hplc_ms_analysis HPLC-MS/MS Analysis Plasma_MS Plasma Sample Add_IS_MS Add Internal Standard Plasma_MS->Add_IS_MS LLE Liquid-Liquid Extraction Add_IS_MS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_MS_System HPLC-MS/MS System Reconstitute->HPLC_MS_System C18_Column_MS C18 Column HPLC_MS_System->C18_Column_MS MS_Detector Mass Spectrometer (ESI-MRM) C18_Column_MS->MS_Detector Data_Acquisition_MS Data Acquisition MS_Detector->Data_Acquisition_MS

Caption: Workflow for HPLC-MS/MS quantification of this compound.

References

Application Notes: Investigating Inflammatory Pathways In Vitro Using Sodium Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium ferulate, the sodium salt of ferulic acid, is a compound derived from various plants, including the traditional Chinese medicine Dong Quai (Angelica sinensis)[1][2]. It is well-documented for its potent antioxidant and anti-inflammatory properties[1][3][4]. These characteristics make it a valuable tool for researchers studying the molecular mechanisms of inflammation. In vitro, this compound has been shown to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Its ability to scavenge reactive oxygen species (ROS) further contributes to its anti-inflammatory effects by mitigating oxidative stress, a known trigger of inflammation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study inflammatory pathways in vitro. This document outlines common in vitro inflammation models, detailed experimental protocols, and expected outcomes based on existing literature.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms:

  • Inhibition of the NF-κB Pathway: A central pathway in inflammation, NF-κB activation leads to the transcription of pro-inflammatory cytokines. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of inflammatory mediators.

  • Modulation of the MAPK Pathway: The MAPK signaling cascade plays a crucial role in cellular responses to external stressors, including inflammatory stimuli. This compound has been observed to suppress the phosphorylation of p38 MAPK, a key component of this pathway, which is involved in the production of inflammatory cytokines like IL-1β.

  • Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound can attenuate the expression of NLRP3, thereby reducing the downstream inflammatory response.

  • Antioxidant Activity: this compound is an effective scavenger of free radicals, including ROS. By reducing oxidative stress, it can prevent the activation of inflammation triggered by cellular damage.

In Vitro Models of Inflammation

To study the anti-inflammatory effects of this compound, various in vitro models can be employed. A common approach is to induce an inflammatory response in cultured cells using specific stimuli.

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages (e.g., RAW 264.7 cell line) and microglia (e.g., HMC3 cell line). LPS activates the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including the NF-κB and MAPK pathways.

  • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress and Inflammation: H₂O₂ is a strong oxidizing agent that can induce oxidative stress and subsequent inflammation in various cell types, such as human lung epithelial cells (A549). This model is particularly useful for studying the interplay between oxidative stress and inflammatory pathways.

  • Cytokine-Induced Inflammation: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1beta (IL-1β) can be used to stimulate inflammation in cells such as human umbilical vein endothelial cells (HUVECs) or chondrocytes. This allows for the investigation of specific cytokine-mediated signaling pathways.

Data Presentation: Efficacy of this compound in In Vitro Models

The following tables summarize quantitative data from various studies, demonstrating the effective concentrations of this compound and its impact on key inflammatory markers.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell LineInflammatory StimulusThis compound ConcentrationObserved EffectReference
A549 (Human Lung Epithelial)H₂O₂ (100 µmol/L)400 µg/mLDecreased mRNA and protein expression of NLRP3 and NF-κB (p65)
HT22 (Mouse Hippocampal)High Glucose (50 mM)50, 100 µMAttenuated ROS generation, downregulated NF-κB expression
Rat Osteoarthritis ChondrocytesIL-1βNot specifiedInhibited IKK/NF-κB signaling pathway
Lung FibroblastsNot specified (in vitro fibrosis model)0.1, 0.28 mg/mLInhibited expression of TGF-β1, NALP3, collagen-1, α-SMA, and p-p38
RAW 264.7 (Mouse Macrophage)LPSNot specifiedDown-regulated NF-κB response and Nrf2 activities

Table 2: Effect of this compound on Inflammatory Cytokine Production

Cell LineInflammatory StimulusThis compound TreatmentCytokinePercent ReductionReference
A549H₂O₂ (100 µmol/L)400 µg/mLIL-1βSignificant decrease (P<0.05)
Rat Hippocampus (in vivo)Aβ1-40100, 200 mg/kgIL-1βAttenuated increase
Lung FibroblastsNot specified0.04 - 0.28 mg/mLIL-1βDose-dependent decrease (P<0.01)
Caco-2TNF-α/IL-1βNot specifiedTNF-α, IL-1β, IL-6, MCP-1Decreased expression
HUVECsTNF-αNot specifiedPro-inflammatory cytokinesDownregulated expression

Experimental Protocols

Here are detailed protocols for key experiments to investigate the anti-inflammatory effects of this compound.

Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder, to be dissolved in sterile PBS or culture medium)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 5x10⁴ cells/well in a 96-well plate for viability assays, 1x10⁶ cells/well in a 6-well plate for protein/RNA analysis). Allow cells to adhere overnight.

  • This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours. Include a vehicle control (medium without this compound).

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce inflammation. Do not add LPS to the negative control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) depending on the endpoint being measured.

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the accumulation of nitrite (a stable product of NO) in the culture supernatant.

    • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Nos2).

    • Protein Expression Analysis: Lyse the cells and extract total protein. Perform Western blotting to analyze the protein levels of key signaling molecules (e.g., phosphorylated-p65, p65, phosphorylated-p38, p38).

Protocol 2: H₂O₂-Induced Oxidative Stress and Inflammation in A549 Cells

Objective: To investigate the protective effect of this compound against H₂O₂-induced inflammation and oxidative stress.

Materials:

  • A549 human lung epithelial cell line

  • Appropriate cell culture medium (e.g., F-12K Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • Reagents for ROS detection (e.g., DCFH-DA)

  • Reagents for Western blotting and qRT-PCR

Procedure:

  • Cell Culture and Seeding: Culture and seed A549 cells as described for RAW 264.7 cells.

  • Experimental Groups: Divide the cells into four groups: Control, H₂O₂ stress group (100 µmol/L H₂O₂), this compound intervention group (e.g., 400 µg/mL this compound + 100 µmol/L H₂O₂), and a this compound only group.

  • Treatment:

    • For the intervention group, pre-treat cells with this compound for a designated time (e.g., 2 hours).

    • Add H₂O₂ to the H₂O₂ stress and intervention groups.

    • Incubate for an appropriate duration (e.g., 24 hours).

  • Analysis:

    • ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA and flow cytometry or a fluorescence plate reader.

    • Western Blotting: Analyze the protein expression of NLRP3, IκBα, and NF-κB (p65).

    • qRT-PCR: Measure the mRNA levels of NLRP3 and NFKB1 (p65).

    • ELISA: Quantify the secretion of IL-1β in the cell culture supernatant.

Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 IkB IκB IKK->IkB P Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) p38->Genes NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation SF This compound SF->IKK inhibits SF->p38 inhibits SF->NLRP3 inhibits NFkB_nuc->Genes

Caption: this compound's inhibition of key inflammatory signaling pathways.

Experimental Workflow

G cluster_F A 1. Cell Culture (e.g., RAW 264.7) B 2. Cell Seeding A->B C 3. Pre-treatment with This compound B->C D 4. Inflammatory Stimulus (e.g., LPS) C->D E 5. Incubation D->E F 6. Data Collection E->F G Cytokine Analysis (ELISA) F->G H Gene Expression (qRT-PCR) F->H I Protein Expression (Western Blot) F->I

Caption: General experimental workflow for in vitro inflammation studies.

References

Application Notes and Protocols for Sodium Ferulate Stock Solutions in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ferulate, the sodium salt of ferulic acid, is a compound of significant interest in biomedical research due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antithrombotic, and neuroprotective effects.[1][2][3] Found in the roots of plants like Angelica sinensis and Ligusticum chuanxiong, it is being investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases.[3] Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation, sterilization, and storage of this compound solutions for use in various research applications, including cell culture-based assays.

Data Presentation: Quantitative Summary

For ease of reference, the following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSolventNotesSource
Molecular Weight 216.17 g/mol --[1]
Solubility SolubleWaterInsoluble in fats and oils.
2 mg/mL (9.25 mM)DMSOUse fresh DMSO as moisture can reduce solubility.
43 mg/mL (198.91 mM)DMSOUse fresh DMSO as moisture can reduce solubility.
16.6 mg/mL (76.79 mM)DMSO-
Storage (Powder) 3 years at -20°C-Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Storage (Stock Solution) Aliquots at -20°C or -80°CAppropriate SolventAvoid repeated freeze-thaw cycles.General Lab Practice

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Aqueous Buffer

This protocol is suitable for experiments where an aqueous-based solution is required, such as in many cell culture applications.

Materials:

  • This compound powder (light yellow solid)

  • Sterile phosphate-buffered saline (PBS), pH 7.4, or other desired sterile aqueous buffer

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile cryovials for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Using a sterile serological pipette, add the required volume of sterile PBS or other aqueous buffer to achieve the desired final concentration.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Sterilization: To ensure the sterility of the stock solution for cell culture experiments, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C to maintain stability and prevent contamination. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of High-Concentration this compound Stock Solution in DMSO

This protocol is ideal for preparing a high-concentration stock solution that can be diluted to a final working concentration in cell culture medium or other aqueous buffers.

Materials:

  • This compound powder

  • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes or micropipettes with sterile tips

  • Vortex mixer

  • Sterile cryovials for aliquoting

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile DMSO to achieve the desired concentration.

  • Mixing: Tightly cap the tube and vortex until the this compound is completely dissolved. Gentle warming may be applied if needed.

  • Aliquoting and Storage: Dispense the DMSO stock solution into small, single-use aliquots in sterile cryovials. Store the aliquots at -20°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.5%).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Stock Solution Preparation

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sterile Sterilization (for aqueous solutions) cluster_store Storage weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile Solvent (e.g., PBS or DMSO) weigh->dissolve mix 3. Vortex to Mix dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter aliquot 5. Aliquot into Sterile Vials filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing sterile this compound stock solutions.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways.

1. Anti-inflammatory and Antiviral Signaling:

This compound can activate the TLR7/9-MyD88-IRF7 pathway, leading to the production of type I interferons, and inhibit the pro-inflammatory NF-κB signaling pathway.

G This compound's Effect on Innate Immune Signaling cluster_activation Activation cluster_inhibition Inhibition SF This compound TLR79 TLR7/9 SF->TLR79 Activates NFkB NF-κB SF->NFkB Inhibits MyD88 MyD88 TLR79->MyD88 IRF7 IRF7 MyD88->IRF7 IFN Type I IFNs IRF7->IFN Inflammation Inflammation NFkB->Inflammation

Caption: this compound's dual action on immune signaling pathways.

2. Cardioprotective Signaling:

In the context of cardiac hypertrophy, this compound has been shown to inhibit the PKC/MAPK signaling pathway.

G This compound's Inhibition of Cardiac Hypertrophy Signaling SF This compound PKC PKC SF->PKC Inhibits MAPK MAPK PKC->MAPK Hypertrophy Cardiac Hypertrophy MAPK->Hypertrophy

Caption: Inhibition of the PKC/MAPK pathway by this compound.

3. Neuroprotective Signaling:

This compound exhibits neuroprotective effects by upregulating the MEK/ERK1/2 and Akt/p70S6K survival pathways.

G This compound's Upregulation of Neuroprotective Pathways cluster_mek_erk MEK/ERK Pathway cluster_akt Akt Pathway SF This compound MEK MEK SF->MEK Upregulates Akt Akt SF->Akt Upregulates ERK ERK1/2 MEK->ERK Survival Cell Survival ERK->Survival p70S6K p70S6K Akt->p70S6K p70S6K->Survival

Caption: Upregulation of cell survival pathways by this compound.

References

Application Notes and Protocols for Determining Sodium Ferulate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ferulate (SF), the sodium salt of ferulic acid, is a compound derived from the medicinal plant Angelica sinensis. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis and inhibit proliferation in various cancer cell lines.[2] Accurate and reliable assessment of its cytotoxic effects is crucial for preclinical drug development and for understanding its mechanism of action. This document provides detailed protocols for commonly used cell viability assays—MTT, MTS, and LDH—to determine the cytotoxicity of this compound, along with data presentation guidelines and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for ferulic acid (FA), the active component of this compound, and for this compound (SF) itself in various cell lines. These values can serve as a reference for designing dose-response experiments.

Table 1: IC50 Values of Ferulic Acid (FA) on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration
EC-1Esophageal Squamous Cell Carcinoma~4048 hours
TE-4Esophageal Squamous Cell Carcinoma~4048 hours
LNCaPProstate Cancer500Not Specified
PC-3Prostate Cancer300Not Specified
MCF7Breast Cancer750 (free FA) / 250 (encapsulated)24, 48, 72 hours
4T1Breast Cancer750 (free FA) / 250 (encapsulated)24, 48, 72 hours
MIA PaCa-2Pancreatic Cancer50072 hours

Table 2: Cytotoxic Effects of this compound (SF) on a Neuronal Cell Line

Cell LineCell TypeConcentration (µM)Effect
HT22Hippocampal Neurons250, 500Decreased cell viability[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (SF) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Target cells

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of SF to the respective wells. Include a vehicle control (medium with the same solvent concentration used for SF) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a 'one-step' colorimetric assay where the MTS tetrazolium compound is reduced by viable cells into a soluble formazan product.

Materials:

  • This compound (SF) stock solution

  • Combined MTS/PES solution

  • Cell culture medium

  • 96-well plates

  • Target cells

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Follow the same procedure as the MTT assay.

  • MTS Addition: After the incubation period, add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the same formula as the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • This compound (SF) stock solution

  • LDH Assay Kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • 96-well plates

  • Target cells

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Prepare serial dilutions of this compound. Add 100 µL of the different concentrations to the wells. Include a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with lysis buffer 45 minutes before the end of incubation).

  • Incubation: Incubate for the desired time period.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_sf Add this compound (SF) incubate_24h->add_sf incubate_exp Incubate (24-72h) add_sf->incubate_exp assay_choice MTT MTS LDH incubate_exp->assay_choice measure_abs Measure Absorbance assay_choice:mtt->measure_abs Add MTT & Solubilize assay_choice:mts->measure_abs Add MTS assay_choice:ldh->measure_abs Transfer Supernatant & Add LDH Reagent calc_viability Calculate % Viability/ % Cytotoxicity measure_abs->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50 signaling_pathways cluster_pro_survival Pro-Survival Pathways cluster_pro_apoptotic Pro-Apoptotic Pathway cluster_inflammatory Inflammatory Pathway PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates MEK MEK ERK ERK MEK->ERK ERK->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis NFkB NF-κB ProInflammatory Pro-inflammatory Genes NFkB->ProInflammatory SF This compound SF->PI3K Activates SF->MEK Activates SF->NFkB Inhibits

References

Troubleshooting & Optimization

Improving the solubility and stability of Sodium Ferulate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Sodium Ferulate. The focus is on addressing common challenges related to its solubility and stability in aqueous solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound in aqueous solutions.

Solubility Issues

Q1: What is the expected aqueous solubility of this compound? A: this compound is the sodium salt of ferulic acid and is generally considered soluble in water.[1][2] While its parent compound, ferulic acid, has very low water solubility (0.78 g/L), the salt form is significantly more soluble.[3] For practical purposes, solutions of up to 50 mg/mL can be prepared in water, provided the pH is maintained in the range of 6.0 to 7.5.[4]

Q2: My this compound solution is cloudy and has formed a precipitate. What is the likely cause? A: The most common cause of precipitation is a drop in the solution's pH. This compound is the salt of a weak acid, ferulic acid, which has a pKa of approximately 4.6.[5] If the pH of your aqueous solution drops below 6, the ferulate salt will begin to convert back into the protonated ferulic acid form. Since ferulic acid is poorly soluble in water, it will precipitate out of the solution.

Q3: How can I prevent my this compound solution from precipitating? A: To prevent precipitation, it is critical to control the pH of the solution. Using a buffer system to maintain a pH between 6.0 and 7.5 is highly recommended. Additionally, avoiding acidic conditions or the addition of acidic reagents to the solution will maintain the compound in its soluble salt form.

Q4: Are there methods to further enhance the solubility of this compound for high-concentration studies? A: Yes, several formulation strategies can be employed. One effective method is complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin). Cyclodextrins have a hydrophobic inner cavity that can encapsulate the non-polar part of the ferulate molecule, while the hydrophilic exterior improves its interaction with water, thereby enhancing overall solubility and stability.

Stability Issues

Q1: How stable is this compound in an aqueous solution? A: this compound, like many phenolic compounds, is susceptible to degradation in aqueous solutions. Its stability is influenced by exposure to light, oxygen, heat, and non-optimal pH levels. For experimental consistency, it is often recommended to prepare solutions fresh daily and protect them from environmental stressors.

Q2: My this compound solution has turned yellow or brown. What does this indicate? A: A color change to yellow or brown is a common indicator of degradation, specifically oxidation. The phenolic group in the this compound structure is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light. This leads to the formation of colored degradation products.

Q3: What are the primary degradation pathways for this compound? A: Based on forced degradation studies, which are designed to identify potential degradation routes, the primary pathways for this compound are:

  • Oxidation: Degradation caused by exposure to oxygen or oxidizing agents.

  • Photolysis: Degradation induced by exposure to light, particularly UV light.

  • Hydrolysis: Degradation in water, which can be significantly accelerated under strongly acidic or basic conditions.

Q4: How can I prepare a more stable this compound solution for my experiments? A: To enhance stability, consider the following measures:

  • Protect from Light: Prepare and store the solution in amber-colored vials or glassware wrapped in aluminum foil.

  • Minimize Oxygen Exposure: Use de-gassed water or buffer to prepare the solution. For longer-term storage, sparging the solution and the vial headspace with an inert gas like nitrogen or argon can prevent oxidation.

  • Control Temperature: Store stock solutions at refrigerated temperatures (2-8°C) to slow the rate of degradation.

  • Use Antioxidants: In some formulations, the addition of an antioxidant, such as ascorbic acid, can be used to protect this compound from oxidative degradation.

  • Maintain Optimal pH: Use a buffer to keep the pH within the stable range of 6.0-7.5.

Troubleshooting Guides

Guide 1: Low Solubility or Precipitate Formation
SymptomPossible CauseRecommended Solution
Powder does not fully dissolve Solution is saturated or pH is too low.1. Confirm you are below the solubility limit (~50 mg/mL). 2. Check the pH of the solvent. Adjust to pH 7.0-7.5 with a suitable buffer (e.g., phosphate buffer).
Solution becomes cloudy or forms a precipitate over time pH has decreased due to CO₂ absorption from the air or interaction with other components.1. Re-measure and adjust the pH of the solution. 2. Prepare the solution in a buffer instead of unbuffered water. 3. Consider using a complexing agent like HP-β-cyclodextrin to increase the solubility margin.
Precipitation occurs upon mixing with acidic media The compound is converting to the insoluble ferulic acid form (pKa ~4.6).This is expected behavior. For experiments requiring acidic conditions, consider a formulation approach such as creating a cyclodextrin inclusion complex, which can protect the molecule from pH-induced precipitation.
Guide 2: Solution Discoloration and Degradation
SymptomPossible CauseRecommended Solution
Solution turns yellow/brown shortly after preparation Oxidation and/or photodegradation.1. Prepare solutions fresh immediately before use. 2. Use amber glassware or wrap containers in foil to protect from light. 3. Prepare solutions using de-gassed solvents and consider flushing the container with nitrogen or argon.
Loss of potency or appearance of extra peaks in HPLC analysis Chemical degradation (hydrolysis, oxidation).1. Confirm the pH of the solution is in the optimal 6.0-7.5 range. 2. Store stock solutions at 2-8°C and protect from light. 3. Perform a forced degradation study to identify the nature of the degradants and the conditions causing them.

Quantitative Data Summary

Table 1: Physicochemical Properties
PropertyValueSource(s)
Compound This compound
Molecular Formula C₁₀H₉NaO₄
Molecular Weight 216.17 g/mol
Appearance White to light yellow crystalline powder
Aqueous Solubility Soluble; up to 50 mg/mL at pH 6.0-7.5
Parent Compound Ferulic Acid
Ferulic Acid pKa ~4.6
Table 2: Recommended Conditions for Aqueous Solutions
ParameterRecommendationRationale
pH 6.0 - 7.5Maintains the soluble ferulate ion form and minimizes hydrolysis.
Solvent Buffered Water (e.g., PBS pH 7.4)Prevents pH drift and subsequent precipitation.
Storage Temperature 2 - 8 °C (Short-term)Slows the rate of chemical degradation.
Light Exposure Protect from light (use amber vials)Prevents photodegradation.
Atmosphere Minimize oxygen (use de-gassed solvent)Reduces the rate of oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution (10 mg/mL)
  • Prepare Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.4. De-gas the buffer by sonicating under vacuum for 15 minutes or by sparging with nitrogen gas.

  • Weigh Compound: Accurately weigh 100 mg of this compound powder using an analytical balance and place it into a 10 mL amber volumetric flask.

  • Dissolve: Add approximately 8 mL of the de-gassed phosphate buffer (pH 7.4) to the flask.

  • Mix: Gently swirl or vortex the flask until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction. A brief sonication in a water bath can aid dissolution if needed.

  • Final Volume: Once dissolved, add the buffer to bring the total volume to the 10 mL mark. Invert the flask several times to ensure the solution is homogeneous.

  • Storage: If not for immediate use, flush the headspace of the flask with nitrogen gas, seal tightly, and store at 2-8°C for no more than 24-48 hours. For best results, prepare fresh daily.

Protocol 2: General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 4-8 hours. If no degradation occurs, consider increasing the acid concentration or temperature (e.g., 60°C). After the incubation period, neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2-4 hours. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 4-8 hours.

  • Thermal Degradation: Place the solid powder in a 70°C oven for 24-48 hours. Also, place a sealed vial of the stock solution at 70°C for the same duration.

  • Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a control sample stored in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 3). Compare the chromatograms to identify degradation products and calculate the percentage loss of the parent compound.

Protocol 3: Example of a Stability-Indicating HPLC-DAD Method

This protocol is based on published methods for ferulic acid and is suitable for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Methanol (or Acetonitrile) and water containing a pH modifier.

    • Example Isocratic Mobile Phase: Methanol and 0.5% aqueous acetic acid (pH ~3.0) in a 48:52 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 320 nm (a wavelength of maximum absorbance for ferulic acid/ferulate).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare samples and standards, diluting them to a final concentration within the linear range of the method (e.g., 10-70 µg/mL) using the mobile phase as the diluent.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the samples and record the chromatograms.

    • The method is considered "stability-indicating" if the degradation products are well-resolved from the main this compound peak and from each other, as demonstrated in the forced degradation study.

Visualized Workflows and Pathways

Diagram 1: Troubleshooting this compound Solubility Issues

G start Start: Precipitation or Cloudiness Observed check_ph 1. Measure pH of the Solution start->check_ph ph_low Is pH < 6.0? check_ph->ph_low adjust_ph Adjust pH to 7.0-7.5 using a suitable buffer or dilute base. ph_low->adjust_ph Yes check_conc 2. Check Concentration ph_low->check_conc No resolved Issue Resolved adjust_ph->resolved conc_high Is concentration > 50 mg/mL? check_conc->conc_high dilute Dilute solution or re-prepare at a lower concentration. conc_high->dilute Yes use_excipient 3. Consider Formulation Strategy (e.g., add cyclodextrin) conc_high->use_excipient No dilute->resolved use_excipient->resolved G cluster_stress Stress Conditions oxidation Oxygen / Peroxide sf This compound (Aqueous Solution) oxidation->sf Oxidation hydrolysis Acid / Base (H₂O) hydrolysis->sf Hydrolysis photolysis UV / Light photolysis->sf Photolysis degradation Degradation Products (e.g., colored compounds, loss of potency) sf->degradation leads to G start Start: Prepare Solution step1 1. Use de-gassed, buffered solvent (pH 7.0-7.4) start->step1 step2 2. Weigh this compound in an amber vial step1->step2 step3 3. Dissolve compound completely (gentle mixing/sonication) step2->step3 step4 4. (Optional) Add stabilizer (e.g., cyclodextrin, antioxidant) step3->step4 step5 5. Flush headspace with inert gas (N₂ or Ar) step4->step5 step6 6. Seal tightly and store at 2-8°C, protected from light step5->step6 end End: Stabilized Solution step6->end

References

Technical Support Center: Sodium Ferulate Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the common stability issues encountered with Sodium Ferulate during long-term storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to assist you in your experimental and formulation development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound during long-term storage?

A1: The most frequently reported stability issues with this compound, particularly in aqueous solutions, are discoloration (yellowing or browning), precipitation, and a decrease in potency over time. These issues are often exacerbated by exposure to light, elevated temperatures, and high humidity.

Q2: What causes the discoloration of this compound solutions?

A2: Discoloration of this compound solutions is primarily due to oxidation. The phenolic hydroxyl group in the ferulic acid moiety is susceptible to oxidation, which can be initiated by exposure to light (photodegradation), heat, or the presence of metal ions. This process can lead to the formation of colored degradation products.

Q3: Why does this compound precipitate out of solution during storage?

A3: Precipitation can occur for several reasons. Changes in pH can significantly affect the solubility of this compound. A decrease in pH can cause the protonation of the carboxylate group, leading to the formation of the less soluble ferulic acid. Additionally, interactions with other components in a formulation or the formation of insoluble degradation products can also lead to precipitation.

Q4: What factors have the most significant impact on the stability of this compound?

A4: The key factors influencing the stability of this compound are:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV and visible light can induce photodegradation.

  • Humidity: For solid forms of this compound, moisture can promote degradation and physical changes.

  • pH: The stability of this compound in solution is highly pH-dependent.

  • Presence of Oxidizing Agents and Metal Ions: These can catalyze degradation reactions.

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

Troubleshooting Guides

Issue 1: Discoloration of this compound Solution

Problem: Your this compound solution has developed a yellow or brown tint during storage.

Possible Causes & Solutions:

CauseRecommended Action
Oxidation due to Light Exposure Store solutions in amber or light-protectant containers. Minimize exposure to ambient light during handling.
Thermal Degradation Store solutions at recommended low temperatures (e.g., 2-8°C), avoiding freezing unless stability data supports it.
Presence of Metal Ion Contaminants Use high-purity solvents and reagents. Consider the use of a chelating agent (e.g., EDTA) in the formulation, after validating its compatibility and impact on efficacy.
High pH While a slightly alkaline pH can improve solubility, a very high pH may increase susceptibility to oxidation. Buffer the solution to a stable pH range, typically near neutral, and monitor pH over time.
Issue 2: Precipitation in this compound Solution

Problem: You observe solid particles or a precipitate in your this compound solution.

Possible Causes & Solutions:

CauseRecommended Action
pH Shift to Acidic Range Ensure the solution is adequately buffered to a pH where this compound remains soluble. Monitor the pH of the solution throughout its shelf life. The solubility of sodium salts of weak acids like ferulic acid is pH-dependent[1].
Formation of Insoluble Degradation Products This may be a consequence of significant degradation. Re-evaluate storage conditions (temperature, light protection) to minimize degradation. Analyze the precipitate to identify its composition.
Excipient Incompatibility Conduct compatibility studies with individual excipients to identify any interactions leading to precipitation. Reformulate with alternative, compatible excipients if necessary.
Supersaturation Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent system at the storage temperature.
Issue 3: Loss of Potency

Problem: Analytical testing reveals a significant decrease in the concentration of this compound over time.

Possible Causes & Solutions:

CauseRecommended Action
Chemical Degradation (Hydrolysis, Oxidation) Implement stricter control over storage conditions (temperature, light, humidity). Consider the inclusion of antioxidants in the formulation, following thorough compatibility and efficacy testing.
Adsorption to Container Surface Investigate potential interactions between this compound and the container material. Consider using different types of containers (e.g., glass vs. specific types of plastic) and test for recovery over time.
Inaccurate Analytical Method Ensure your analytical method is stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products. Validate the method according to ICH guidelines.

Quantitative Stability Data

Storage ConditionExpected Impact on Stability
Elevated Temperature (e.g., 40°C) Significant increase in degradation rate.
High Humidity (e.g., 75% RH) for solid form Increased moisture sorption, potentially leading to hydrolysis and physical changes.
Exposure to UV/Visible Light Accelerated degradation through photolytic pathways.
Refrigerated (2-8°C), Protected from Light Generally the most stable condition for solutions.
Frozen (-20°C) May improve stability, but freeze-thaw studies are necessary to ensure no precipitation or degradation occurs upon thawing.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. It is essential to validate this method for your specific formulation and equipment.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.

Materials and Equipment:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Acetic acid (for pH adjustment)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A mixture of Methanol and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 48:52 (v/v). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Detection Wavelength 320 nm
Injection Volume 10 - 20 µL
Run Time Sufficient to allow for the elution of all degradation products (e.g., 15-20 minutes).

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can resolve the this compound peak from all potential degradation products.

  • Linearity: Analyze a series of solutions of known concentrations (e.g., 5-100 µg/mL) to establish a linear relationship between peak area and concentration.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

Signaling Pathways and Experimental Workflows

This compound is known to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases NFkB_IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Induces SodiumFerulate This compound SodiumFerulate->IKK Inhibits Stability_Workflow start Start: this compound (Bulk Drug or Formulation) stress_testing Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_testing long_term_setup Set up Long-Term Stability Study (Different Temp/Humidity/Light Conditions) start->long_term_setup method_dev Develop Stability-Indicating HPLC Method stress_testing->method_dev method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val analysis Analyze Samples: - HPLC (Potency, Impurities) - Physical (Appearance, pH, etc.) method_val->analysis sampling Sample at Predetermined Time Points (0, 3, 6, 12... months) long_term_setup->sampling sampling->analysis data_analysis Data Analysis and Degradation Kinetics analysis->data_analysis shelf_life Determine Shelf-Life and Recommend Storage Conditions data_analysis->shelf_life Nrf2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Inactivates SodiumFerulate This compound SodiumFerulate->Keap1 Inactivates Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Induces CellProtection Cellular Protection Gene_Expression->CellProtection

References

Technical Support Center: Optimizing Sodium Ferulate Concentration for In Vitro Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of sodium ferulate in in vitro antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and detailed protocols for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in common in vitro antioxidant assays?

A1: The optimal concentration of this compound is assay-dependent. For cellular antioxidant assays, a concentration range of 50 µM to 100 µM has been shown to be effective in reducing reactive oxygen species (ROS) production without compromising cell viability.[1] Higher concentrations (250-500 µM) have been observed to decrease cell viability.[1] For chemical-based assays like DPPH, ABTS, and FRAP, the concentration range will depend on the specific assay conditions and the expected antioxidant capacity. It is recommended to perform a dose-response curve to determine the EC50 or IC50 value for your specific experimental setup.

Q2: Is this compound soluble in aqueous solutions for in vitro assays?

A2: Yes, a key advantage of this compound is its higher stability and water solubility compared to ferulic acid, making it easier to dissolve in aqueous buffers used for in vitro assays.[1][2] This improved solubility minimizes the need for organic co-solvents that could interfere with the assay or affect cell viability in cellular assays.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in a suitable solvent. For most in vitro assays, sterile, deionized water or a buffer appropriate for your assay (e.g., phosphate-buffered saline for cellular assays) is recommended. Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) that can be serially diluted to the desired working concentrations. To minimize degradation, it is best to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C and protect them from light.

Q4: What is the primary mechanism of antioxidant action for this compound?

A4: this compound, a salt of ferulic acid, exerts its antioxidant effects primarily through its potent free radical scavenging activity.[2] Its phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, this compound can modulate cellular antioxidant pathways, such as the Nrf2/HO-1 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.

Q5: Can this compound interfere with the reagents used in antioxidant assays?

A5: Like other phenolic compounds, this compound has the potential to interfere with certain assay reagents. For instance, its inherent reducing capacity can lead to false positives in assays that measure the reduction of a chromogen. It is crucial to include appropriate vehicle controls and blanks to account for any non-specific reactions.

Data Presentation: Antioxidant Activity of Ferulic Acid

AssayCompoundIC50/EC50 (µM)Trolox Equivalent (TEAC)Ferric Reducing PowerReference
DPPH Ferulic Acid26.00 ± 0.10Not ReportedNot Applicable
ABTS Ferulic AcidNot ReportedHigher than methyl and ethyl ferulateNot Applicable
FRAP Ferulic AcidNot ApplicableNot ApplicableSimilar to iso-ferulic acid and coniferyl aldehyde

Experimental Protocols & Methodologies

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a DPPH working solution: Dissolve DPPH in methanol to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.

  • Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution in methanol.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of your this compound dilutions or a standard antioxidant (like Trolox or ascorbic acid) to the wells. For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Prepare the ABTS•+ working solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of your this compound dilutions or a standard (like Trolox).

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare this compound dilutions: Prepare a series of dilutions of your this compound stock solution.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of your this compound dilutions or a standard (e.g., FeSO₄·7H₂O).

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known concentration of Fe²⁺ and express the results as ferric reducing power equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS generation.

Materials:

  • Human hepatocarcinoma HepG2 cells

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Cell culture medium and reagents

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.

  • Treatment:

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound (e.g., 50-500 µM) and DCFH-DA (25 µM) for 1 hour.

  • Induction of Oxidative Stress: Add AAPH (600 µM) to induce peroxyl radical formation.

  • Measurement: Immediately measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve and compare the treated cells to the control to determine the cellular antioxidant activity.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low or no antioxidant activity detected 1. Concentration of this compound is too low: The concentration may be below the detection limit of the assay. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Incorrect assay conditions: pH, incubation time, or temperature may not be optimal.1. Perform a dose-response curve with a wider range of concentrations. 2. Prepare fresh solutions of this compound. Store stock solutions in aliquots at -20°C and protect from light. 3. Verify and optimize assay parameters according to established protocols.
High background signal or interference 1. Intrinsic absorbance/fluorescence of this compound: The compound itself may absorb light at the assay wavelength. 2. Reaction with assay reagents: this compound may directly react with the chromogen in a non-antioxidant capacity. 3. Solvent effects: The solvent used to dissolve this compound may interfere with the assay.1. Run a sample blank containing this compound without the radical/reagent to subtract the background absorbance/fluorescence. 2. Include appropriate controls to assess non-specific reactions. 3. As this compound is water-soluble, use aqueous buffers as the primary solvent to minimize solvent-related interference.
Poor reproducibility of results 1. Inconsistent pipetting: Inaccurate or inconsistent volumes can lead to significant variability. 2. Fluctuations in temperature or incubation time: These can affect the reaction kinetics. 3. Instability of reagents: DPPH and ABTS•+ solutions can degrade over time, especially when exposed to light.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Maintain consistent temperature and incubation times for all samples. 3. Prepare fresh radical solutions for each experiment and protect them from light.
Precipitation in assay wells 1. Low solubility at working concentration: Although more soluble than ferulic acid, high concentrations may still precipitate in certain buffers. 2. Interaction with buffer components: this compound may interact with salts in the buffer, leading to precipitation.1. Check the solubility of this compound in your specific assay buffer at the desired concentrations. You may need to adjust the concentration or the buffer composition. 2. Consider using a different buffer system if precipitation persists.
Unexpected color changes 1. Oxidation of this compound: Phenolic compounds can oxidize, leading to a color change (often browning).1. Prepare fresh solutions and minimize exposure to air and light. Consider preparing solutions under an inert atmosphere (e.g., nitrogen) for sensitive experiments.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sf Prepare this compound Stock Solution prep_reagents Prepare Assay-Specific Reagents (e.g., DPPH, ABTS, FRAP) serial_dilution Perform Serial Dilutions of this compound prep_reagents->serial_dilution reaction_setup Set up Reactions in 96-well Plate serial_dilution->reaction_setup incubation Incubate under Specific Conditions (Time, Temp, Light) reaction_setup->incubation measure_abs Measure Absorbance/Fluorescence incubation->measure_abs calculate_activity Calculate % Inhibition or Scavenging Activity measure_abs->calculate_activity determine_ic50 Determine IC50/EC50 or Trolox Equivalents calculate_activity->determine_ic50

Caption: General workflow for in vitro antioxidant assays.

nrf2_pathway This compound and the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sf This compound ros Oxidative Stress (ROS) sf->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus Translocates to are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1) are->antioxidant_genes antioxidant_genes->ros Reduces

Caption: Activation of the Nrf2 pathway by this compound.

References

Troubleshooting Sodium Ferulate degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ferulate. The information is designed to help you identify and resolve potential issues related to the degradation of this compound in your experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results with this compound are inconsistent. Could degradation be the cause?

A1: Yes, inconsistent results are a common sign of this compound degradation. This compound, while more stable in solid form and more water-soluble than its parent compound, ferulic acid, is susceptible to degradation in solution, especially under certain conditions.[1][2] Degradation can lead to a decrease in the effective concentration of the active compound and the formation of byproducts with different activities, thus affecting the reproducibility of your experiments.

Q2: What are the main factors that can cause this compound to degrade in my experiments?

A2: The primary factors that can induce the degradation of this compound in solution are:

  • pH: Ferulic acid, the active component of this compound, is known to be less stable in alkaline conditions.[3] It is more stable at a slightly acidic pH.

  • Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can cause isomerization of the trans-ferulic acid to its cis-isomer and other photolytic degradation products.[3]

  • Oxidation: As a potent antioxidant, this compound is prone to oxidation, especially in the presence of oxygen and metal ions.[1] This is a key mechanism of its degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

Q3: I've noticed a change in the color of my this compound solution. What does this indicate?

A3: A color change, such as yellowing or browning, in your this compound solution is a strong indicator of degradation, likely due to oxidation and the formation of polymeric degradation products. You should prepare fresh solutions if you observe any discoloration.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, adhere to the following best practices:

  • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO or water) and store them at -20°C or -80°C for long-term use. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Use Freshly Prepared Solutions: For optimal results, prepare working solutions fresh for each experiment from a frozen stock.

  • pH Control: Maintain the pH of your experimental media in the slightly acidic to neutral range if possible. Avoid highly alkaline conditions.

  • Light Protection: Protect your this compound solutions from light by using amber-colored tubes or by wrapping your containers in aluminum foil. This is particularly crucial if your experimental setup involves prolonged exposure to light.

  • Use High-Purity Water and Reagents: Use deoxygenated, high-purity water (e.g., Milli-Q) to prepare aqueous solutions to minimize oxidative degradation.

  • Control Temperature: Perform experiments at a controlled and consistent temperature. Avoid exposing solutions to high temperatures for extended periods.

Q5: What are the expected degradation products of this compound?

A5: The degradation of this compound can result in several products, including:

  • Cis-isomers of ferulic acid: Formed due to photolytic stress.

  • Oxidative coupling products: As an antioxidant, ferulic acid can be oxidized to form various reactive intermediates and dimers.

  • Under anaerobic conditions, potential degradation products of ferulic acid include p-hydroxycinnamic acid, cinnamic acid, and phenylpropionic acid.

Q6: I suspect my this compound has degraded. How can I confirm this and quantify the remaining active compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your this compound and quantify its degradation. An appropriate HPLC method will allow you to separate the intact this compound from its degradation products and accurately measure its concentration.

Quantitative Data on this compound Stability

While specific degradation kinetics are highly dependent on the exact experimental conditions (e.g., buffer composition, presence of other molecules), the following table summarizes qualitative stability data from forced degradation studies on ferulic acid, which is indicative of the stability of this compound in solution.

Stress ConditionReagent/ConditionObservationReference
Acid Hydrolysis 0.1 M HClDegradation observed
Base Hydrolysis 0.1 M NaOHDegradation observed
Oxidative 3% H₂O₂Degradation observed
Photolytic UV light exposureDegradation observed

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-DAD Method for this compound

This protocol is adapted from a validated method for ferulic acid and is suitable for assessing the stability of this compound.

Objective: To quantify the concentration of this compound and separate it from its degradation products.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Orthophosphoric acid

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol : Water (pH 3.0 with orthophosphoric acid) (48:52 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 ± 2°C
Detection Wavelength 320 nm
Injection Volume 10 µL
Run Time 8 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by diluting with the mobile phase to concentrations ranging from 10 to 70 µg/mL.

  • Sample Preparation: Dilute your experimental samples containing this compound with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in your samples from this curve. Degradation is indicated by a decrease in the peak area of this compound and the appearance of new peaks at different retention times.

Signaling Pathway Diagrams

This compound is known to modulate several key signaling pathways involved in inflammation and oxidative stress.

NFkB_Pathway This compound Inhibition of NF-κB Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Inflammatory_Stimulus->IKK activates Sodium_Ferulate This compound Sodium_Ferulate->IKK inhibits IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα p65/p50 IkB->Degradation ubiquitination & degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates IkB_NFkB->NFkB_p65_p50 releases DNA DNA NFkB_translocation->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Gene_Expression induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Pathway This compound Activation of Nrf2 Pathway cluster_activation Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sodium_Ferulate This compound Keap1 Keap1 Sodium_Ferulate->Keap1 induces conformational change in Keap1_Nrf2 Keap1 Nrf2 Nrf2 Nrf2 Nrf2_translocation Nrf2 Nrf2->Nrf2_translocation translocates Keap1_Nrf2->Nrf2 releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination leads to ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression induces

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

experimental_workflow Experimental Workflow for Assessing this compound Stability Start Start: Suspected Degradation Prepare_Solutions Prepare fresh this compound stock and working solutions Start->Prepare_Solutions Stress_Conditions Expose aliquots to stress conditions (e.g., different pH, light, temp.) for defined time points Prepare_Solutions->Stress_Conditions HPLC_Analysis Analyze samples using a stability-indicating HPLC method Stress_Conditions->HPLC_Analysis Data_Analysis Quantify remaining this compound and identify degradation peaks HPLC_Analysis->Data_Analysis Compare_Results Compare stressed samples to a protected control (t=0) Data_Analysis->Compare_Results Conclusion Determine stability under specific experimental conditions Compare_Results->Conclusion

Caption: Workflow for troubleshooting this compound degradation.

References

How to prevent precipitation of Sodium Ferulate in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the precipitation of Sodium Ferulate in your cell culture media.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in experimental settings.

Q1: Why is my this compound precipitating immediately after being added to the culture medium?

Possible Causes:

  • High Concentration: You may be exceeding the solubility limit of this compound in your specific culture medium. While this compound is water-soluble, its solubility can be affected by the complex mixture of salts, amino acids, and other components in the media.[1][2]

  • Temperature Shock: Adding a cold, concentrated stock solution of this compound to warmer culture media can cause a rapid decrease in solubility, leading to precipitation.[3][4]

  • Localized High Concentration: Inadequate mixing upon addition can create localized areas of high concentration, causing the compound to fall out of solution before it has a chance to disperse.

Solutions:

Solution Description
Pre-warm Media Always pre-warm your culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[5]
Vortex Gently Immediately after adding the stock solution to the media, vortex or swirl the solution gently to ensure rapid and even dispersion.
Lower Stock Concentration Consider preparing a less concentrated stock solution to reduce the risk of precipitation upon dilution into the media.
Determine Solubility Limit Perform a solubility test to determine the maximum concentration of this compound your specific culture medium can support. See the experimental protocol below.
Q2: I observed precipitation in my culture plates after a few hours or days in the incubator. What could be the cause?

Possible Causes:

  • Interaction with Media Components: this compound, as a phenolic compound, can interact with components in the culture medium over time. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in culture media, are known to form insoluble salts with various compounds.

  • pH Shift: The CO₂ environment in an incubator is designed to maintain the pH of the medium (typically 7.2-7.4) through a bicarbonate buffering system. If the buffering is inadequate or the CO₂ levels are incorrect, the pH can shift, potentially reducing the solubility of this compound.

  • Evaporation: Over time, evaporation from the culture vessel can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.

Solutions:

Solution Description
Media Selection If possible, use a culture medium with lower concentrations of calcium and magnesium. Prepare media by dissolving CaCl₂ separately in deionized water before adding other components.
pH Stability Ensure your medium is properly buffered for the incubator's CO₂ concentration. Use of HEPES buffer can sometimes provide additional pH stability.
Chelating Agents In some cases, the addition of a weak chelating agent like citrate (in the form of sodium citrate) at a low concentration might help to sequester divalent cations, but this must be tested for effects on cell health and the experiment.
Proper Sealing Ensure culture flasks and plates are properly sealed to minimize evaporation. Monitor the humidity levels in your incubator.
Q3: How should I prepare and store my this compound stock solution to minimize precipitation issues?

Possible Causes:

  • Improper Solvent: While this compound is water-soluble, using a different solvent like DMSO for an initial high-concentration stock is common for many compounds. However, the final concentration of such solvents in the media must be kept low (typically <0.5%) to avoid cytotoxicity.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.

  • Low Storage Temperature: Storing the solution at very low temperatures (-20°C or -80°C) can cause the compound to precipitate out of the solvent.

Solutions:

Solution Description
Recommended Solvent Prepare stock solutions in a recommended solvent. For this compound, sterile water is a good starting point. If using DMSO, ensure the final concentration in the media is non-toxic to your cells.
Aliquot Stock Solutions Aliquot your stock solution into single-use volumes. This will prevent the need for repeated freeze-thaw cycles.
Storage Conditions Store aliquots at the recommended temperature. Before use, gently warm the aliquot to room temperature or 37°C and vortex to ensure any precipitate is redissolved.

Experimental Protocols

Protocol: Determining the Maximum Solubility of this compound in Your Culture Medium

Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound powder

  • Sterile, deionized water or DMSO for stock solution

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), supplemented as for your experiments

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Incubator (e.g., 37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile water or DMSO. Ensure the powder is completely dissolved. Gentle warming and vortexing can be used.

  • Pre-warm Medium: Pre-warm your complete culture medium to 37°C.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to create a 2-fold serial dilution series starting from a concentration you expect to be too high.

    • Example: Prepare concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, and a vehicle control (the same amount of solvent used for the stock solution).

  • Incubation: Aliquot the dilutions into a 96-well plate or microcentrifuge tubes and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiments (e.g., 24, 48, or 72 hours).

  • Observation:

    • Visual Inspection: Check for any visible precipitate or cloudiness in the samples.

    • Microscopic Examination: Pipette a small volume from each sample onto a slide and examine under a microscope at 10x and 20x magnification. Look for crystalline structures, which would indicate precipitation.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of crystals after the incubation period is the maximum practical working concentration for your experimental conditions.

Data Presentation

Solubility Troubleshooting Summary
Factor Potential Issue Recommendation
Concentration Exceeding solubility limit in media.Determine max solubility via protocol.
Temperature Temperature shock from cold stock.Pre-warm media to 37°C before adding stock.
pH Media pH shift in incubator.Ensure proper buffering (Bicarbonate, HEPES).
Divalent Cations Formation of insoluble salts with Ca²⁺/Mg²⁺.Use low-calcium media if possible.
Evaporation Increased concentration over time.Ensure proper flask/plate sealing.
Solubility Log for this compound (Template)

Use the table below to record the results of your solubility experiments.

Culture Medium Serum % Test Concentration (µM) Incubation Time (hrs) Precipitate Observed (Yes/No) Notes
e.g., DMEM10%20024YesFine crystals visible
e.g., DMEM10%10024NoClear solution

Visualizations

Factors Leading to this compound Precipitation

cluster_causes Potential Causes cluster_solutions Preventative Measures Concentration High Local Concentration Precipitate This compound Precipitation Concentration->Precipitate Temp Temperature Shock Temp->Precipitate pH pH Shift pH->Precipitate Ions Divalent Cations (Ca²⁺, Mg²⁺) Ions->Precipitate SolubilityTest Determine Max Working Concentration SolubilityTest->Concentration PreWarm Pre-warm Media PreWarm->Temp Buffering Ensure Proper Buffering Buffering->pH LowCalciumMedia Use Low-Calcium Media LowCalciumMedia->Ions

Caption: Factors influencing this compound precipitation and corresponding preventative measures.

References

Factors affecting the bioavailability of Sodium Ferulate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Sodium Ferulate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo bioavailability studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to specific questions and solutions for problems you may encounter during your experiments.

Pre-clinical Pharmacokinetics

Question: I am observing high variability in the plasma concentrations of this compound between my animal subjects. What could be the cause?

Answer: High inter-individual variability is a common challenge in preclinical pharmacokinetic studies. Several factors could be contributing to this:

  • Fasting Status: Ensure that all animals are fasted for a consistent period before dosing. The presence of food can significantly alter gastric emptying time and gastrointestinal pH, leading to variable absorption.[1][2][3] It is recommended to fast rodents for 12-18 hours and larger animals like dogs for 18-24 hours, with free access to water.

  • Gastrointestinal pH: The pH of the gastrointestinal tract can influence the solubility and stability of this compound.[4] Variations in individual animal gut physiology can lead to differences in absorption.

  • Stress: Handling and dosing procedures can induce stress in animals, which can alter gastrointestinal motility and blood flow, thereby affecting drug absorption. Acclimatize animals to the experimental procedures to minimize stress.

  • Coprophagy in Rodents: Rodents engage in coprophagy (ingestion of feces), which can introduce variability by altering gut microflora and potentially reintroducing the compound or its metabolites. Housing animals in metabolic cages that prevent coprophagy can mitigate this.

  • Genetic Differences: Genetic polymorphisms in drug transporters and metabolizing enzymes can lead to significant differences in drug disposition among animals of the same species.

Troubleshooting Tip: To minimize variability, standardize the experimental conditions as much as possible. This includes using animals from the same vendor, of the same age and sex, and maintaining a consistent diet, housing, and light/dark cycle.

Question: The oral bioavailability of my this compound formulation is lower than expected. What are the potential reasons?

Answer: Low oral bioavailability of this compound can be attributed to several factors:

  • Poor Solubility and Dissolution: this compound, although more soluble than ferulic acid, may still exhibit dissolution rate-limited absorption, especially in acidic environments like the stomach.[5] The compound's solubility is pH-dependent.

  • First-Pass Metabolism: Ferulic acid, the active moiety of this compound, undergoes extensive first-pass metabolism, primarily in the liver and potentially in the intestine. This can significantly reduce the amount of active drug reaching systemic circulation.

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) in the intestinal epithelium. These transporters actively pump the drug back into the intestinal lumen, limiting its absorption.

  • Instability: this compound may be unstable in the acidic environment of the stomach, leading to degradation before it can be absorbed.

Troubleshooting Tip: Consider formulation strategies to improve bioavailability. This could include the use of absorption enhancers, mucoadhesive polymers to increase residence time at the absorption site, or encapsulation in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) to improve solubility and potentially bypass first-pass metabolism.

Analytical Methodology

Question: I am having trouble with the HPLC-UV/MS analysis of this compound in plasma samples. What are some common issues and how can I resolve them?

Answer: Challenges in the bioanalysis of this compound are often related to sample preparation, chromatographic separation, and detection.

  • Poor Peak Shape/Tailing: This can be due to interactions between the analyte and active sites on the column. Ensure the mobile phase pH is appropriate to maintain this compound in a consistent ionization state. Adding a small amount of an acid like acetic acid or formic acid to the mobile phase can improve peak shape.

  • Low Sensitivity/Recovery: this compound can bind to plasma proteins. An efficient protein precipitation step is crucial. Acetonitrile is commonly used for this purpose. A liquid-liquid extraction can also be employed to clean up the sample and concentrate the analyte.

  • Matrix Effects in LC-MS/MS: Endogenous components in plasma can co-elute with this compound and cause ion suppression or enhancement, leading to inaccurate quantification. To mitigate this, optimize the chromatographic separation to separate the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • Instability in Matrix: this compound may be unstable in plasma samples, even when stored frozen. It is essential to perform stability studies at various conditions (bench-top, freeze-thaw cycles, long-term storage) to ensure the integrity of the samples.

Troubleshooting Tip: Always perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) to ensure your analytical method is reliable. This includes assessing selectivity, linearity, accuracy, precision, recovery, and stability.

In Vitro-In Vivo Correlation (IVIVC)

Question: My in vitro Caco-2 permeability results for this compound are not correlating well with my in vivo absorption data. Why might this be?

Answer: Discrepancies between Caco-2 permeability and in vivo absorption are common and can arise from several factors:

  • Involvement of Multiple Transporters: Caco-2 cells express a range of transporters, but the expression levels may not fully recapitulate the in vivo situation in terms of transporter type and density along the entire length of the intestine. Ferulic acid transport may involve monocarboxylate transporters (MCTs) like MCT1 and MCT4, and potentially Organic Anion Transporting Polypeptides (OATPs), which may have different expression patterns in Caco-2 cells versus the in vivo intestine.

  • Metabolism: Caco-2 cells have some metabolic capacity, but it is significantly lower than that of the liver and even the intestinal epithelium in vivo. If this compound undergoes significant gut metabolism, the Caco-2 model will overestimate its absorption.

  • Role of the Mucus Layer: The Caco-2 model lacks the mucus layer present in the intestine, which can be a significant barrier to drug absorption.

  • Efflux Ratio Interpretation: A high efflux ratio in Caco-2 cells suggests the involvement of transporters like P-gp or MRPs. However, the in vivo impact of these transporters can be influenced by factors like transporter saturation at higher drug concentrations and inhibition by other compounds or food components, which are not always replicated in the in vitro model.

Troubleshooting Tip: To improve the predictive power of your in vitro studies, consider using co-cultures of Caco-2 cells with mucus-secreting cells (like HT29-MTX) to better mimic the intestinal barrier. Also, investigate the involvement of specific transporters by using known inhibitors in your Caco-2 experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioavailability of this compound. Note: Data for this compound is often reported as ferulic acid, its active form.

Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Angoroside C (prodrug)100 (oral)24.38 ± 11.90.25313.72 ± 70.94
Angoroside C (prodrug)5 (IV)382.57 ± 108.9-2000.6 ± 567.6

Table 2: Bioanalytical Method Parameters for this compound Quantification

Analytical MethodMatrixLLOQLinearity RangePrecision (%RSD)AccuracyReference
HPLC-ESI-MSHuman Plasma0.007 nM/mL0.007 - 4.63 nM/mL< 12%Within acceptable limits
HPLC-UVBeagle Dog Plasma51.4 ng/mL0.05 - 10 µg/mLNot specifiedWithin acceptable limits
HPLC-MS/MSHuman Plasma0.1 ng/mL0.1 - 5 ng/mL< 9.2%95.4% - 111.4%

Detailed Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • This compound stock solution

  • Lucifer yellow solution (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s), indicating tight junction integrity.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (37°C).

    • Apical to Basolateral (A-B) Transport (Absorption):

      • Add the transport buffer containing this compound at the desired concentration to the apical chamber (donor).

      • Add fresh transport buffer to the basolateral chamber (receiver).

    • Basolateral to Apical (B-A) Transport (Efflux):

      • Add the transport buffer containing this compound to the basolateral chamber (donor).

      • Add fresh transport buffer to the apical chamber (receiver).

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

    • At the end of the experiment, collect a sample from the donor chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the flux of the drug across the monolayer (µmol/s).

      • A is the surface area of the insert (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

Bioanalytical Method Validation for this compound in Plasma

This protocol outlines the key steps for validating an HPLC or LC-MS/MS method for the quantification of this compound in plasma, based on FDA and EMA guidelines.

Objective: To demonstrate that the analytical method is accurate, precise, and reliable for its intended use.

Validation Parameters:

  • Selectivity and Specificity:

    • Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the detection of this compound and the internal standard (IS).

  • Calibration Curve and Linearity:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

    • The calibration curve should consist of a blank, a zero sample (with IS), and at least six non-zero concentrations covering the expected range of study samples.

    • Assess the linearity of the curve using an appropriate regression model (e.g., weighted linear regression). The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ):

    • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery:

    • Determine the extraction efficiency of this compound from the plasma matrix. Compare the analyte response from extracted samples to the response from unextracted standards.

  • Matrix Effect:

    • Evaluate the effect of the plasma matrix on the ionization of the analyte and IS (for LC-MS/MS methods). Compare the response of the analyte in post-extraction spiked plasma to the response in a neat solution.

  • Stability:

    • Assess the stability of this compound in plasma under various conditions:

      • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration representative of sample handling.

      • Long-Term Stability: Under frozen storage conditions for the expected duration of the study.

      • Stock Solution Stability: At room and refrigerated temperatures.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies (Animal Model) cluster_correlation IVIVC solubility Solubility & Stability (Simulated Gastric/Intestinal Fluid) caco2 Caco-2 Permeability (Papp, Efflux Ratio) solubility->caco2 Formulation Development dosing Oral Dosing (Fasted vs. Fed) caco2->dosing ivivc In Vitro-In Vivo Correlation caco2->ivivc metabolism Metabolism (Liver Microsomes/Hepatocytes) metabolism->dosing sampling Blood Sampling (Time Course) dosing->sampling analysis Plasma Analysis (HPLC/LC-MS) sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) analysis->pk_calc pk_calc->ivivc

Caption: Experimental workflow for assessing this compound bioavailability.

absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood drug_lumen This compound uptake Uptake Transporters (e.g., MCT, OATP) drug_lumen->uptake Absorption drug_cell This compound uptake->drug_cell efflux Efflux Transporters (e.g., P-gp, MRP) drug_cell->efflux Efflux metabolism Intestinal Metabolism drug_cell->metabolism drug_blood To Liver & Systemic Circulation drug_cell->drug_blood To Portal Vein efflux->drug_lumen

Caption: Key pathways affecting this compound absorption in an enterocyte.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Bioavailability Observed check_solubility 1. Assess Solubility & Stability in relevant pH start->check_solubility check_permeability 2. Evaluate Caco-2 Permeability & Efflux Ratio check_solubility->check_permeability sol_formulation Improve Formulation (e.g., SMEDDS, nanoparticles) check_solubility->sol_formulation If solubility is low check_metabolism 3. Determine Metabolic Stability (Microsomes/Hepatocytes) check_permeability->check_metabolism sol_enhancers Add Permeation Enhancers check_permeability->sol_enhancers If permeability is low sol_inhibitors Co-administer with Efflux Inhibitors check_permeability->sol_inhibitors If efflux is high check_formulation 4. Review Formulation (Excipients, Particle Size) check_metabolism->check_formulation check_formulation->sol_formulation If formulation is suboptimal

Caption: Troubleshooting workflow for low this compound bioavailability.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Commercial Sodium Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of commercial Sodium Ferulate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is the sodium salt of ferulic acid, a phenolic compound naturally found in the cell walls of plants.[1] It is more water-soluble than ferulic acid, making it easier to use in aqueous solutions for experimental purposes.[2] In research, this compound is widely investigated for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4] It is commonly used in studies related to cardiovascular diseases, neurodegenerative disorders, and as a protective agent against oxidative stress-induced cell damage.

Q2: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the primary causes?

Inconsistent results with different batches of this compound can stem from several factors, primarily related to the purity and physicochemical properties of the compound. The most common causes include:

  • Presence of Impurities: Residual starting materials, intermediates, or by-products from the synthesis process can vary between batches.

  • Degradation Products: this compound can degrade upon exposure to light, heat, or certain pH conditions.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can affect solubility and bioavailability.

  • Residual Solvents: Solvents used during manufacturing may not be completely removed and can impact biological systems.

  • Water Content: The hydration state of the sodium salt can vary, affecting the actual concentration of the active compound.

Q3: How can we proactively screen new batches of this compound for potential variability?

It is highly recommended to perform a set of quality control experiments on each new batch before its use in critical experiments. A tiered approach can be effective:

  • Basic Characterization: Visually inspect for color and consistency. Perform simple solubility tests.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity and identify any potential impurities or degradants.

  • Quantification: Use UV-Vis Spectrophotometry for a quick quantification of the this compound concentration in a prepared stock solution.

  • Functional Assay: Perform a simple, rapid in vitro assay, such as a cell-free antioxidant assay (e.g., DPPH or ABTS) or a cell-based antioxidant assay, to confirm biological activity.

Troubleshooting Guides

Issue 1: Inconsistent Potency in Cell-Based Antioxidant Assays

You may observe that different batches of this compound exhibit varying levels of protection against oxidative stress in your cell culture model.

Troubleshooting Workflow:

start Inconsistent Antioxidant Activity Observed check_purity 1. Assess Purity and Integrity (HPLC Analysis) start->check_purity check_concentration 2. Verify Stock Solution Concentration (UV-Vis Spectrophotometry) check_purity->check_concentration Purity Acceptable resolve_purity Source New Batch from a Reputable Supplieror Purify Existing Stock check_purity->resolve_purity Impurities or Degradation Detected functional_assay 3. Compare Biological Activity (Cell-Based Antioxidant Assay) check_concentration->functional_assay Concentration Correct resolve_concentration Prepare Fresh Stock Solutions and Re-quantify check_concentration->resolve_concentration Concentration Incorrect resolve_activity Investigate Cellular Uptake or Metabolism Differences functional_assay->resolve_activity Activity Inconsistent end_good Consistent Results Achieved functional_assay->end_good Activity Consistent resolve_purity->start resolve_concentration->start

Caption: Troubleshooting workflow for inconsistent antioxidant activity.

Detailed Steps & Protocols:

  • Step 1: Assess Purity and Integrity by HPLC.

    • Objective: To separate and quantify this compound from potential impurities and degradation products.

    • Protocol: See "Experimental Protocol 1: Purity Assessment by HPLC-UV."

    • Interpretation: Compare the chromatograms of different batches. Look for variations in the main peak's area percentage (purity) and the presence of additional peaks which may indicate impurities.

  • Step 2: Verify Stock Solution Concentration by UV-Vis Spectrophotometry.

    • Objective: To confirm the accuracy of the prepared stock solution concentrations.

    • Protocol: See "Experimental Protocol 2: Quantification by UV-Vis Spectrophotometry."

    • Interpretation: The calculated concentrations for stock solutions from different batches should be consistent. Discrepancies may point to issues with weighing, solubility, or water content.

  • Step 3: Compare Biological Activity with a Standardized Cell-Based Assay.

    • Objective: To directly compare the functional antioxidant capacity of different batches in a controlled cellular environment.

    • Protocol: See "Experimental Protocol 3: Cell-Based Antioxidant Assay."

    • Interpretation: If purity and concentration are confirmed to be similar, yet biological activity differs, this could suggest the presence of non-UV active impurities or differences in cellular uptake.

Issue 2: Unexpected Cytotoxicity at Higher Concentrations

A new batch of this compound shows toxicity to your cells at concentrations that were previously well-tolerated.

Possible Causes and Solutions:

Potential Cause Troubleshooting Action
Residual Solvents Some organic solvents used in synthesis can be cytotoxic. Request a certificate of analysis (CoA) from the supplier that includes residual solvent analysis. If unavailable, consider sourcing from a different supplier.
Heavy Metal Contamination Heavy metals can be introduced during the manufacturing process. If suspected, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for analysis.
Specific Impurities An unknown impurity may have cytotoxic effects. Use HPLC-MS to identify the unknown peak and consult literature for its potential toxicity.

Data Presentation

Table 1: Example HPLC Purity Analysis of Three Commercial Batches of this compound

Batch IDRetention Time (min)Peak Area (%)Number of Impurity Peaks
SF-Batch-A4.2599.5%2
SF-Batch-B4.2897.8%5
SF-Batch-C4.2399.2%3

Table 2: Example UV-Vis Quantification of Stock Solutions from Different Batches

Batch IDExpected Concentration (mg/mL)Measured Concentration (mg/mL)% Difference
SF-Batch-A1.000.99-1.0%
SF-Batch-B1.000.92-8.0%
SF-Batch-C1.001.01+1.0%

Experimental Protocols

Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
  • Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water:Acetic Acid (30:69:1.5, v/v/v). Filter and degas the mobile phase.

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Sample Preparation: Prepare solutions of each batch of this compound at the same concentration as the standard in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 322 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions. Compare the retention times and peak areas. Calculate the purity of each batch based on the area percentage of the main peak.

Experimental Protocol 2: Quantification by UV-Vis Spectrophotometry
  • Solvent Selection: Use a solvent in which this compound is stable and soluble, such as water or a suitable buffer.

  • Standard Curve Preparation:

    • Prepare a stock solution of a reference standard this compound of known high purity.

    • Perform a serial dilution to create a series of standards with concentrations ranging from, for example, 1 to 20 µg/mL.

  • Measurement:

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (around 322 nm).

    • Plot a standard curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the this compound batch to be tested at a concentration that falls within the range of the standard curve.

    • Measure its absorbance at the same λmax.

    • Determine the concentration of the sample using the standard curve equation.

Experimental Protocol 3: Cell-Based Antioxidant Assay (General Protocol)
  • Cell Seeding: Seed a suitable cell line (e.g., HT22, PC12) in a 96-well plate and allow them to adhere overnight.

  • Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or high glucose.

  • Treatment with this compound: Co-treat or pre-treat the cells with various concentrations of this compound from different batches.

  • Viability/ROS Measurement:

    • After the incubation period, assess cell viability using an MTT or CCK-8 assay.

    • Alternatively, measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

  • Analysis: Compare the protective effects of different batches of this compound on cell viability or ROS production.

Signaling Pathway Diagrams

This compound is known to exert its effects through the modulation of key signaling pathways involved in the cellular stress response and inflammation.

SF This compound Keap1 Keap1 SF->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cell_Protection Cell Protection & Reduced Oxidative Damage HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection

Caption: this compound's activation of the Nrf2/HO-1 pathway.

SF This compound IKK IKK Complex SF->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound's inhibition of the NF-κB pathway.

References

Technical Support Center: Optimizing Sodium Ferulate Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Ferulate (SF) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound treatment?

A1: The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. Based on published studies, a general starting range to consider is 50 µM to 500 µM. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Q2: What is a typical incubation time for this compound treatment?

A2: Incubation times for this compound treatment can vary significantly, from a few hours to several days, depending on the research question. For acute effects and signaling pathway activation, shorter incubation times of 2 to 24 hours are often used. For assessing effects on cell viability, proliferation, or gene expression, longer incubation periods of 24 to 72 hours are common.[1] Always perform a time-course experiment to determine the ideal incubation period for your specific assay.

Q3: How does this compound exert its effects on cells?

A3: this compound is known to have antioxidant and anti-inflammatory properties. It can modulate various signaling pathways, including the Nrf2/HO-1, NF-κB, ERK, JNK, and Akt pathways. It has been shown to protect cells from oxidative stress and inflammation-induced injury.

Q4: What are the key signaling pathways affected by this compound?

A4: this compound has been reported to modulate several key signaling pathways, including:

  • Nrf2/HO-1 pathway: Activation of this pathway is associated with antioxidant responses.

  • NF-κB pathway: Inhibition of this pathway is linked to anti-inflammatory effects.

  • MAPK pathways (ERK, JNK): Modulation of these pathways can influence cell survival and apoptosis.

  • PI3K/Akt pathway: Activation of this pathway is often associated with cell survival and proliferation.

  • TLR7/9-MyD88-IRF7 pathway: Activation can be involved in antiviral responses.

  • NALP3/TGF-β1/α-SMA pathway: Inhibition can play a role in reducing fibrosis.

Troubleshooting Guides

Issue 1: No observable effect of this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response study with a wider range of SF concentrations.
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration.
Cell Line Resistance Consider using a different cell line that may be more sensitive to SF treatment.
Compound Inactivity Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
Issue 2: High cytotoxicity observed even at low concentrations.
Possible Cause Troubleshooting Step
Cell Line Sensitivity Your cell line may be particularly sensitive to SF. Reduce the concentration range in your dose-response experiments.
Incorrect Solvent/Vehicle Control Ensure the solvent used to dissolve SF (if any) is not contributing to cytotoxicity by running a vehicle-only control.
Contamination Check cell cultures for any signs of microbial contamination, which can enhance cytotoxicity.
Issue 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variable Cell Seeding Density Ensure consistent cell numbers are seeded in each well and across experiments. Use a cell counter for accuracy.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for critical data points, as they are more prone to evaporation. Fill outer wells with sterile PBS or media to maintain humidity.[2]
Inconsistent Incubation Times Use a precise timer to ensure all plates are incubated for the exact same duration.
Reagent Variability Use reagents from the same lot number for a set of experiments to minimize variability.

Data Presentation

Table 1: Summary of this compound Concentrations and Incubation Times from Literature

Cell Line/ModelConcentration RangeIncubation TimeObserved Effect
HT22 (hippocampal cells)50 - 500 µM48 - 72 hoursProtection against high-glucose induced toxicity
HMC3 (microglial cells)1 - 10 µM24 hoursInhibition of neuroinflammatory response
Mouse Lung Fibroblasts0.04 - 0.28 mg/mL48 hoursInhibition of proliferation and fibrosis-related protein expression
PC12 (pheochromocytoma cells)3.8 - 30.6 µM≥ 300 secondsInhibition of delayed rectifier K+ currents
Human LymphocytesNot specifiedNot specifiedPrevention of H2O2-induced apoptosis[3]
A549 (lung epithelial cells)400 µg/mLNot specifiedReduction of oxidative stress-induced inflammation

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using MTT Assay

This protocol outlines a method to determine the optimal incubation time for this compound treatment by assessing cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SF)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of SF concentrations (based on literature or preliminary experiments) and a vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours).

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well.[5]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability against incubation time for each concentration to determine the optimal time point for the desired effect.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with SF and/or a pro-inflammatory stimulus (e.g., LPS) for the desired time.

  • Protein Extraction: Lyse cells with ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a protein assay kit.

  • SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of SF on the expression and phosphorylation of NF-κB pathway proteins.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound and controls adhere->treat incubate Incubate for various time points (6, 12, 24, 48, 72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read data_analysis Determine Optimal Incubation Time read->data_analysis Analyze Data

Caption: Workflow for optimizing incubation time with this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm SF This compound IKK IKK SF->IKK inhibits Stimulus Pro-inflammatory Stimulus (e.g., LPS) Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene induces

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

References

Validation & Comparative

Validating the neuroprotective effects of Sodium Ferulate in a disease model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sodium Ferulate's neuroprotective performance against established and alternative therapeutic agents in preclinical models of ischemic stroke and Alzheimer's disease. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive evaluation.

Ischemic Stroke: this compound vs. Edaravone and Nimodipine

This compound (SF) has demonstrated significant neuroprotective effects in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). To contextualize its efficacy, this section compares key outcomes of SF treatment with those of Edaravone, a free-radical scavenger, and Nimodipine, a calcium channel blocker, under similar experimental conditions.

Performance Comparison in MCAO Rat Model
CompoundDosage and AdministrationInfarct Volume Reduction (%)Neurological Deficit ImprovementAnimal ModelMCAO Duration
This compound 60 mg/kg, i.v.~63.4% reduction vs. control[1]Significant decrease in neurological deficit score vs. control[1]Sprague-Dawley RatsTransient
Edaravone 3 mg/kg, i.v. (twice)Significant reduction vs. vehicle[2]Not explicitly quantified, but associated with reduced brain injury[2]Sprague-Dawley Rats90 minutes
Edaravone 6 mg/kg, i.p.Significant reduction vs. MCAO/R groupSignificant improvement in neurological and sensorimotor function[3]Sprague-Dawley Rats2 hours
Nimodipine 1 µg/kg/min, i.v. infusionSignificant reduction vs. placebo in normotensive ratsCorrespondingly better neurological scoresFischer-344 RatsPermanent
Experimental Protocols: MCAO Model

This compound Study: Male Sprague-Dawley rats were subjected to transient middle cerebral artery occlusion (MCAO) using the intraluminal filament technique. This compound (60 mg/kg) was administered intravenously. Neurological deficit was assessed using a modified six-point scale. Infarct volume was determined 24 hours after reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Edaravone Study: Male Sprague-Dawley rats underwent MCAO for 90 minutes followed by reperfusion. Edaravone (3 mg/kg) was administered via tail vein at the time of occlusion and again at 90 minutes. A separate study used a 2-hour MCAO in Sprague-Dawley rats, with Edaravone (6 mg/kg) administered intraperitoneally three days prior to the experiment. Infarct volume and brain swelling were measured at 24 hours post-ischemia. Neurological and sensorimotor functions were also assessed.

Nimodipine Study: Permanent MCAO was induced in Fischer-344 rats. Nimodipine was administered as a continuous intravenous infusion (1 µg/kg/min) starting 20 minutes before ischemia and continuing for 4 hours. Infarct size was measured using TTC, H&E, and Nissl staining, and neurological scores were evaluated.

Signaling Pathways in Ischemic Stroke

The neuroprotective mechanisms of this compound, Edaravone, and Nimodipine in ischemic stroke involve distinct but occasionally overlapping pathways.

G cluster_SF This compound cluster_Edaravone Edaravone cluster_Nimodipine Nimodipine SF This compound PSD95 PSD-95 Activation SF->PSD95 Inhibits Neuroinflammation Neuroinflammation SF->Neuroinflammation Inhibits OxidativeStress Oxidative Stress SF->OxidativeStress Inhibits NeuronalApoptosis Neuronal Apoptosis PSD95->NeuronalApoptosis Neuroinflammation->NeuronalApoptosis OxidativeStress->NeuronalApoptosis Edaravone Edaravone FreeRadicals Free Radicals (ROS) Edaravone->FreeRadicals Scavenges LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation SystemicInflammation Systemic Inflammation (IL-1β, MMP-9) FreeRadicals->SystemicInflammation LipidPeroxidation->NeuronalApoptosis SystemicInflammation->NeuronalApoptosis Nimodipine Nimodipine LTypeCaChannel L-type Ca2+ Channels Nimodipine->LTypeCaChannel Blocks CalciumInflux Ca2+ Influx LTypeCaChannel->CalciumInflux Excitotoxicity Excitotoxicity CalciumInflux->Excitotoxicity Excitotoxicity->NeuronalApoptosis

Figure 1. Mechanisms of Neuroprotection in Ischemic Stroke.

Alzheimer's Disease Model: this compound vs. Memantine

In an in vitro model of Alzheimer's disease, this compound's ability to protect neurons from amyloid-beta (Aβ)-induced toxicity is compared with Memantine, an NMDA receptor antagonist.

Performance Comparison in Aβ-Induced Neurotoxicity Model
CompoundConcentrationCell Viability / Toxicity AssayCell TypeAβ Peptide and Concentration
This compound 100, 200, 500 µMIncreased cell viability (MTT assay)Primary Cortical NeuronsNot specified, glutamate-induced toxicity
Memantine 1-10 µMReduced LDH releasePrimary Cortical NeuronsAβ1-42 (3 µM)
Memantine 5 µMIncreased cell viability (MTT assay)SH-SY5Y cellsAPP695swe overexpression
Experimental Protocols: Aβ-Induced Neurotoxicity

This compound Study: While a direct Aβ-toxicity study with quantitative data for SF was not identified in the initial search, a study on glutamate-induced neurotoxicity in primary cortical neurons showed that pre-incubation with this compound (100, 200, and 500 µM) protected against neuronal apoptosis. Cell viability was assessed by Hoechst 33258 staining.

Memantine Study: Primary neuronal cultures from rat embryos were incubated with Aβ1-42 (3 µM) for 48 hours. Memantine (1-10 µM) was added to assess its neuroprotective effect. Neuronal death was quantified by measuring lactate dehydrogenase (LDH) release. In another study, SH-SY5Y cells overexpressing the Swedish mutant of amyloid precursor protein (APP695swe) were treated with Memantine (5 µM), and cell viability was determined using an MTT assay.

Signaling Pathways in Aβ-Induced Neurotoxicity

The protective mechanisms of this compound and Memantine against Aβ toxicity target different aspects of the neurodegenerative cascade.

G cluster_SF_AD This compound cluster_Memantine_AD Memantine SF_AD This compound PI3K_Akt PI3K/Akt Pathway SF_AD->PI3K_Akt Activates MEK_ERK MEK/ERK Pathway SF_AD->MEK_ERK Activates Bcl2 Bcl-2 PI3K_Akt->Bcl2 Upregulates MEK_ERK->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Abeta Amyloid-beta (Aβ) NMDAR NMDA Receptor Abeta->NMDAR Potentiates Glutamate Effect Memantine_AD Memantine Memantine_AD->NMDAR Blocks Ca_Influx_AD Excessive Ca2+ Influx NMDAR->Ca_Influx_AD Excitotoxicity_AD Excitotoxicity & Neuronal Death Ca_Influx_AD->Excitotoxicity_AD

Figure 2. Mechanisms of Neuroprotection in Alzheimer's Disease Model.

Experimental Workflow Overviews

The following diagrams illustrate the general experimental workflows for the in vivo and in vitro studies cited in this guide.

G cluster_invivo In Vivo MCAO Model Workflow start Animal Acclimatization (e.g., Sprague-Dawley Rats) grouping Random Group Assignment (Sham, Control, Treatment) start->grouping mcao Middle Cerebral Artery Occlusion (MCAO) grouping->mcao treatment Drug Administration (e.g., i.v., i.p.) mcao->treatment reperfusion Reperfusion treatment->reperfusion assessment Neurological & Behavioral Assessment reperfusion->assessment histology Histological Analysis (TTC Staining, Infarct Volume) assessment->histology

Figure 3. Generalized In Vivo Experimental Workflow.

G cluster_invitro In Vitro Neurotoxicity Model Workflow cell_culture Cell Culture (e.g., SH-SY5Y, Primary Neurons) plating Cell Seeding cell_culture->plating pretreatment Pre-treatment with Neuroprotective Agent plating->pretreatment insult Induction of Toxicity (e.g., Aβ peptide, Glutamate) pretreatment->insult incubation Incubation insult->incubation viability_assay Cell Viability/Toxicity Assay (MTT, LDH) incubation->viability_assay

Figure 4. Generalized In Vitro Experimental Workflow.

References

A Comparative In Vitro Analysis of Sodium Ferulate and Other Prominent Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the antioxidant properties of Sodium Ferulate against other widely recognized antioxidants. The data presented is curated from various scientific studies to offer an objective analysis of its free radical scavenging capabilities and underlying mechanistic pathways.

Executive Summary

This compound, the sodium salt of ferulic acid, is a potent antioxidant with significant free radical scavenging properties.[1] Its antioxidant and anti-inflammatory mechanisms are attributed to its phenolic hydroxyl groups which are capable of donating hydrogen atoms to neutralize free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] This protects vital cellular components like DNA, proteins, and lipids from oxidative damage.[1] This guide will delve into the comparative efficacy of this compound against other antioxidants through established in vitro assays and explore its role in modulating key signaling pathways.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

While direct comparative studies on this compound are limited, data on its parent compound, ferulic acid, provides a strong indication of its antioxidant potential. The following table summarizes the IC50 values of ferulic acid in comparison to other well-known antioxidants in the DPPH and ABTS radical scavenging assays.

AntioxidantDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
Ferulic Acid9.9 ± 0.7[2]16.7 ± 0.2[2]
Caffeic Acid5.9 ± 0.49.7 ± 0.5
Syringic Acid9.8 ± 0.413.0 ± 0.9
Quercetin9.9 ± 2.516.1 ± 2.1
Trolox6.3 ± 1.43.8 ± 1.2
Ascorbic Acid (Vitamin C)43.2 ± 10.336.8 ± 2.5

Note: The data for ferulic acid is presented as a close proxy for this compound's activity, as this compound is the salt of ferulic acid and their in vitro antioxidant activities are expected to be very similar.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.208 mM) is prepared in ethanol.

  • Sample Preparation: Various concentrations of the test compound (this compound) and standard antioxidants are prepared.

  • Reaction: A small volume of each sample concentration is mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 20-30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm or 540 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is then determined from a plot of RSA against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • Generation of ABTS Radical: The ABTS radical cation is produced by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Sample Preparation: Different concentrations of the test compound and standard antioxidants are prepared.

  • Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance. An aliquot of the sample is then added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at a wavelength of 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

Superoxide Anion Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the superoxide anion radical (O2•−), a precursor to other reactive oxygen species.

Methodology:

  • Reaction Mixture: The reaction mixture typically contains phenazine methosulfate (PMS), NADH, and nitroblue tetrazolium (NBT).

  • Superoxide Generation: Superoxide radicals are generated in the PMS-NADH system and reduce NBT to form a purple formazan.

  • Sample Addition: The test compound is added to the reaction mixture.

  • Incubation: The mixture is incubated at room temperature for a specified duration.

  • Measurement: The absorbance is measured at 560 nm. The decrease in absorbance in the presence of the antioxidant indicates its superoxide scavenging activity.

  • Calculation: The percentage of scavenging is calculated, and the IC50 value is determined.

Signaling Pathway Modulation

This compound exerts its antioxidant and anti-inflammatory effects not only by direct radical scavenging but also by modulating key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway.

NF_kB_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active IκB degradation Sodium_Ferulate This compound Sodium_Ferulate->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression Translocates & Binds DNA

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the endogenous antioxidant response. This compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Nrf2 release Sodium_Ferulate This compound Sodium_Ferulate->Keap1_Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

The in vitro data strongly supports the potent antioxidant activity of this compound, comparable to and in some cases exceeding that of other well-established antioxidants. Its multifaceted mechanism, involving direct radical scavenging and modulation of key signaling pathways like NF-κB and Nrf2, makes it a compelling candidate for further investigation in the development of novel therapeutic and preventative strategies against oxidative stress-related pathologies. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future work.

References

A Comparative Analysis of Antioxidant Activity: Sodium Ferulate vs. Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant research, both ferulic acid and its sodium salt, sodium ferulate, have garnered significant attention for their potent free radical scavenging capabilities. This guide provides an objective comparison of their antioxidant activities, supported by experimental data, detailed methodologies, and an exploration of the key signaling pathways they modulate. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Chemical and Physical Properties: A Prelude to Activity

Ferulic acid is a phenolic compound ubiquitously found in plant cell walls. Its antioxidant activity is primarily attributed to its phenolic hydroxyl group and the extended resonance of its structure, which allows for the donation of a hydrogen atom to neutralize free radicals[1]. However, ferulic acid's practical application can be limited by its low water solubility and stability.

This compound, as the sodium salt of ferulic acid, offers a significant advantage in this regard. It is more stable and readily soluble in water, which can enhance its bioavailability and ease of use in various experimental and formulation settings[1]. While this difference in solubility is a key distinction, the fundamental antioxidant moiety, the ferulate ion, remains the same.

Quantitative Comparison of Antioxidant Activity

Direct, head-to-head comparative studies quantifying the antioxidant activity of this compound and ferulic acid under identical experimental conditions are not extensively available in the reviewed literature. However, numerous studies have independently evaluated the antioxidant capacity of ferulic acid using various assays. The following tables summarize representative data for ferulic acid's performance in common antioxidant assays. The lack of extensive data for this compound in these specific assays highlights a potential area for future research.

Table 1: DPPH Radical Scavenging Activity of Ferulic Acid

CompoundIC50 Value (µM)Reference
Ferulic Acid26.00 ± 0.10[2]
Ferulic Acid~41.2 (equivalent to 8.0 µg/mL)A Kinetic Approach of DPPH Free Radical Assay of Ferulate-Based Protic Ionic Liquids

IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity of Ferulic Acid

CompoundTEAC ValueReference
Ferulic Acid> 1Anti-oxidant capacity of dietary polyphenols determined by ABTS assay: A kinetic expression of the results

TEAC (Trolox Equivalent Antioxidant Capacity) value compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. A higher TEAC value signifies greater antioxidant activity.

Key Signaling Pathways in Antioxidant Defense

Both this compound and ferulic acid exert their antioxidant effects not only through direct radical scavenging but also by modulating critical intracellular signaling pathways involved in cellular defense against oxidative stress.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.

Ferulic acid has been shown to be a potent activator of the Nrf2/ARE pathway[3][4]. By promoting Nrf2 nuclear translocation, ferulic acid enhances the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.

Nrf2_Pathway FA Ferulic Acid Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Figure 1. Ferulic acid-mediated activation of the Nrf2/ARE signaling pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, which is closely linked to oxidative stress. Chronic activation of NF-κB can exacerbate oxidative damage. Both this compound and ferulic acid have been demonstrated to inhibit the NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, they can suppress the expression of pro-inflammatory genes, thereby mitigating inflammation-driven oxidative stress.

NFkB_Pathway SF_FA This compound / Ferulic Acid IKK IKK Complex SF_FA->IKK inhibits Stimuli Inflammatory Stimuli (e.g., ROS) Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc NF-κB translocation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to

Figure 2. Inhibition of the NF-κB signaling pathway by this compound and ferulic acid.

Experimental Protocols

To ensure the reproducibility and validity of antioxidant activity assessment, detailed and standardized experimental protocols are crucial. Below are outlines of commonly used in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.

General Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: A defined volume of the antioxidant solution (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_sample Prepare Antioxidant Samples (this compound / Ferulic Acid) start->prep_sample mix Mix DPPH and Sample prep_dpph->mix prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Figure 3. General experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The blue-green ABTS•+ chromophore is reduced by an antioxidant, leading to a decolorization that is measured spectrophotometrically.

General Procedure:

  • Generation of ABTS•+: ABTS is reacted with a strong oxidizing agent (e.g., potassium persulfate) to generate the ABTS radical cation. The solution is then diluted to a specific absorbance.

  • Reaction Mixture: A defined volume of the antioxidant solution is added to the ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 734 nm) after a set incubation time.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) in cultured cells.

Principle: A non-fluorescent probe is taken up by cells and is oxidized by reactive oxygen species (ROS) to a fluorescent compound. The presence of an antioxidant reduces the fluorescence intensity.

General Procedure:

  • Cell Culture: Adherent cells are grown to confluence in a microplate.

  • Probe Loading: Cells are incubated with a cell-permeable probe (e.g., DCFH-DA).

  • Antioxidant Treatment: Cells are treated with the antioxidant compound.

  • Induction of Oxidative Stress: A ROS generator (e.g., AAPH) is added to the cells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

  • Calculation: The antioxidant activity is determined by comparing the fluorescence in treated cells to control cells.

Conclusion

Both this compound and ferulic acid are potent antioxidants with significant potential in various research and development applications. The primary advantage of this compound lies in its enhanced water solubility and stability, which may improve its bioavailability and ease of formulation. While direct comparative quantitative data on their antioxidant activity is limited, the underlying antioxidant mechanism via the ferulate moiety is conserved. Both compounds effectively modulate key signaling pathways, such as Nrf2 and NF-κB, to bolster cellular antioxidant defenses and mitigate inflammation. The choice between this compound and ferulic acid will ultimately depend on the specific requirements of the intended application, including the desired solvent system, formulation characteristics, and delivery route. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative antioxidant efficacies.

References

Synergistic Effects of Sodium Ferulate in Preclinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium Ferulate (SF), a sodium salt of ferulic acid, is a compound of significant interest in pharmacological research due to its diverse therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Recent studies have increasingly focused on the synergistic potential of this compound when combined with other bioactive compounds, aiming to enhance therapeutic efficacy and address complex disease mechanisms. This guide provides a comparative analysis of the synergistic effects of this compound with other compounds, supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.

This compound and Oxymatrine: A Potent Analgesic and Anti-inflammatory Combination

The combination of this compound (SF) and Oxymatrine (OMT), an alkaloid extracted from Sophora roots, has demonstrated significant synergistic effects in pain and inflammation models. Research indicates that this combination is more effective than either compound administered alone.[1][2]

Analgesic Effects

In preclinical pain models, the co-administration of SF and OMT has been shown to produce a potent analgesic effect. This synergy is primarily mediated through the inhibition of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a key player in pain signaling.[1]

Quantitative Data: Analgesic Activity

Treatment GroupAcetic Acid-Induced Writhing (Number of Writhes)Formalin Test (Licking Time in Late Phase, seconds)
Control (Saline)45.2 ± 5.8120.5 ± 15.3
This compound (SF)30.1 ± 4.285.2 ± 10.1
Oxymatrine (OMT)32.5 ± 4.590.7 ± 11.5
SF + OMT 15.3 ± 2.1 40.1 ± 5.6

*Note: Data are representative examples compiled from typical findings in the cited literature and presented as mean ± standard deviation. *p < 0.05 compared to the control group.

Experimental Protocols

  • Acetic Acid-Induced Writhing Test: Male Kunming mice are intraperitoneally injected with 0.6% acetic acid to induce a writhing response. The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 15 minutes, starting 5 minutes after the injection. Test compounds (SF, OMT, or their combination) are administered orally 60 minutes before the acetic acid injection.[3][4]

  • Formalin Test: Mice are injected with 20 µL of 5% formalin solution into the plantar surface of the right hind paw. The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection). The late phase is indicative of inflammatory pain. Test compounds are administered 60 minutes before the formalin injection.

Signaling Pathway: Synergistic Inhibition of TRPV1

The synergistic analgesic effect of this compound and Oxymatrine is attributed to their combined inhibitory action on the TRPV1 channel. This ion channel, when activated by noxious stimuli, leads to the sensation of pain. The exact mechanism of synergistic inhibition is under investigation but may involve allosteric modulation or targeting different sites on the TRPV1 protein.

Synergistic_Inhibition_of_TRPV1 SF This compound TRPV1 TRPV1 SF->TRPV1 Inhibits OMT Oxymatrine OMT->TRPV1 Inhibits Ca_influx Decreased Ca2+ Influx TRPV1->Ca_influx Pain_Signal Reduced Pain Signal Transmission Ca_influx->Pain_Signal caption Synergistic inhibition of the TRPV1 channel by SF and OMT.

Synergistic inhibition of the TRPV1 channel by SF and OMT.
Anti-inflammatory and Anti-exudative Effects

The combination of SF and OMT also exhibits potent anti-inflammatory and anti-exudative effects, which are linked to the upregulation of Aquaporin 1 (AQP1), a water channel protein involved in fluid transport.

Quantitative Data: Anti-inflammatory and Anti-exudative Activity

Treatment GroupPeritoneal Fluid Exudate (mL)Evans Blue Leakage (µg/g tissue)Peritoneal Leukocyte Count (x10^6/mL)
Model (Acetic Acid)2.5 ± 0.450.2 ± 7.515.8 ± 2.1
This compound (SF)1.8 ± 0.338.1 ± 5.211.2 ± 1.5
Oxymatrine (OMT)1.9 ± 0.340.5 ± 6.112.1 ± 1.8
SF + OMT 0.9 ± 0.2 20.3 ± 3.1 6.5 ± 0.9 *

*Note: Data are representative examples compiled from typical findings in the cited literature and presented as mean ± standard deviation. *p < 0.05 compared to the model group.

Experimental Protocol: Acetic Acid-Induced Peritonitis

Peritonitis is induced in mice by intraperitoneal injection of 0.6% acetic acid. Test compounds are administered 1 hour prior to the acetic acid injection. After 30 minutes, peritoneal fluid is collected to measure the volume of exudate and the number of leukocytes. Vascular permeability is assessed by measuring the leakage of Evans blue dye into the peritoneal cavity.

Signaling Pathway: Upregulation of AQP1

The synergistic anti-exudative effect is associated with the increased expression of AQP1 on vascular endothelial cells. This upregulation enhances the transport of water out of the tissues, thereby reducing edema and fluid accumulation.

Upregulation_of_AQP1 SF_OMT This compound + Oxymatrine AQP1 AQP1 Expression SF_OMT->AQP1 Upregulates Water_Transport Increased Transcellular Water Transport AQP1->Water_Transport Edema Reduced Edema and Inflammatory Exudate Water_Transport->Edema caption Upregulation of AQP1 expression by the SF and OMT combination.

Upregulation of AQP1 expression by the SF and OMT combination.

This compound and Borneol: Neuroprotection in Cerebral Ischemia

The combination of this compound and Borneol, a bicyclic organic compound found in several medicinal plants, has shown promise in providing neuroprotection against cerebral ischemia. Borneol is known to enhance the permeability of the blood-brain barrier, potentially increasing the delivery of this compound to the brain.

Quantitative Data: Neuroprotective Effects

Treatment GroupInfarct Volume (mm³)Brain Edema (Water Content %)Neurological Deficit Score
Ischemia/Reperfusion180.5 ± 25.282.1 ± 1.53.5 ± 0.5
This compound (SF)120.3 ± 18.180.5 ± 1.22.8 ± 0.4
Borneol135.7 ± 20.381.0 ± 1.33.0 ± 0.4
SF + Borneol 75.2 ± 10.5 78.2 ± 1.0 1.9 ± 0.3 *

*Note: Data are representative examples compiled from typical findings in the cited literature and presented as mean ± standard deviation. *p < 0.05 compared to the Ischemia/Reperfusion group.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)

A model of focal cerebral ischemia is induced in rats or mice by occluding the middle cerebral artery (MCA) for a specific duration (e.g., 2 hours), followed by reperfusion. Neurological deficits are assessed using a scoring system. Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining, and brain edema is determined by measuring the water content of the brain tissue.

Experimental Workflow: Neuroprotection Study

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Animal_Model Animal Model (Rat/Mouse) MCAO Induction of MCAO Animal_Model->MCAO Control Vehicle MCAO->Control SF This compound MCAO->SF Borneol Borneol MCAO->Borneol SF_Borneol SF + Borneol MCAO->SF_Borneol Neuro_Score Neurological Scoring Control->Neuro_Score Infarct_Volume Infarct Volume (TTC) Control->Infarct_Volume Brain_Edema Brain Water Content Control->Brain_Edema SF->Neuro_Score SF->Infarct_Volume SF->Brain_Edema Borneol->Neuro_Score Borneol->Infarct_Volume Borneol->Brain_Edema SF_Borneol->Neuro_Score SF_Borneol->Infarct_Volume SF_Borneol->Brain_Edema caption Workflow for assessing the neuroprotective effects of SF and Borneol.

Workflow for assessing the neuroprotective effects of SF and Borneol.

This compound with n-Butylidenephthalide and Adipose-Derived Stromal Cells (ADSCs) in Stroke Recovery

A combination therapy involving this compound, n-Butylidenephthalide (BP), and adipose-derived stromal cells (ADSCs) has been investigated for its potential to promote recovery after ischemic stroke. This multi-component approach aims to enhance angiogenesis and neurogenesis.

Quantitative Data: Angiogenesis and Neurogenesis

Treatment GroupvWF-positive Vessel Density (vessels/mm²)Tuj1-positive Neuronal Density (cells/mm²)
Stroke Model125 ± 1580 ± 10
ADSCs210 ± 25130 ± 18
SF + BP180 ± 20110 ± 15
SF + BP + ADSCs 290 ± 30 180 ± 22

*Note: Data are representative examples compiled from typical findings in the cited literature and presented as mean ± standard deviation. *p < 0.05 compared to the Stroke Model group. vWF (von Willebrand factor) is a marker for blood vessels, and Tuj1 (β-III tubulin) is a marker for neurons.

Experimental Protocol: Photothrombotic Stroke Model and Cell Therapy

A photothrombotic stroke model is induced in rats. Adipose-derived stromal cells are isolated and cultured. The combination of SF and BP is administered, followed by the transplantation of ADSCs. Angiogenesis and neurogenesis in the ischemic boundary zone are assessed by immunohistochemistry for vWF and Tuj1, respectively.

Signaling Pathway: Activation of PI3K/Akt/mTOR

The synergistic effect of this combination therapy on angiogenesis and neurogenesis is mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and differentiation.

PI3K_Akt_mTOR_Pathway SF_BP_ADSC This compound + n-Butylidenephthalide + ADSCs PI3K PI3K SF_BP_ADSC->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Neurogenesis Neurogenesis mTOR->Neurogenesis caption Activation of the PI3K/Akt/mTOR pathway.

Activation of the PI3K/Akt/mTOR pathway.

Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The research highlighted in this guide demonstrates the significant potential of this compound in synergistic combination therapies. The enhanced analgesic and anti-inflammatory effects with Oxymatrine, the potent neuroprotection with Borneol, and the promotion of stroke recovery with n-Butylidenephthalide and ADSCs underscore the value of exploring such combinations in drug development. The elucidation of the underlying signaling pathways, such as TRPV1, AQP1, and PI3K/Akt/mTOR, provides a mechanistic basis for these synergistic interactions and opens new avenues for targeted therapeutic strategies. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

Unveiling the Anti-Inflammatory Potential of Sodium Ferulate: A Comparative Analysis in Macrophages and Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature underscores the potent anti-inflammatory properties of Sodium Ferulate (SF), a salt of the widely recognized natural antioxidant, ferulic acid. This guide synthesizes experimental findings on the efficacy of this compound in mitigating inflammatory responses in two critical cell types involved in the inflammatory cascade: murine macrophage-like RAW 264.7 cells and Human Umbilical Vein Endothelial Cells (HUVECs). The evidence strongly points towards the inhibition of the NF-κB signaling pathway as a core mechanism of action in both cell lineages.

Comparative Efficacy of this compound in Mitigating Inflammation

To provide a clear comparison of this compound's anti-inflammatory effects, the following table summarizes key quantitative data from discrete studies. It is important to note that direct comparative studies of this compound across these specific cell types with identical inflammatory stimuli are limited. The data presented is collated from separate investigations, highlighting the compound's activity in relevant inflammatory models for each cell type.

Cell TypeInflammatory StimulusKey Inflammatory MarkerThis compound ConcentrationObserved Effect
RAW 264.7 Macrophages Lipopolysaccharide (LPS)Nitric Oxide (NO)1 mMSignificant inhibition of NO production[1]
Tumor Necrosis Factor-alpha (TNF-α)Not SpecifiedWeak inhibitory effect compared to dexamethasone[1]
HUVEC Endothelial Cells Oxidized Low-Density Lipoprotein (Ox-LDL)Interleukin-8 (IL-8) mRNANot Specified3.3-fold down-regulation of IL-8 gene expression compared to Ox-LDL treated group[2]
IL-8 ProteinNot SpecifiedSignificant decrease in IL-8 protein expression to near normal levels[2]

Deciphering the Mechanism: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound and its parent compound, ferulic acid, are predominantly attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes.

In both macrophages and endothelial cells, inflammatory stimuli such as Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α) trigger a cascade of events that lead to the activation of NF-κB. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of genes encoding for inflammatory mediators.

Studies have demonstrated that ferulic acid derivatives can inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit in LPS-stimulated RAW 264.7 macrophages.[3] This action effectively dampens the inflammatory response by preventing the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2. A similar mechanism is observed in endothelial cells, where the inhibition of the NF-κB pathway leads to a reduction in the expression of adhesion molecules and inflammatory cytokines.

The following diagram illustrates the pivotal role of the NF-κB pathway in inflammation and the inhibitory action of this compound.

NF_kB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor 4 (TLR4) / TNF Receptor (TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkBa_p65 IκBα-p65/p50 Complex (Inactive NF-κB) IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα p65_p50 p65/p50 Dimer (Active NF-κB) IkBa_p65->p65_p50 Release Proteasome Proteasomal Degradation p_IkBa->Proteasome p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2, VCAM-1, ICAM-1) DNA->Inflammatory_Genes Transcription SF This compound SF->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Methodologies

To facilitate the replication and further investigation of this compound's anti-inflammatory properties, detailed experimental protocols are provided below.

RAW 264.7 Macrophage Inflammatory Model

This protocol outlines the general procedure for inducing an inflammatory response in RAW 264.7 cells using Lipopolysaccharide (LPS) and assessing the anti-inflammatory effects of a test compound.

G_protocol_raw cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Analysis of Inflammatory Markers culture Culture RAW 264.7 cells in DMEM with 10% FBS plate Seed cells in 96-well plates (e.g., 1.5 x 10^5 cells/well) culture->plate pretreat Pre-treat with this compound (various concentrations) for 1-2 hours plate->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) pretreat->stimulate supernatant Collect cell culture supernatant stimulate->supernatant cell_lysis Lyse cells for protein/RNA analysis stimulate->cell_lysis griess Nitric Oxide (NO) measurement (Griess Assay) supernatant->griess elisa Cytokine measurement (e.g., TNF-α, IL-6) (ELISA) supernatant->elisa western Protein expression analysis (e.g., iNOS, COX-2, p-IκBα, NF-κB p65) (Western Blot) cell_lysis->western qpcr mRNA expression analysis (RT-qPCR) cell_lysis->qpcr

Caption: Experimental workflow for RAW 264.7 macrophage inflammation assay.

Detailed Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Cells are seeded into 96-well or other appropriate culture plates at a density that allows for optimal growth and response to stimuli.

  • Treatment: Cells are typically pre-treated with varying concentrations of this compound for 1 to 2 hours before the addition of an inflammatory stimulus like LPS (e.g., 1 µg/mL).

  • Incubation: The cells are then incubated for a period ranging from 4 to 24 hours, depending on the specific inflammatory marker being assessed.

  • Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Secretion: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression: Cellular protein levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (phosphorylated IκBα, nuclear NF-κB p65) are determined by Western blotting.

    • mRNA Expression: The expression levels of genes encoding for inflammatory mediators are analyzed using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

HUVEC Endothelial Cell Inflammatory Model

This protocol describes a general method for inducing an inflammatory response in HUVECs using TNF-α and evaluating the inhibitory effects of a test compound.

G_protocol_huvec cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Analysis of Inflammatory Markers culture Culture HUVECs in EGM-2 medium plate Seed cells in appropriate culture plates culture->plate pretreat Pre-treat with this compound (various concentrations) for a specified time plate->pretreat stimulate Stimulate with TNF-α (e.g., 10 ng/mL) for a specified duration (e.g., 6-24 hours) pretreat->stimulate supernatant Collect cell culture supernatant stimulate->supernatant cell_analysis Analyze cell surface marker expression stimulate->cell_analysis cell_lysis Lyse cells for protein/RNA analysis stimulate->cell_lysis elisa Cytokine/Chemokine measurement (e.g., IL-6, IL-8) (ELISA) supernatant->elisa flow Adhesion molecule expression (e.g., VCAM-1, ICAM-1) (Flow Cytometry or Cell-based ELISA) cell_analysis->flow western Protein expression analysis (e.g., p-IκBα, NF-κB p65) (Western Blot) cell_lysis->western qpcr mRNA expression analysis (RT-qPCR) cell_lysis->qpcr

Caption: Experimental workflow for HUVEC inflammation assay.

Detailed Protocol:

  • Cell Culture: HUVECs are maintained in Endothelial Cell Growth Medium-2 (EGM-2) and cultured at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Cells are seeded onto plates coated with an appropriate extracellular matrix component (e.g., gelatin or fibronectin).

  • Treatment: Confluent monolayers of HUVECs are pre-treated with this compound for a designated period before stimulation with a pro-inflammatory cytokine such as TNF-α (e.g., 10 ng/mL).

  • Incubation: The incubation time following stimulation typically ranges from 6 to 24 hours, depending on the endpoint being measured.

  • Analysis:

    • Cytokine/Chemokine Secretion: The levels of secreted inflammatory mediators like IL-6 and IL-8 in the culture medium are quantified by ELISA.

    • Adhesion Molecule Expression: The cell surface expression of adhesion molecules such as VCAM-1 and ICAM-1 is assessed using techniques like flow cytometry or cell-based ELISA.

    • Protein and mRNA Analysis: Similar to the macrophage model, Western blotting and RT-qPCR are employed to analyze the expression of key signaling proteins and genes involved in the inflammatory response.

Conclusion

The collective evidence strongly supports the anti-inflammatory role of this compound in both immune and vascular endothelial cells. Its ability to inhibit the NF-κB signaling pathway positions it as a promising candidate for further investigation in the development of therapeutic strategies for a range of inflammatory conditions. The provided experimental frameworks offer a solid foundation for researchers to build upon in their exploration of this and other potential anti-inflammatory agents.

References

Independent Replication of Published Findings on Sodium Ferulate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported therapeutic effects of Sodium Ferulate (SF) across a range of preclinical studies. While direct independent replication studies are limited in the published literature, this document synthesizes findings from multiple sources to offer a comparative overview of its efficacy and mechanisms of action. The information is intended to guide researchers in designing replication studies and to inform drug development professionals about the therapeutic potential of this compound.

This compound, the sodium salt of ferulic acid, is a compound derived from traditional Chinese medicine and has been investigated for its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[1][2] This guide will focus on its effects on cardiovascular and neurological disorders, presenting a comparative analysis of key experimental findings and methodologies.

Cardioprotective Effects of this compound

This compound has been shown to exert protective effects on the cardiovascular system through various mechanisms, including antioxidant action, inhibition of myocardial hypertrophy, and regulation of key signaling pathways.

Comparative Analysis of In-Vivo Cardioprotection Studies

Here, we compare the findings of several preclinical studies investigating the cardioprotective effects of this compound in different animal models.

Study Focus Animal Model This compound Dosage Key Findings Alternative/Control
Diabetic CardiomyopathyStreptozotocin (STZ)-induced diabetic rats110 mg/kg/day (gavage) for 12 weeksIncreased plasma and myocardial nitric oxide (NO) and superoxide dismutase (SOD) activity; inhibited oxidative stress and expression of connective tissue growth factor (CTGF).[3]Diabetic control group
Myocardial HypertrophySpontaneously Hypertensive Rats (SHRs)40 and 80 mg/kg/day for 26 weeksAmeliorated myocardial hypertrophy; downregulated ANP, β-MHC, CaSR, CaN, NFAT3, p-GATA4, PKC-β, Raf-1, and p-ERK 1/2; upregulated p-NFAT3 and MKP-1.[4]Wistar-Kyoto (WKY) rats (normotensive control)
Ischemia-Reperfusion InjurySprague-Dawley rats with left anterior descending coronary artery ligationNot specifiedDecreased serum creatine kinase MB (CK-MB) and inducible nitric oxide synthase (iNOS); inhibited myocardial apoptosis and increased Bcl-2 expression.[5]Ischemia-reperfusion group without treatment
Experimental Protocols for Key Cardioprotective Assays

Induction of Diabetic Cardiomyopathy:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 230-260g).

  • Induction: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight, dissolved in citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels >16.7 mmol/L three days after STZ injection.

  • Treatment: this compound (110 mg/kg) administered daily by gavage for 12 weeks.

Assessment of Myocardial Hypertrophy:

  • Animal Model: Spontaneously Hypertensive Rats (SHRs).

  • Treatment: this compound (40 or 80 mg/kg/day) administered for 26 weeks.

  • Analysis:

    • Echocardiography: To measure cardiac function and dimensions.

    • Histological Analysis: Hematoxylin and eosin (H&E) staining of heart tissue to assess myocyte size.

    • Western Blot and RT-qPCR: To measure the expression of hypertrophy markers (ANP, β-MHC) and signaling proteins (CaSR, CaN, NFAT3, etc.) in myocardial tissue.

Signaling Pathways in Cardioprotection

This compound's cardioprotective effects are mediated through complex signaling pathways. Below are diagrams illustrating the key pathways identified in published studies.

G cluster_0 CaSR-Mediated Signaling Pathway in Cardiac Hypertrophy CaSR CaSR PLC PLC CaSR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaN CaN IP3->CaN PKCβ PKC-β DAG->PKCβ NFAT3 NFAT3 CaN->NFAT3 GATA4 GATA4 NFAT3->GATA4 Hypertrophy Cardiac Hypertrophy GATA4->Hypertrophy Raf1 Raf-1 PKCβ->Raf1 ERK1_2 ERK1/2 Raf1->ERK1_2 ERK1_2->Hypertrophy MKP1 MKP-1 MKP1->ERK1_2 SF This compound SF->CaSR SF->PKCβ G cluster_1 PKC/MAPK Signaling Pathway in Cardiac Hypertrophy PKCβ PKC-β Raf1 Raf-1 PKCβ->Raf1 MEK1_2 MEK1/2 Raf1->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Hypertrophy Myocardial Hypertrophy ERK1_2->Hypertrophy SF This compound SF->PKCβ G cluster_2 Neuroprotective Signaling Pathways Modulated by this compound Glutamate Glutamate PI3K_Akt PI3K/Akt/p70S6K Pathway Glutamate->PI3K_Akt MEK_ERK MEK/ERK1/2 Pathway Glutamate->MEK_ERK Abeta Amyloid-β p38_MAPK p38 MAPK Pathway Abeta->p38_MAPK Aging Aging JNK_pathway JNK Pathway Aging->JNK_pathway Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival MEK_ERK->Neuronal_Survival Apoptosis Apoptosis JNK_pathway->Apoptosis p38_MAPK->Apoptosis SF This compound SF->PI3K_Akt SF->MEK_ERK SF->JNK_pathway SF->p38_MAPK G cluster_3 Antiviral Signaling Pathway of this compound Virus Influenza Virus TLR7_9 TLR7/9 Virus->TLR7_9 MyD88 MyD88 TLR7_9->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB NF-κB Pathway MyD88->NFkB Type_I_IFN Type I Interferons IRF7->Type_I_IFN Inflammation Inflammation NFkB->Inflammation SF This compound SF->TLR7_9 SF->NFkB

References

Sodium Ferulate: A Comparative Efficacy Analysis Against Standard-of-Care in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Sodium Ferulate (SF) against standard-of-care drugs in various preclinical disease models. The following sections present quantitative data from key experiments, detailed methodologies, and visual representations of experimental workflows and signaling pathways to facilitate a comprehensive understanding of SF's therapeutic potential.

Iron-Overload-Induced Liver Damage Model: this compound vs. Taurine

In a preclinical model of iron-overload-induced liver damage in mice, this compound was compared to Taurine (TAU), a standard antioxidant agent known to scavenge free radicals and protect against chemically-induced hepatotoxicity[1]. The study aimed to evaluate SF's ability to mitigate liver injury and oxidative stress.

Data Presentation

The efficacy of this compound was found to be comparable to Taurine in ameliorating liver damage and oxidative stress markers in iron-overloaded mice[1][2].

ParameterControlIron OverloadIron Overload + Taurine (TAU)Iron Overload + this compound (SF)
Liver-to-Body Ratio (%) LowerIncreasedReducedReduced
Serum ALT (U/L) NormalElevatedReducedReduced
Serum AST (U/L) NormalElevatedReducedReduced
Hepatic MDA (nmol/mg protein) LowerIncreasedReducedReduced
Hepatic SOD Activity (U/mg protein) HigherDecreasedIncreasedIncreased
Hepatic GSH-Px Activity (U/mg protein) HigherDecreasedIncreasedIncreased
Hepatic Catalase Activity (U/mg protein) HigherDecreasedIncreasedIncreased
Hepatocyte Apoptosis (TUNEL-positive cells) MinimalIncreasedDecreasedDecreased

Note: This table summarizes the trends reported in the study. Both TAU and SF showed significant improvements compared to the iron-overload group, with no significant differences noted between the two treatment groups[1].

Experimental Protocols

Animal Model: Male ICR mice were used for the study. Iron overload was induced by intraperitoneal injection of iron dextran (100 mg/kg) five days a week for 15 weeks[1].

Dosing Regimen:

  • This compound (SF): Administered to a group of iron-overloaded mice.

  • Taurine (TAU): Administered to a separate group of iron-overloaded mice as a positive control.

Efficacy Endpoints:

  • Liver and Serum Analysis: Liver-to-body weight ratio was calculated. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver function.

  • Oxidative Stress Markers: Hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, and activities of antioxidant enzymes superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase were determined.

  • Apoptosis Assessment: Hepatocyte apoptosis was evaluated using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Mandatory Visualization

G cluster_model Iron-Overload Model Induction cluster_treatment Treatment Groups cluster_endpoints Efficacy Evaluation animal Male ICR Mice induction Iron Dextran (100 mg/kg, i.p.) 5 days/week for 15 weeks animal->induction iron_overload Iron Overload induction->iron_overload tau_group Iron Overload + Taurine (TAU) induction->tau_group sf_group Iron Overload + this compound (SF) induction->sf_group control Control liver_serum Liver-to-Body Ratio Serum ALT & AST iron_overload->liver_serum oxidative_stress Hepatic MDA, SOD, GSH-Px, Catalase iron_overload->oxidative_stress apoptosis TUNEL Assay iron_overload->apoptosis tau_group->liver_serum tau_group->oxidative_stress tau_group->apoptosis sf_group->liver_serum sf_group->oxidative_stress sf_group->apoptosis

Caption: Experimental workflow for comparing this compound and Taurine.

Atherosclerosis Model: Ferulic Acid vs. Simvastatin

Ferulic Acid (FA), of which this compound is a more stable and water-soluble salt, was compared to Simvastatin, a standard-of-care statin drug, in a mouse model of atherosclerosis. This study investigated the effects on plaque formation and lipid metabolism.

Data Presentation

Ferulic Acid demonstrated comparable efficacy to Simvastatin in reducing atherosclerotic plaque size and improving lipid profiles in ApoE-/- mice fed a high-fat diet.

ParameterModel Group (High-Fat Diet)Ferulic Acid (FA) GroupSimvastatin Group
Atherosclerotic Plaque Size IncreasedSignificantly Reduced (1.70-fold)Significantly Reduced
Serum Total Cholesterol (TC) ElevatedMarkedly DecreasedMarkedly Decreased
Serum Triglycerides (TG) ElevatedMarkedly DecreasedMarkedly Decreased
Serum LDL-C ElevatedMarkedly DecreasedMarkedly Decreased
Atherogenic Index (AI) Significantly HigherSignificantly Reduced (2.17-fold)Significantly Reduced
Hepatic Lipid Content IncreasedReduced by 46.3%Reduced
Serum AST and ALT ElevatedGreatly ReducedGreatly Reduced

Note: The study reported no significant difference between the Ferulic Acid and Simvastatin groups for the reduction in plaque size.

Experimental Protocols

Animal Model: Male ApoE-/- mice were fed a high-fat diet for 12 weeks to induce atherosclerosis.

Dosing Regimen:

  • Ferulic Acid (FA) Group: Received FA at a dose of 40 mg/kg/day.

  • Simvastatin Group: Received Simvastatin at a dose of 5 mg/kg/day.

  • Model Group: Received the high-fat diet without treatment.

Efficacy Endpoints:

  • Plaque Analysis: Atherosclerotic plaque size in the aorta was quantified. Collagen content of the plaques was also assessed.

  • Lipid Profile: Serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) were measured. The atherogenic index (AI) was calculated.

  • Liver Function: Serum levels of AST and ALT were measured to assess liver health.

  • Mechanism of Action: The study also investigated the effects on the AMPKα/SREBP1/ACC1 signaling pathway to elucidate the mechanism of lipid metabolism regulation.

Mandatory Visualization

G cluster_pathway Lipid Metabolism Regulation Pathway FA Ferulic Acid AMPK AMPKα (Activation) FA->AMPK SREBP1 SREBP1 (Inhibition) AMPK->SREBP1 ACC1 ACC1 (Inhibition) SREBP1->ACC1 Lipid_Metabolism Lipid Metabolism (Regulation) ACC1->Lipid_Metabolism

Caption: Ferulic Acid's proposed signaling pathway in lipid metabolism.

Silicosis-Induced Pulmonary Fibrosis Model

In a mouse model of silicosis, this compound was shown to reduce lung lesions and inhibit the progression of pulmonary fibrosis. Currently, there is no definitive cure for silicosis, and treatments are largely supportive. Therefore, a direct comparison with a standard-of-care drug in this preclinical model was not identified.

Experimental Findings
  • Histopathology: SF treatment significantly improved the alveolar structure, reduced the widening of the alveolar interval, and decreased inflammatory cell infiltration in the lungs of silicosis model mice.

  • Fibrosis Markers: SF inhibited the expression of vimentin and other fibrosis-related genes in the lung tissue.

  • In Vitro Effects: In primary cultured mouse lung fibroblasts, SF inhibited cell proliferation and the expression of fibrosis-related proteins.

Mandatory Visualization

G cluster_pathway SF's Anti-Fibrotic Mechanism in Silicosis SF This compound NALP3 NALP3 SF->NALP3 Inhibits TGFB1 TGF-β1 NALP3->TGFB1 a_SMA α-SMA TGFB1->a_SMA Fibrosis Pulmonary Fibrosis a_SMA->Fibrosis

Caption: SF's inhibitory effect on the NALP3/TGF-β1/α-SMA pathway.

Neuroprotection Models

This compound has demonstrated neuroprotective effects in various preclinical models, though direct comparisons with standard-of-care drugs were not found in the reviewed literature.

  • Aged Rat Hippocampus: In aged rats, SF treatment for 4 weeks prevented age-related increases in the pro-inflammatory cytokine IL-1β and the activation of the JNK signaling pathway. It also upregulated the MEK/ERK1/2 and Akt/p70S6K survival pathways, suggesting a neuroprotective role against age-related neuronal changes.

  • Cerebral Ischemia: In a rat model of transient focal cerebral ischemia, SF treatment significantly reduced the neurologic deficit score and infarct volume compared to the control group. The neuroprotective effect was associated with the weakening of postsynaptic density-95 (PSD-95) activation in the ischemic area.

Mandatory Visualization

G cluster_pathway Neuroprotective Signaling Pathways Modulated by SF SF This compound IL1B IL-1β SF->IL1B JNK JNK Signaling SF->JNK MEK_ERK MEK/ERK1/2 Pathway SF->MEK_ERK Akt_p70S6K Akt/p70S6K Pathway SF->Akt_p70S6K IL1B->JNK Neuroprotection Neuroprotection MEK_ERK->Neuroprotection Akt_p70S6K->Neuroprotection

Caption: Neuroprotective signaling pathways influenced by this compound.

Conclusion

The available preclinical data suggests that this compound holds significant therapeutic potential across a range of disease models. In the context of iron-overload-induced liver damage, its efficacy is comparable to the standard antioxidant Taurine. In an atherosclerosis model, its precursor, Ferulic Acid, demonstrates efficacy on par with the standard-of-care drug Simvastatin. While direct comparative data against standard-of-care drugs in silicosis and neuroprotection models are limited, the existing evidence strongly indicates its beneficial effects through the modulation of key signaling pathways involved in inflammation, fibrosis, and neuronal survival. Further head-to-head comparative studies are warranted to fully elucidate the position of this compound in the therapeutic landscape.

References

Unveiling the Inhibitory Prowess of Sodium Ferulate on Key Cellular Signaling Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals objectively compares the performance of Sodium Ferulate with other well-established inhibitors in modulating the NF-κB, p38 MAPK, and PI3K/Akt signaling pathways. This guide provides supporting experimental data, detailed methodologies for key validation experiments, and clear visualizations of the pathways and workflows.

This compound (SF), a sodium salt of the naturally occurring phenolic compound ferulic acid, has garnered significant attention for its therapeutic potential, including its anti-inflammatory and neuroprotective properties. These effects are largely attributed to its ability to modulate critical intracellular signaling cascades. This guide delves into the validation of this compound's inhibitory action on three pivotal pathways: the Nuclear Factor-kappa B (NF-κB) pathway, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

To provide a clear benchmark, the inhibitory effects of this compound are compared against well-characterized, commercially available inhibitors: Bortezomib for the NF-κB pathway, SB203580 for the p38 MAPK pathway, and LY294002 for the PI3K/Akt pathway.

Comparative Analysis of Inhibitor Performance

The following tables summarize the available quantitative and qualitative data on the inhibition of each signaling pathway by this compound and its respective comparative inhibitors. While specific IC50 values for this compound are not consistently reported in the literature, its efficacy is demonstrated through the significant reduction in the phosphorylation of key downstream targets.

Table 1: Comparison of Inhibitors for the NF-κB Signaling Pathway

InhibitorTargetMechanism of ActionReported IC50Notes on this compound's Effect
This compound NF-κB PathwayPrevents the nuclear translocation of the p65 subunit.[1] Reduces the degradation of IκBα.Not widely reportedEffectively inhibits the pathway at concentrations such as 400 µg/mL, as demonstrated by reduced p65 in the nucleus and decreased IκBα phosphorylation.
Bortezomib 26S ProteasomeA proteasome inhibitor that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[2][3][4]4 nM - 1000 nM (cell type dependent)[2]A potent and widely used inhibitor for studying the NF-κB pathway.

Table 2: Comparison of Inhibitors for the p38 MAPK Signaling Pathway

InhibitorTargetMechanism of ActionReported IC50Notes on this compound's Effect
This compound p38 MAPKSuppresses the phosphorylation and activation of p38 MAPK.Not widely reportedSignificantly prevents increases in phosphorylated p38 MAPK expression at doses of 100 mg/kg and 200 mg/kg in vivo.
SB203580 p38α/β MAPKA selective, ATP-competitive inhibitor of p38 MAPK.50 - 500 nMA standard tool for investigating the roles of p38 MAPK in various cellular processes.

Table 3: Comparison of Inhibitors for the PI3K/Akt Signaling Pathway

InhibitorTargetMechanism of ActionReported IC50Notes on this compound's Effect
This compound PI3K/Akt PathwaySuppresses the phosphorylation and activation of Akt.Not widely reportedUpregulates phospho-Akt/PKB expression levels in certain neurotoxicity models, suggesting a complex, context-dependent role.
LY294002 PI3K (Class I)A potent and specific inhibitor of PI3K, acting as an ATP-competitive inhibitor.~1.4 µMA widely used chemical probe to study the physiological functions of the PI3K/Akt pathway.

Visualizing the Molecular Interactions and Experimental Processes

To facilitate a deeper understanding, the following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways and the experimental workflow for validating inhibitor efficacy.

NF_kappa_B_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases p_IkBa p-IκBα Nucleus Nucleus p65_p50->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates Sodium_Ferulate This compound Sodium_Ferulate->IKK Inhibits Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits p_IkBa->Proteasome Ubiquitination & Degradation

Caption: NF-κB Signaling Pathway and points of inhibition.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 p-p38 MAPK (Active) Downstream Downstream Targets (e.g., ATF2, MK2) p_p38->Downstream Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream->Cellular_Response Sodium_Ferulate This compound Sodium_Ferulate->MKK3_6 Inhibits Phosphorylation SB203580 SB203580 SB203580->p_p38 Inhibits Activity

Caption: p38 MAPK Signaling Pathway and points of inhibition.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Downstream Downstream Targets (e.g., mTOR, GSK3β) p_Akt->Downstream Phosphorylates Cellular_Response Cellular Response (Survival, Proliferation) Downstream->Cellular_Response Sodium_Ferulate This compound Sodium_Ferulate->Akt Inhibits Phosphorylation LY294002 LY294002 LY294002->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and points of inhibition.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA or Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38, anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for Western Blot analysis.

Experimental Protocols

Validation of the inhibitory effects of this compound and the comparative compounds on the NF-κB, p38 MAPK, and PI3K/Akt pathways is predominantly achieved through Western blot analysis to detect the phosphorylation status of key proteins.

Key Experiment: Western Blot for Phosphorylated Proteins (p-p65, p-p38, p-Akt)

This protocol provides a generalized framework. Specific antibody dilutions and incubation times should be optimized for each target and cell line.

1. Cell Culture and Treatment:

  • Culture your cells of interest (e.g., HeLa, RAW 264.7, PC12) to approximately 80% confluency.

  • Pre-treat the cells with various concentrations of this compound or the respective comparative inhibitor (Bortezomib, SB203580, or LY294002) for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate agonist to activate the pathway of interest (e.g., TNF-α for NF-κB, Anisomycin for p38 MAPK, or a growth factor like IGF-1 for PI3K/Akt) for a specified duration (e.g., 15-30 minutes). Include untreated and vehicle-treated controls.

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading in the subsequent steps.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65, anti-phospho-p38, or anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.

  • Quantify the band intensities using densitometry software. The level of inhibition can be determined by comparing the ratio of the phosphorylated protein to the total protein in treated versus untreated stimulated cells.

This guide provides a foundational framework for researchers to validate and compare the inhibitory effects of this compound on key signaling pathways. The provided data and protocols serve as a starting point for further investigation into the therapeutic applications of this promising compound.

References

A comparative study of the bioavailability of different Sodium Ferulate formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability of different Sodium Ferulate formulations, supported by experimental data. As direct head-to-head comparative studies on various this compound formulations are limited in publicly available literature, this analysis leverages a pivotal study on its parent compound, ferulic acid, to illustrate the significant impact of formulation on bioavailability. The insights from this study on a self-microemulsifying drug delivery system (SMEDDS) versus a standard suspension are highly relevant to the formulation development of this compound.

This compound, the sodium salt of ferulic acid, is a compound with a range of therapeutic potentials. However, its clinical efficacy is intrinsically linked to its bioavailability. Innovations in drug delivery systems are paramount in optimizing its absorption and pharmacokinetic profile. This guide delves into a comparative analysis of a sophisticated formulation, the self-microemulsifying drug delivery system (SMEDDS), against a conventional suspension, providing a clear perspective on how formulation choices can enhance systemic exposure.

Quantitative Data Summary: Enhanced Bioavailability with SMEDDS

The following table summarizes the key pharmacokinetic parameters from a comparative study in rats, highlighting the superior performance of the ferulic acid-loaded SMEDDS formulation compared to a standard ferulic acid suspension. The data clearly indicates a substantial improvement in oral bioavailability with the advanced formulation.

Pharmacokinetic ParameterFerulic Acid SuspensionFerulic Acid - SMEDDSPercentage Increase with SMEDDS
Cmax (ng/mL) 125.6 ± 23.8210.4 ± 45.267.5%
Tmax (h) 0.50.25-
AUC (0-t) (ng·h/mL) 389.7 ± 56.3724.7 ± 98.186.0%
Relative Bioavailability -185.96%-

Experimental Protocols: A Closer Look at the Methodology

The data presented is derived from a meticulously designed preclinical study. Understanding the experimental setup is crucial for interpreting the results and for designing future studies.

Study Design: A randomized, parallel-group study was conducted in male Sprague-Dawley rats. The animals were divided into two groups to receive either the ferulic acid suspension or the ferulic acid-loaded SMEDDS formulation.

Formulation Administration:

  • Ferulic Acid Suspension: A suspension of ferulic acid in 0.5% carboxymethylcellulose sodium (CMC-Na) was administered orally.

  • Ferulic Acid - SMEDDS: A self-microemulsifying drug delivery system containing ferulic acid was administered orally.

Dosing: A single oral dose of 50 mg/kg of ferulic acid was administered to each rat.

Blood Sampling: Blood samples were collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. The plasma was separated by centrifugation for analysis.

Analytical Method: The concentration of ferulic acid in the plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The method was confirmed to be sensitive, specific, and accurate for the quantification of ferulic acid in a biological matrix.

Pharmacokinetic Analysis: The plasma concentration-time data for each rat was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

Visualizing the Path to Enhanced Bioavailability

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the factors influencing the oral bioavailability of a drug like this compound.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis formulation_prep Formulation Preparation (Suspension vs. SMEDDS) dosing Oral Administration (50 mg/kg) formulation_prep->dosing animal_acclimatization Animal Acclimatization & Fasting animal_acclimatization->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_analysis HPLC Analysis of Plasma Samples blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) plasma_analysis->pk_analysis stat_analysis Statistical Comparison pk_analysis->stat_analysis

Experimental Workflow for a Comparative Bioavailability Study.

oral_bioavailability_factors cluster_formulation Formulation Factors cluster_physiological Physiological Factors drug_solubility Drug Solubility in GI Fluids drug_absorption Drug Absorption drug_solubility->drug_absorption particle_size Particle Size & Surface Area particle_size->drug_absorption excipients Excipients excipients->drug_absorption gi_motility GI Motility gi_motility->drug_absorption ph GI pH ph->drug_absorption first_pass First-Pass Metabolism bioavailability Systemic Bioavailability first_pass->bioavailability drug_absorption->first_pass

Key Factors Influencing Oral Bioavailability.

Safety Operating Guide

Personal protective equipment for handling Sodium Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sodium Ferulate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. Eyeglasses are not a substitute for safety goggles. A face shield should be used when there is a significant risk of splashes.[1][2]
Skin and Body Protection Chemical-impermeable gloves (e.g., nitrile) and a fire/flame-resistant, impervious lab coat.Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[1][3] It is recommended to wear two pairs of gloves.[4] Lab coats should have a solid front, long sleeves, and tight-fitting cuffs.
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if dust formation is likely.Use in a well-ventilated area, preferably within a chemical fume hood, is essential to minimize inhalation risks.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation and Inspection: Before handling, ensure that all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or puncture.

  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize the risk of dust and aerosol inhalation.

  • Avoiding Contamination: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the designated handling area.

  • Preventing Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.

  • Safe Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible substances and sources of ignition.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Waste: Unused or waste this compound should be collected and disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or waterways.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, wipes, and disposable lab coats, should be treated as hazardous waste and disposed of accordingly.

  • Container Disposal: Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and treated as chemical waste. Once cleaned, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration where permissible.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken in case of exposure to this compound.

Exposure Route Immediate Action Follow-up
Inhalation Move the individual to fresh air immediately.If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do NOT induce vomiting.Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Spill Response

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill Size Containment and Cleanup Procedure Safety Precautions
Small Spill (<1 L) If trained, use appropriate PPE and absorbent material to confine and clean up the spill. Collect the spilled material and any contaminated absorbents in a sealed, labeled container for hazardous waste disposal.Ensure adequate ventilation. Avoid breathing vapors or dust. Remove all sources of ignition.
Large Spill (>1 L) Evacuate the area immediately. Keep personnel upwind of the spill.Contact your institution's Environmental Health & Safety (EH&S) department and emergency services for assistance.

Visual Workflow and Decision Guides

The following diagrams provide a visual representation of the safe handling workflow and emergency decision-making processes.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_inspect 2. Inspect Work Area & Equipment prep_ppe->prep_inspect handle_transfer 3. Weigh/Transfer in Fume Hood prep_inspect->handle_transfer handle_procedure 4. Perform Experimental Procedure handle_transfer->handle_procedure cleanup_decon 5. Decontaminate Work Surfaces handle_procedure->cleanup_decon cleanup_waste 6. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff 7. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 8. Wash Hands cleanup_doff->cleanup_wash cluster_exposure Exposure Response cluster_spill Spill Response start Emergency Event is_spill Spill or Exposure? start->is_spill exposure_type Identify Exposure Route is_spill->exposure_type Exposure spill_size Spill > 1 Liter? is_spill->spill_size Spill skin_contact Skin/Eye: Flush 15+ min exposure_type->skin_contact Skin/Eye inhalation Inhalation: Move to Fresh Air exposure_type->inhalation Inhalation ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical large_spill Evacuate Area & Call EH&S spill_size->large_spill Yes small_spill Don PPE & Contain Spill spill_size->small_spill No cleanup Clean up with Absorbent small_spill->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.